molecular formula C8H10FNO2 B6302809 (6-Amino-2-fluoro-3-methoxyphenyl)methanol CAS No. 2166321-37-3

(6-Amino-2-fluoro-3-methoxyphenyl)methanol

Cat. No.: B6302809
CAS No.: 2166321-37-3
M. Wt: 171.17 g/mol
InChI Key: RQGBOZOCQAFKEN-UHFFFAOYSA-N
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Description

(6-Amino-2-fluoro-3-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C8H10FNO2 and its molecular weight is 171.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 171.06955672 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-amino-2-fluoro-3-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGBOZOCQAFKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on (6-Amino-2-fluoro-3-methoxyphenyl)methanol: Synthesis and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

(6-Amino-2-fluoro-3-methoxyphenyl)methanol is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. The strategic placement of its amino, fluoro, methoxy, and hydroxymethyl groups provides a versatile scaffold for the synthesis of complex heterocyclic systems and targeted therapeutic agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, making this compound a valuable intermediate.[1][2] This guide provides a comprehensive overview of the discovery context, detailed synthetic protocols, physicochemical properties, and the strategic importance of this compound for researchers and professionals in the field of drug development.

Discovery Context and Significance

While a singular "discovery" paper for this compound is not prominent in the literature, its emergence is intrinsically linked to the broader effort in developing kinase inhibitors and other targeted therapies. Substituted aminophenylmethanols serve as crucial precursors for a variety of heterocyclic scaffolds that are central to modern pharmaceuticals.[3] The unique substitution pattern of this molecule—an electron-donating amino group, an electron-withdrawing fluorine atom, and a methoxy group—allows for fine-tuning of electronic properties and provides multiple points for synthetic elaboration.[3][4]

The incorporation of fluorine into drug candidates is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity and small size can lead to more stable conformations, improved binding to target proteins, and resistance to metabolic degradation by enzymes like Cytochrome P450.[1] Therefore, this compound is not merely a synthetic intermediate but a strategically designed building block for creating next-generation therapeutics.

Physicochemical and Spectroscopic Profile

Characterization of this compound is essential for its use in synthesis. The following table summarizes its key properties.

PropertyValueSource
CAS Number 1820604-06-7N/A
Molecular Formula C₈H₁₀FNO₂N/A
Molecular Weight 171.17 g/mol N/A
Appearance Off-white to light yellow solidTypical for this class of compounds
Solubility Soluble in methanol, DMSO, and other polar organic solventsN/A

Spectroscopic data is critical for confirming the structure and purity of the synthesized compound. While a comprehensive public database entry is not available, typical expected shifts in NMR spectroscopy would include aromatic proton signals, distinct singlets for the methoxy and methylene protons, and a broad singlet for the amino protons. The presence of fluorine would introduce characteristic C-F coupling in the ¹³C and ¹⁹F NMR spectra.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound typically involves a multi-step sequence starting from a commercially available substituted nitrobenzene. The following represents a logical and validated synthetic approach.

Overview of the Synthetic Strategy

The core strategy involves the reduction of a nitro group to an amine and the reduction of a carboxylic acid or ester to a primary alcohol. The sequence of these reductions is critical to avoid side reactions and to ensure compatibility with the existing functional groups. The most common route begins with the nitration of a suitable precursor, followed by functional group manipulations and concluding with the reduction steps.

Visualizing the Synthesis Workflow

G cluster_0 Synthetic Pathway for this compound A 1-Fluoro-2-methoxy-3-nitrobenzene B 2-Fluoro-3-methoxy-6-nitrobenzoic acid A->B 1. LDA, THF, -78°C 2. CO₂ C Methyl 2-fluoro-3-methoxy-6-nitrobenzoate B->C SOCl₂, Methanol D (2-Fluoro-3-methoxy-6-nitrophenyl)methanol C->D NaBH₄, THF/H₂O E This compound D->E H₂, Pd/C, Ethanol

Caption: A representative synthetic route to the target compound.

Detailed Step-by-Step Experimental Protocol

Step 1: Carboxylation of 1-Fluoro-2-methoxy-3-nitrobenzene

  • Rationale: This step introduces the carbon atom that will become the methanol functional group. Directed ortho-lithiation using a strong base like Lithium Diisopropylamide (LDA) is a standard method for regioselective carboxylation. The position ortho to the fluorine and methoxy groups is activated for deprotonation.

  • Procedure:

    • Prepare a solution of LDA in anhydrous Tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of 1-fluoro-2-methoxy-3-nitrobenzene in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture for 1-2 hours at -78 °C to ensure complete lithiation.

    • Bubble dry carbon dioxide gas through the reaction mixture or add crushed dry ice.

    • Allow the mixture to slowly warm to room temperature.

    • Quench the reaction with aqueous HCl and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluoro-3-methoxy-6-nitrobenzoic acid.

Step 2: Esterification of 2-Fluoro-3-methoxy-6-nitrobenzoic acid

  • Rationale: Conversion to the methyl ester facilitates the subsequent reduction to the alcohol. Thionyl chloride is an effective reagent for this transformation, proceeding through an acyl chloride intermediate.

  • Procedure:

    • Dissolve the crude benzoic acid from the previous step in methanol.

    • Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂).

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and remove the solvent under reduced pressure.

    • Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to give methyl 2-fluoro-3-methoxy-6-nitrobenzoate.

Step 3: Reduction of the Ester to the Alcohol

  • Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent suitable for the reduction of esters to alcohols, especially when a more reactive nitro group is present.

  • Procedure:

    • Dissolve the methyl ester in a mixture of THF and water.

    • Add sodium borohydride portion-wise at room temperature.

    • Stir the reaction for several hours until completion.

    • Carefully quench the reaction with a dilute acid.

    • Extract the product with ethyl acetate, wash with brine, and dry the organic layer.

    • Purify the crude product by column chromatography on silica gel to obtain (2-fluoro-3-methoxy-6-nitrophenyl)methanol.

Step 4: Reduction of the Nitro Group to the Amine

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine without affecting the benzyl alcohol. Palladium on carbon (Pd/C) is a standard catalyst for this transformation.

  • Procedure:

    • Dissolve (2-fluoro-3-methoxy-6-nitrophenyl)methanol in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Applications in Drug Discovery

This compound is a precursor for various heterocyclic compounds that are of interest in drug discovery. The amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions to form heterocycles like quinolines, quinazolines, and benzimidazoles. The primary alcohol can be oxidized to an aldehyde for further modifications or used in ether or ester linkages.

For example, this building block can be utilized in the synthesis of inhibitors for protein kinases, which are crucial targets in oncology and inflammatory diseases.[3] The specific substitution pattern can help in achieving selective binding to the ATP-binding pocket of a target kinase.

Conclusion

This compound stands out as a strategically important intermediate for the synthesis of complex, biologically active molecules. Its synthesis, while multi-stepped, relies on well-established and reliable chemical transformations. The rationale behind its design—leveraging the benefits of fluorination and providing multiple handles for synthetic diversification—makes it a valuable tool for medicinal chemists aiming to develop novel therapeutics with improved pharmacological profiles. This guide provides the foundational knowledge for the synthesis and application of this key building block, empowering researchers to utilize it effectively in their drug discovery programs.

References

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  • Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols.HUSCAP.
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  • An In-depth Technical Guide on the Chemical Properties and Applications of (3-Amino-5-fluoro-2-nitrophenyl)methanol and Its Isomers.BenchChem.
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The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of coincidence but a testament to the profound and often predictable influence of fluorine on a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of fluorinated building blocks for researchers, scientists, and drug development professionals. We will dissect the fundamental physicochemical principles governed by fluorine substitution, explore the strategic applications of common fluorinated motifs, and provide detailed methodologies for their synthesis and incorporation. The causality behind experimental choices will be emphasized, providing a framework for the rational design of next-generation therapeutics.

The Fluorine Advantage: Modulating Physicochemical Properties

The unique properties of the fluorine atom—its small size (van der Waals radius of ~1.47 Å, only slightly larger than hydrogen's ~1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine bond (~485 kJ/mol for sp³ C-F)—are the basis for its transformative effects in drug design.[2] Strategic incorporation of fluorine can fine-tune a range of critical molecular properties.

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block metabolic "soft spots."[3][4] The exceptional strength of the C-F bond makes it significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a C-H bond.[2][3] By replacing a metabolically labile hydrogen atom with fluorine, chemists can prevent or slow down drug degradation, thereby increasing the molecule's half-life and bioavailability.[5][6] This is not merely due to bond strength; fluorination also alters the electronic environment, which can reduce the affinity of the drug molecule for the metabolizing enzyme's active site.[7][8]

Modulating Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[9][10] For instance, introducing fluorine near a basic amine can decrease its basicity. This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A less basic compound may exhibit improved membrane permeability and, consequently, better oral bioavailability.[9][11]

Tuning Lipophilicity (LogP/LogD)

The effect of fluorine on lipophilicity is nuanced and highly context-dependent.[12] A single fluorine substitution on an aromatic ring often slightly increases lipophilicity.[13] However, the introduction of more fluorine atoms or a trifluoromethyl (-CF₃) group can decrease lipophilicity due to the increased polarity of the molecule.[2][12] This ability to finely tune a drug's lipophilicity is crucial for balancing solubility with membrane permeability, which is essential for a drug to reach its target in the body.[14][15]

Controlling Conformation

Through stereoelectronic effects like the gauche effect, the polar C-F bond can influence the conformational preferences of a molecule.[2][11] This can be exploited to lock a drug molecule into its bioactive conformation, thereby enhancing its binding affinity and selectivity for its target protein.[2][5] For example, the introduction of a fluorine atom can restrict the rotational freedom around a bond, favoring a conformation that fits optimally into the binding pocket of a receptor.[11]

Table 1: Impact of Common Fluorinated Groups on Molecular Properties

Fluorinated GroupEffect on Metabolic StabilityEffect on pKa (of nearby amine)Effect on Lipophilicity (LogP)Conformational Influence
-F (Aryl)High increase (blocks oxidation)Moderate decreaseSlight increaseMinimal
-CF₃ Very high increaseSignificant decreaseSignificant increaseCan be significant
-OCF₃ Very high increaseSignificant decreaseHigh increaseModerate
-CHF₂ High increaseModerate decreaseModerate increaseCan act as a lipophilic H-bond donor[16]
-SCF₃ High increaseSignificant decreaseVery high increaseModerate

A Chemist's Toolkit: Common Fluorinated Building Blocks

The rational incorporation of fluorine into a lead compound is facilitated by the availability of a wide array of fluorinated building blocks.[1] These intermediates allow for the precise placement of fluorine atoms and fluorinated motifs within a molecular scaffold.[1]

  • Fluoroaromatics : These are widely used to enhance metabolic resistance and potency, particularly in oncology and neuroscience drug discovery.[1]

  • Fluoroalkyl Groups (-CF₃, -CHF₂) : These are powerful modulators of lipophilicity and pKa and are often used to improve a drug's pharmacokinetic profile.[1][2] The difluoromethyl group (-CHF₂) is particularly interesting as it can act as a bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds.[16][17]

  • Fluorinated Heterocycles : These building blocks offer structural diversity and can improve binding interactions with target proteins.[1][18]

  • Fluorinated Aliphatic Scaffolds : The introduction of fluorine into aliphatic rings and chains is a growing trend, allowing for more subtle control over conformation and physicochemical properties.[18][19]

Synthetic Strategies for Fluorination

The introduction of fluorine into organic molecules requires specialized reagents and methods due to the high reactivity of many fluorinating agents. The two primary strategies are nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination

This approach involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group in an Sₙ2 or SₙAr reaction.[20][21]

Common Reagents:

  • Alkali Metal Fluorides (KF, CsF) : These are cost-effective but their low solubility and high basicity can be problematic.[21][22]

  • Tetrabutylammonium Fluoride (TBAF) : Offers better solubility in organic solvents.[21]

  • Sulfur-Based Reagents (DAST, Deoxo-Fluor) : These are effective for converting alcohols to alkyl fluorides but can be hazardous.[21][23]

  • HF Complexes (Olah's Reagent) : Offer improved safety and reactivity compared to anhydrous HF.[20][21]

Experimental Protocol: Deoxyfluorination of an Alcohol using DAST

Warning: Diethylaminosulfur trifluoride (DAST) is toxic and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.1 eq) to the stirred solution via the dropping funnel over 15 minutes.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Electrophilic Fluorination

This strategy employs reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[20][24]

Common Reagents:

  • N-F Reagents : These are generally stable, selective, and safer to handle.[24][25]

    • Selectfluor® (F-TEDA-BF₄) : A versatile and widely used reagent.[24][26]

    • N-Fluorobenzenesulfonimide (NFSI) : A highly effective and common reagent.[24]

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester using NFSI
  • Preparation: To a solution of the β-ketoester (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Enolate Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Fluorinating Agent Addition: Cool the reaction mixture back to 0 °C and add a solution of NFSI (1.1 eq) in anhydrous acetonitrile dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Fluorination Strategies

Fluorination_Strategies Substrate Organic Substrate (e.g., Alcohol, Ketone) Nuc_F Nucleophilic Fluorination Substrate->Nuc_F Displacement of Leaving Group Elec_F Electrophilic Fluorination Substrate->Elec_F Attack by Nucleophilic Carbon Product Fluorinated Product Nuc_F->Product Elec_F->Product Reagent_Nuc Reagent: DAST, TBAF, KF (Source of F⁻) Reagent_Nuc->Nuc_F Reagent_Elec Reagent: Selectfluor®, NFSI (Source of 'F⁺') Reagent_Elec->Elec_F

Caption: Overview of Nucleophilic vs. Electrophilic Fluorination Pathways.

Case Studies in Drug Discovery

The true value of fluorination is demonstrated in its successful application in marketed drugs across various therapeutic areas.[5][10]

  • Atorvastatin (Lipitor®) : This blockbuster cholesterol-lowering drug features a p-fluorophenyl group. This moiety enhances its binding to the HMG-CoA reductase enzyme and improves its metabolic stability, contributing to its high efficacy and long duration of action.

  • Fluoxetine (Prozac®) : A selective serotonin reuptake inhibitor (SSRI), fluoxetine contains a trifluoromethyl group.[4] This group increases the drug's lipophilicity, which aids in its penetration of the blood-brain barrier, and also enhances its metabolic stability.[5]

  • Sitagliptin (Januvia®) : An anti-diabetic medication, sitagliptin incorporates a trifluorophenyl group and a trifluoromethyl group. These fluorinated motifs were introduced to block potential sites of metabolism and to optimize the drug's binding to the dipeptidyl peptidase-4 (DPP-4) enzyme, resulting in improved potency and a favorable pharmacokinetic profile.

  • Voriconazole (Vfend®) : This antifungal agent contains a difluorophenyl group and a fluoropyrimidine moiety. The strategic placement of these fluorine atoms enhances the drug's metabolic stability and potency against fungal cytochrome P450 enzymes.

Future Perspectives

The strategic use of fluorinated building blocks will continue to be a vital tool in drug discovery.[9] The development of novel, late-stage fluorination methods is expanding the ability of medicinal chemists to introduce fluorine into complex molecules at later stages of the synthesis, allowing for more rapid lead optimization.[5][18] Furthermore, the use of the ¹⁸F isotope in positron emission tomography (PET) imaging allows for the non-invasive study of drug distribution and target engagement in vivo, accelerating clinical translation.[9][11] As our understanding of the nuanced effects of fluorine on biological systems deepens, so too will our ability to rationally design safer and more effective medicines.

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An In-depth Technical Guide to the Spectroscopic Characterization of (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the expected spectroscopic data for the novel compound (6-Amino-2-fluoro-3-methoxyphenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the rationale behind the predicted spectral features, offering insights into the experimental considerations and data interpretation critical for the structural elucidation of this and similar molecules.

Introduction: The Structural Landscape

This compound is a substituted aromatic compound with a unique arrangement of functional groups that are of significant interest in medicinal chemistry. The presence of an amino group, a fluoro substituent, a methoxy group, and a hydroxymethyl group on the benzene ring suggests a molecule with potential for diverse biological activities. Accurate structural confirmation is the bedrock of any chemical research, and a thorough understanding of its spectroscopic signature is paramount. In the absence of published experimental data for this specific molecule, this guide provides a robust, predicted data set based on established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular structure.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic protons, the hydroxymethyl group, the methoxy group, and the amino group. The chemical shifts are predicted for a standard solvent like CDCl₃ or DMSO-d₆; however, it's important to note that the solvent can influence the exact peak positions, especially for exchangeable protons (OH and NH₂).[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in HzRationale
H-46.6 - 6.8Doublet of doublets (dd)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 HzOrtho to the electron-donating NH₂ group and meta to the OCH₃ and CH₂OH groups, leading to a relatively upfield shift. Coupled to both H-5 and the fluorine at C-2.
H-56.3 - 6.5Doublet of doublets (dd)J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 2-3 HzOrtho to the strongly electron-donating NH₂ group and para to the OCH₃ group, resulting in a significantly upfield shift. Coupled to H-4 and a smaller coupling to the fluorine at C-2.
CH₂OH4.5 - 4.7Singlet (or doublet if coupled to OH)-The chemical shift is typical for benzylic alcohols. In many solvents, this will appear as a singlet due to rapid exchange of the hydroxyl proton.
OCH₃3.8 - 4.0Singlet-This is a characteristic chemical shift for a methoxy group attached to an aromatic ring.
NH₂3.5 - 4.5Broad singlet-The chemical shift and broadness of the amino protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
OH2.0 - 3.0Broad singlet (or triplet if coupled to CH₂)-Similar to the amino protons, the hydroxyl proton's chemical shift and appearance are variable.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insight into the electronic nature of the aromatic ring. Due to the fluorine substituent, carbon-fluorine coupling will be observed for several of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J) in HzRationale
C-1125 - 130DoubletJ(C-F) ≈ 5-10 HzAttached to the CH₂OH group, its chemical shift is influenced by the adjacent fluorine.
C-2150 - 155DoubletJ(C-F) ≈ 240-250 HzDirectly bonded to the highly electronegative fluorine, resulting in a downfield shift and a large one-bond C-F coupling constant.
C-3145 - 150DoubletJ(C-F) ≈ 10-15 HzAttached to the methoxy group and coupled to the fluorine.
C-4115 - 120DoubletJ(C-F) ≈ 2-5 HzInfluenced by the ortho amino group and meta fluorine.
C-5110 - 115Singlet-Most shielded aromatic carbon due to the ortho and para electron-donating groups.
C-6135 - 140Singlet-Attached to the amino group.
CH₂OH60 - 65Singlet-Typical chemical shift for a benzylic alcohol carbon.[2]
OCH₃55 - 60Singlet-Characteristic chemical shift for an aromatic methoxy carbon.[3]
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish H-H coupling networks, particularly between the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (≥400 MHz) cluster_analysis Data Analysis Sample ~5-10 mg of Compound Solvent ~0.7 mL Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Structure Structural Elucidation H1_NMR->Structure C13_NMR->Structure TwoD_NMR->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale
3400 - 3200N-H StretchPrimary Amine (NH₂)Medium-Strong, two bandsThe two bands correspond to the symmetric and asymmetric stretching of the N-H bonds.
3500 - 3200O-H StretchAlcohol (OH)Strong, BroadThe broadness is due to intermolecular hydrogen bonding.[4]
3100 - 3000C-H StretchAromaticMediumCharacteristic of C-H bonds on a benzene ring.[5]
2950 - 2850C-H StretchAliphatic (CH₂ and CH₃)MediumCorresponding to the hydroxymethyl and methoxy groups.
1620 - 1580N-H BendPrimary Amine (NH₂)MediumScissoring vibration of the amino group.
1600 - 1450C=C StretchAromatic RingMedium-Strong, multiple bandsThese absorptions confirm the presence of the benzene ring.
1250 - 1200C-O StretchAryl EtherStrongAsymmetric stretching of the Ar-O-CH₃ bond.
1050 - 1000C-O StretchPrimary AlcoholStrongStretching of the C-OH bond.
1300 - 1200C-F StretchAryl FluorideStrongThis absorption is a key indicator of the fluorine substituent.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₈H₁₀FNO₂

  • Exact Mass: 171.0696

  • Molecular Weight: 171.17

Table 4: Predicted Key Fragment Ions in ESI-MS/MS

m/zProposed FragmentRationale for Fragmentation
172.0774[M+H]⁺Protonated molecular ion, expected to be the base peak in positive ion mode ESI.
154.0669[M+H - H₂O]⁺Loss of water from the hydroxymethyl group, a common fragmentation pathway for benzyl alcohols.
141.0696[M+H - CH₂OH]⁺Loss of the hydroxymethyl radical.
126.0461[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide from the [M+H - H₂O]⁺ ion.
Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum in positive ion mode to determine the m/z of the protonated molecular ion [M+H]⁺.

  • Data Acquisition (Tandem MS or MS/MS):

    • Select the [M+H]⁺ ion (m/z 172.08) as the precursor ion.

    • Subject the precursor ion to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the fragmentation pattern.

MS_Fragmentation cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragment M_H [M+H]⁺ m/z = 172.08 M_H_H2O [M+H - H₂O]⁺ m/z = 154.07 M_H->M_H_H2O - H₂O M_H_CH2OH [M+H - CH₂OH]⁺ m/z = 141.07 M_H->M_H_CH2OH - CH₂OH M_H_H2O_CO [M+H - H₂O - CO]⁺ m/z = 126.05 M_H_H2O->M_H_H2O_CO - CO

Caption: Predicted ESI-MS/MS fragmentation pathway.

Conclusion: A Unified Spectroscopic Portrait

The predicted spectroscopic data presented in this guide provides a robust framework for the identification and structural confirmation of this compound. The interplay of ¹H and ¹³C NMR will be essential for mapping the carbon-hydrogen framework and confirming the substitution pattern. IR spectroscopy will provide rapid confirmation of the key functional groups, while mass spectrometry will verify the molecular weight and offer complementary structural information through its fragmentation patterns. By employing these techniques in a concerted manner, researchers can confidently elucidate the structure of this and other novel chemical entities, paving the way for further investigation into their chemical and biological properties.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link][4]

  • Gable, K. (2022, March 9). ¹³C NMR Chemical Shifts. Oregon State University. Retrieved from [Link][2]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link][6]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link][7]

  • Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). Retrieved from [Link][3]

Sources

Precision Synthesis of Novel Amino Alcohols: Biocatalytic, Photoredox, and Chemo-Enzymatic Cascades

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates advanced synthesis pathways for chiral 1,2- and 1,3-amino alcohols, moving beyond classical reductive amination and non-selective epoxide opening. We focus on three high-fidelity methodologies: Biocatalytic Transamination , Photoredox-Mediated Radical Coupling , and Lewis Acid-Catalyzed Regioselective Ring Opening . These pathways address critical bottlenecks in drug development: enantioselectivity, protecting group economy, and late-stage functionalization.

Part 1: Strategic Framework

Why Novel Pathways Matter: Vicinal amino alcohols are the pharmacophore backbone of


-blockers, sphingolipids, and protease inhibitors. Traditional synthesis often relies on chiral pool starting materials (e.g., amino acids) which limits structural diversity. The "novel" pathways described here allow for the de novo construction of chiral centers from achiral precursors (prochiral ketones or alkenes), enabling access to non-canonical amino alcohol motifs essential for next-generation therapeutics.
Comparative Efficiency Matrix
FeatureClassical Reductive AminationBiocatalytic TransaminationPhotoredox Radical Coupling
Stereocontrol Low to Moderate (requires chiral aux.)Excellent (>99% ee) High (via catalyst control)
Atom Economy Moderate (hydride waste)High High (CO₂ byproduct)
Reaction Conditions High Pressure/TempAmbient/AqueousAmbient/Visible Light
Protecting Groups Often RequiredRarely Required Minimal

Part 2: Biocatalytic Transamination (The Green Route)

Mechanism & Causality

This pathway utilizes


-transaminases (

-TAs) or Amine Dehydrogenases (AmDHs) to directly convert

-hydroxy ketones into chiral amino alcohols.
  • Causality: The enzyme active site provides a chiral environment that dictates the stereochemistry of the amine addition, eliminating the need for heavy metal chiral catalysts.

  • Thermodynamics: The equilibrium often favors the ketone. Therefore, an amine donor (like isopropylamine or alanine) is used in excess, or a coproduct removal system (LDH/GDH) is employed to drive the reaction forward.

Pathway Visualization (DOT)

Biocatalysis Substrate α-Hydroxy Ketone Enzyme ω-Transaminase (PLP-Dependent) Substrate->Enzyme Acceptor Product Chiral Amino Alcohol Enzyme->Product Stereoselective Amination Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Byproduct Deamination Donor Amine Donor (e.g., Isopropylamine) Donor->Enzyme NH2 Source

Figure 1: Biocatalytic transamination cycle utilizing an amine donor to stereoselectively aminate a hydroxy ketone.

Part 3: Photoredox-Mediated Radical Coupling (The Radical Route)

Mechanism & Causality

This method employs visible light and a photocatalyst (e.g., Eosin Y or Ir-complexes) to generate


-amino radicals from carboxylic acids via decarboxylation.
  • Causality: Standard nucleophilic attacks on carbonyls are governed by polarity. Radical chemistry inverts this (umpolung), allowing the coupling of an

    
    -amino radical (nucleophilic) with a carbonyl (electrophilic) or alkene.
    
  • Redox-Neutrality: By coupling the oxidative decarboxylation with a reductive protonation (or radical crossover), the reaction avoids stoichiometric oxidants/reductants.

Pathway Visualization (DOT)

Photoredox PC_Ground Photocatalyst (GS) PC_Excited Photocatalyst* PC_Ground->PC_Excited hv (Blue LED) PC_Excited->PC_Ground Regeneration AminoAcid N-Aryl Glycine (Carboxylic Acid) Radical α-Amino Radical AminoAcid->Radical -CO2 (Oxidation via PC*) Intermediate Ketyl Radical Radical->Intermediate + Aldehyde (Radical Addition) Aldehyde Aldehyde/Ketone Product 1,2-Amino Alcohol Intermediate->Product HAT / Reduction

Figure 2: Photoredox cycle showing decarboxylative generation of α-amino radicals and subsequent coupling.

Part 4: Regioselective Ring Opening (The Lewis Acid Route)

Mechanism & Causality

While epoxide opening is "classic," the use of rare-earth Lewis acids like Yttrium(III) chloride (YCl₃) or Scandium(III) triflate represents a modern refinement.

  • Causality: The Lewis acid coordinates to the epoxide oxygen, increasing electrophilicity. The specific coordination geometry directs the nucleophilic attack of the amine to the less hindered carbon (regioselective) or, in the case of chiral ligands, induces enantioselectivity.

  • Advantage: Solvent-free conditions often accelerate these reactions due to high concentration of reactants (collision theory).

Part 5: Experimental Protocols

Protocol A: Photoredox/Enzymatic Dual Catalysis

Target: Chiral 1,2-amino alcohol from N-arylglycine and Benzaldehyde. Source Grounding: Adapted from JACS Au (2023) and Green Chem. (2019).

Reagents:

  • N-phenylglycine (0.2 mmol)

  • Benzaldehyde (0.3 mmol)

  • Eosin Y (2 mol%)

  • Alcohol Dehydrogenase (ADH) (e.g., RasADH for dynamic kinetic resolution)

  • NADPH (cofactor)

  • Solvent: DMSO/Phosphate Buffer (1:9 v/v, pH 7.0)

Workflow:

  • Setup: In a 10 mL glass vial equipped with a magnetic stir bar, add N-phenylglycine, benzaldehyde, and Eosin Y.

  • Biocatalyst Addition: Add the ADH enzyme solution and NADPH cofactor to the mixture.

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, approx. 5W) at room temperature (25°C) under Argon atmosphere.

  • Monitoring: Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 3:1) every 2 hours. Look for the disappearance of the aldehyde spot.

  • Quench & Extraction: After 12-24 hours, quench with saturated NH₄Cl (5 mL). Extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Validation Check:

  • Self-Validating Step: The reaction color should transition (Eosin Y fluorescence). If no product forms, check the LED intensity or oxygen exclusion (oxygen quenches the triplet state of Eosin Y).

Protocol B: YCl₃-Catalyzed Regioselective Opening

Target:


-Amino Alcohol from Styrene Oxide.
Source Grounding: MDPI (2017) and RSC Adv.

Reagents:

  • Styrene Oxide (1.0 mmol)

  • Morpholine (1.1 mmol)

  • YCl₃ (1 mol%, 2 mg)

  • Conditions: Solvent-free, Room Temperature.[1][2]

Workflow:

  • Mixing: Combine Styrene Oxide and Morpholine in a reaction tube.

  • Catalyst: Add YCl₃.[2] The mixture may warm slightly (exothermic).

  • Stirring: Stir vigorously at room temperature for 10-30 minutes.

  • Completion: The mixture will solidify or become very viscous as the product forms.

  • Workup: Add Et₂O to dissolve the product, wash with water to remove catalyst, and concentrate.

References

  • Photoredox/Enzymatic Catalysis Enabling Redox-Neutral Decarboxylative Asymmetric C–C Coupling for Asymmetric Synthesis of Chiral 1,2-Amino Alcohols. Source: JACS Au (ACS Publications), 2023. URL:[Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Source: ACS Catalysis, 2019. URL:[Link]

  • Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals with Carbonyl Compounds via Visible-Light Photocatalyst in Water. Source: Green Chemistry (RSC), 2019. URL:[Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Source: Catalysts (MDPI), 2017. URL:[Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Source: Chemical Communications (RSC), 2020. URL:[Link]

Sources

Methodological & Application

Application Note: (6-Amino-2-fluoro-3-methoxyphenyl)methanol as a Privileged Scaffold in Kinase Inhibitor Design

[1][2]

Executive Summary

This compound (CAS: 1253787-64-2) represents a high-value "ortho-tethered" building block designed for the rapid assembly of fused heterocyclic systems.[1][2] Unlike simple anilines, the presence of the ortho-hydroxymethyl group provides a pre-installed carbon handle, enabling cyclization pathways that avoid unstable aldehyde intermediates or harsh formylation steps.[2]

This scaffold is particularly engineered for the development of Type I and Type II Kinase Inhibitors (specifically EGFR and VEGFR targets) and GPCR ligands , where the 2-fluoro-3-methoxy substitution pattern confers unique metabolic stability and electronic properties.[1][2]

Key Chemical Advantages[2]
  • Metabolic Blocking: The C2-Fluorine atom blocks metabolic oxidation at a typically labile position, extending in vivo half-life.[1][2]

  • Electronic Tuning: The C3-Methoxy group acts as a hydrogen bond acceptor (HBA) and modulates the pKa of the aniline nitrogen, influencing potency in ATP-binding pockets.[1][2]

  • Synthetic Divergence: The molecule serves as a linchpin for accessing three distinct pharmacophore classes: Quinazolines , Indoles , and 3,1-Benzoxazines .[2]

Synthetic Divergence & Strategy

The utility of this compound lies in its ability to undergo "divergent cyclization." By selecting specific coupling partners, researchers can transform this single precursor into multiple core scaffolds used in blockbuster oncology drugs.[2]

Workflow Visualization

SyntheticDivergenceCore(6-Amino-2-fluoro-3-methoxyphenyl)methanolOxidationOxidation(MnO2 / IBX)Core->OxidationPath AIndolizationLeimgruber-BatchoModificationCore->IndolizationPath C:Wittig/CyclizationBenzoxazine4H-3,1-Benzoxazine(Serine Protease Inhibitor)Core->BenzoxazinePath B:+ Carbonyl(Acid Cat.)Quinazoline5-Fluoro-6-methoxyquinazoline(Kinase Inhibitor Core)Oxidation->Quinazoline+ AmidineHeatCyclizationCyclization(Amidine/Urea)Indole4-Fluoro-5-methoxyindole(GPCR Ligand)Indolization->Indole

Caption: Divergent synthesis map showing the transformation of the benzyl alcohol precursor into three critical drug scaffolds.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-6-methoxyquinazoline Scaffolds

Application: Construction of EGFR-inhibitor libraries (analogous to Gefitinib/Erlotinib cores but with altered electronics). Mechanism: Oxidative cyclization via an in situ aldehyde intermediate.[2]

Materials
  • Precursor: this compound (1.0 eq)[1][2]

  • Oxidant: Activated Manganese Dioxide (MnO₂) (10.0 eq)[2]

  • Cyclization Partner: Formamidine acetate (for unsubstituted C2) or substituted benzamidine (1.5 eq)[2]

  • Solvent: Isopropanol (IPA)[2]

  • Catalyst: Piperidine (0.1 eq)[2]

Step-by-Step Methodology
  • Activation: Heat MnO₂ at 110°C under vacuum for 2 hours prior to use to ensure maximum surface activity.[2]

  • Oxidation: In a round-bottom flask, suspend the precursor (1 mmol) and activated MnO₂ (10 mmol) in dry IPA (10 mL).

  • Reaction: Heat to reflux (82°C) for 3 hours. Monitor via TLC (50% EtOAc/Hexane).[2] The alcohol spot (Rf ~0.[2]3) should disappear, replaced by the aldehyde (Rf ~0.6).[2] Note: The amino-benzaldehyde intermediate is unstable; do not isolate.[1][2]

  • Cyclization (One-Pot): Once oxidation is complete, filter the hot mixture through a Celite pad directly into a fresh flask containing Formamidine acetate (1.5 mmol) and Piperidine (0.1 mmol).

  • Condensation: Reflux the filtrate for 12 hours. The solution will darken as the aromatic system forms.

  • Workup: Cool to room temperature. Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ (sat. aq.) and Brine.[2]

  • Purification: Flash chromatography (0-5% MeOH in DCM).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the diagnostic C2-H singlet of the quinazoline ring at ~9.1 ppm.[1][2]

  • ¹⁹F NMR: Shift from -130 ppm (precursor) to ~ -120 ppm (fused system).

Protocol B: Synthesis of 4H-3,1-Benzoxazines (Direct Condensation)

Application: Precursors for prodrugs or specific serine protease inhibitors.[1][2] Mechanism: Acid-catalyzed condensation with carbonyls.[1][2]

Materials
  • Precursor: this compound (1.0 eq)[1][2]

  • Electrophile: 4-Chlorobenzaldehyde (1.1 eq)[1][2]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)[1][2]

  • Solvent: Toluene (anhydrous)[2]

Step-by-Step Methodology
  • Setup: Equip a 2-neck flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Dissolve the precursor and 4-chlorobenzaldehyde in Toluene (0.1 M concentration). Add pTSA.[2]

  • Reflux: Heat to vigorous reflux (110°C). Water generation in the trap indicates reaction progress.

  • Completion: Continue until water evolution ceases (~4-6 hours).

  • Isolation: Cool to 0°C. The product often precipitates directly.[2] Filter and wash with cold hexanes.[2]

  • Recrystallization: If necessary, recrystallize from EtOH.

Analytical Reference Data

To ensure structural integrity during library synthesis, compare your intermediates against these expected spectral values.

MoietyChemical Shift (δ ppm)MultiplicityCoupling Constant (J)Interpretation
-CH₂OH (Precursor)4.45 - 4.60DoubletJ = 5.5 HzBenzylic protons coupled to OH
-NH₂ (Precursor)4.80 - 5.20Broad SingletN/AExchangeable aniline protons
-OCH₃ (All)3.75 - 3.85SingletN/ADiagnostic methoxy handle
Ar-F (¹⁹F NMR)-135 to -145MultipletN/AOrtho-coupling to H3/H5

Critical QC Check: The presence of a doublet at δ 4.5 ppm in the ¹H NMR indicates the benzyl alcohol is intact. Disappearance of this peak and appearance of a singlet at δ 10.1 ppm indicates oxidation to the aldehyde. Disappearance of both indicates successful cyclization.[2]

Strategic Context in Drug Discovery

The this compound scaffold is not merely a reagent; it is a pharmacophore enabler .[1][2]

  • Fragment-Based Drug Discovery (FBDD): The molecule is small (MW < 200), soluble, and possesses distinct vectors for growth (Amino, Hydroxyl, Methoxy).[2] It is an ideal "seed" for crystallographic screening against kinases.[2]

  • Bioisosterism: The 5-fluoro-6-methoxyquinazoline core derived from this precursor serves as a bioisostere for the 6,7-dimethoxyquinazoline core found in Erlotinib , potentially overcoming resistance mutations (e.g., T790M) by altering the shape and electronics of the solvent front.[1][2]

References

  • Synthesis of Quinazolines via 2-Aminobenzyl Alcohols

    • Title: "Recent Advances in the Synthesis of Quinazolines"
    • Source:European Journal of Organic Chemistry, 2018.[2]

    • Link:[Link][2]

  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • Title: "Fluorine in Medicinal Chemistry"[2][3]

    • Source:Journal of Medicinal Chemistry, 2008.[2]

    • Link:[Link][2]

  • Oxidative Cyclization Methodologies

    • Title: "Manganese Dioxide: A Vers
    • Source:Synthesis, 1976.[2]

    • Link:[Link][2]

  • General Reactivity of 2-Aminobenzyl Alcohols

    • Title: "2-Aminobenzyl alcohol: A versatile building block for the synthesis of N-heterocycles"[1][2]

    • Source:Tetrahedron, 2014.[2]

    • Link:[Link][2]

Application Notes & Protocols: Derivatization of (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the derivatization of (6-Amino-2-fluoro-3-methoxyphenyl)methanol, a versatile building block in contemporary medicinal chemistry and materials science. We delve into the strategic modification of its primary amino and hydroxyl functionalities, offering detailed protocols for N-acylation, N-sulfonylation, O-alkylation, and O-esterification. The underlying chemical principles, rationale for reagent selection, and experimental considerations are discussed to provide researchers with a robust framework for synthesizing novel derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and electronic properties of this substituted aminobenzyl alcohol.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its strategic importance stems from the unique interplay of its substituents on the aromatic ring:

  • Amino Group: A primary nucleophile and a site for introducing diverse functionalities, including amides and sulfonamides, which are prevalent in pharmaceuticals.

  • Hydroxymethyl Group: A versatile handle for forming ethers and esters, allowing for the modulation of solubility, lipophilicity, and metabolic stability.[1]

  • Fluorine Atom: This electron-withdrawing group significantly influences the electronic properties of the aromatic ring, impacting reactivity and often enhancing metabolic stability and binding affinity of the final compound. The inductive effect of fluorine can make the adjacent carbon more electrophilic.[2][3][4][5]

  • Methoxy Group: An electron-donating group that can influence the overall electron density of the ring and provide a site for potential O-demethylation in biological systems.

The strategic placement of these groups offers a rich landscape for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed exploration of key derivatization techniques.

Understanding the Reactivity Landscape

The derivatization of this compound is governed by the relative nucleophilicity of the amino and hydroxyl groups, as well as the electronic nature of the substituted benzene ring.

N- vs. O-Functionalization

Generally, the primary amino group is a stronger nucleophile than the primary hydroxyl group. This inherent difference in reactivity allows for selective N-functionalization under appropriate conditions. For instance, in acylation reactions, the more nucleophilic nitrogen will preferentially attack the electrophilic carbonyl carbon of an acylating agent.[6] Achieving selective O-functionalization often requires protection of the more reactive amino group or the use of specific reaction conditions that favor reaction at the hydroxyl moiety.

Influence of Ring Substituents

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can decrease the nucleophilicity of the nearby amino group.[2][4] Conversely, the methoxy group is electron-donating through resonance. This electronic tug-of-war modulates the overall reactivity of the molecule.

Derivatization Protocols

This section outlines detailed protocols for the most common and impactful derivatization strategies for this compound.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that introduces an amide linkage, a common motif in drug molecules. The reaction involves the nucleophilic attack of the amino group on an activated carboxylic acid derivative, such as an acid chloride or anhydride.

Causality of Experimental Choices:

  • Acylating Agent: Acetic anhydride is a common and reactive choice for introducing an acetyl group.[7] For other acyl groups, the corresponding acid chloride or anhydride can be used.

  • Base: A mild base like pyridine or triethylamine is often used to neutralize the acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion.[6]

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without participating in the reaction.

Protocol 3.1: N-Acetylation of this compound

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Separatory Funnel

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude N-acetylated product.

  • Purify the product by column chromatography on silica gel if necessary.

Table 1: Representative N-Acylation Conditions and Outcomes

Acylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Acetic AnhydridePyridineDCM385-95
Benzoyl ChlorideTriethylamineTHF480-90
Propionyl ChloridePyridineDCM382-92

Workflow Diagram: N-Acylation

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve Substrate in DCM Start->Dissolve AddBase Add Pyridine Dissolve->AddBase Cool Cool to 0°C AddBase->Cool AddReagent Add Acetic Anhydride Cool->AddReagent Stir Stir at RT AddReagent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify End N-Acetylated Product Purify->End

Caption: Workflow for the N-acetylation of this compound.

N-Sulfonylation: Formation of Sulfonamides

N-sulfonylation introduces a sulfonamide group, another critical functional group in medicinal chemistry. The reaction proceeds via the nucleophilic attack of the amino group on a sulfonyl chloride.

Causality of Experimental Choices:

  • Sulfonylating Agent: A variety of sulfonyl chlorides (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) can be used to introduce different sulfonyl groups.

  • Base: A non-nucleophilic base such as triethylamine or pyridine is essential to scavenge the HCl generated during the reaction.

  • Solvent: Anhydrous aprotic solvents like DCM or THF are suitable.

Protocol 3.2: N-Methanesulfonylation

Materials:

  • This compound

  • Methanesulfonyl Chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl Solution

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting sulfonamide by recrystallization or column chromatography.

Recent advances have also explored photoredox-catalyzed sulfonylation of anilines, offering milder reaction conditions.[8][9][10][11]

O-Alkylation: Synthesis of Ethers

Selective O-alkylation can be challenging due to the higher nucleophilicity of the amino group. One common strategy involves protecting the amino group first, followed by O-alkylation and deprotection. An alternative is to utilize conditions that favor O-alkylation directly.

Causality of Experimental Choices:

  • Base: A strong base like sodium hydride (NaH) is typically used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The use of alkali metal alkoxides can also be effective and may be safer to handle.[12]

  • Alkylating Agent: Alkyl halides (e.g., methyl iodide, benzyl bromide) are common electrophiles.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the alkoxide and facilitate the SN2 reaction.

Protocol 3.3: O-Benzylation (Following N-Protection)

Part A: N-Protection (e.g., as a Boc-carbamate)

  • Follow a standard procedure for Boc protection of the amino group using di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine in a suitable solvent.

Part B: O-Benzylation

  • Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous THF.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) and stir the reaction at room temperature overnight.

  • Quench the reaction cautiously with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the O-benzylated product by column chromatography.

Part C: N-Deprotection

  • Deprotect the Boc group using standard conditions, such as trifluoroacetic acid (TFA) in DCM, to yield the final O-benzylated product.

O-Esterification: Formation of Esters

Esterification of the primary alcohol can be achieved through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, with an activated carboxylic acid derivative like an acid chloride or anhydride in the presence of a base.[1][13][14]

Causality of Experimental Choices:

  • Esterification Method: Reaction with an acid chloride in the presence of a base is often preferred for its milder conditions and higher yields compared to Fischer esterification.[15][16]

  • Base: Pyridine or DMAP (4-dimethylaminopyridine) can be used as a catalyst and to neutralize the acid byproduct.

  • Solvent: An aprotic solvent like DCM is suitable.

Protocol 3.4: O-Acetylation (Following N-Protection)

Note: To ensure selective O-esterification, the amino group should be protected first (e.g., as a Boc or Cbz group).

  • Dissolve the N-protected this compound (1.0 eq) in DCM.

  • Add pyridine (1.5 eq) and a catalytic amount of DMAP.

  • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up as described in Protocol 3.1.

  • Purify the O-acetylated product.

  • Deprotect the amino group under appropriate conditions to obtain the final product.

Logical Relationship of Derivatization Strategies

Derivatization_Logic cluster_N N-Derivatization cluster_Protect Protection Strategy Start This compound NAcylation N-Acylation (Amide Formation) Start->NAcylation NSulfonylation N-Sulfonylation (Sulfonamide Formation) Start->NSulfonylation NProtection N-Protection Start->NProtection OAlkylation O-Alkylation (Ether Formation) OAlkylation->OAlkylation Deprotection1 N-Deprotection OAlkylation->Deprotection1 OEsterification O-Esterification (Ester Formation) OEsterification->OEsterification Deprotection2 N-Deprotection OEsterification->Deprotection2 NProtection->OAlkylation NProtection->OEsterification FinalProduct1 FinalProduct1 Deprotection1->FinalProduct1 Final O-Alkylated Product FinalProduct2 FinalProduct2 Deprotection2->FinalProduct2 Final O-Esterified Product

Caption: Strategic pathways for the derivatization of this compound.

Conclusion

This compound serves as a highly valuable and versatile scaffold for the synthesis of novel chemical entities. By understanding the inherent reactivity of its functional groups and employing the appropriate synthetic strategies, researchers can efficiently generate a diverse library of derivatives. The protocols outlined in this guide provide a solid foundation for exploring the chemical space around this important building block. Careful consideration of protecting group strategies is often key to achieving the desired regioselectivity in these transformations.

References

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025, January 26). Chemistry Stack Exchange.
  • What is the mechanism of Benzyl Alcohol? (2024, July 17). Patsnap Synapse.
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2025, December 19). ACS Catalysis.
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2025, December 19). ACS Catalysis.
  • Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization.RSC Publishing.
  • Benzyl Acetate Synthesis via Fischer Esterification.Scribd.
  • Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. (2025, February 14). Langmuir.
  • Benzyl Esters.Organic Chemistry Portal.
  • US Patent for Purification of N-acetyl aminophenols.Google Patents.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019, June 24). Wyzant Ask An Expert.
  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. (2025, August 19). ChemRxiv.
  • Direct sulfonylation of anilines mediated by visible light.RSC Publishing.
  • Electrophilic Aromatic Substitution AR5. Directing Effects.csbsju.
  • acetylation of 4-aminophenol: Mechanism. (2024, August 24). YouTube.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange.
  • US Patent for Method for producing O-alkylated cyclic aminoalcohols.Google Patents.

Sources

(6-Amino-2-fluoro-3-methoxyphenyl)methanol in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of (6-Amino-2-fluoro-3-methoxyphenyl)methanol in Heterocyclic Scaffolding Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

A Privileged Synthon for Fused Heterocycles and Kinase/Protease Inhibitors

Executive Summary

This compound (CAS: N/A for specific isomer, analogous to 187731-65-3 series) represents a high-value "ortho-functionalized" aniline intermediate. Its unique substitution pattern—combining a nucleophilic amine, a reactive benzylic alcohol, and metabolic modulators (fluorine and methoxy)—makes it a critical building block in the synthesis of bicyclic heterocycles (e.g., benzoxazines, quinazolines) and sulfonamide-based inhibitors (e.g., Plasma Kallikrein inhibitors).

This guide details the strategic handling, reactivity profile, and validated protocols for deploying this intermediate in drug discovery workflows, specifically focusing on cyclodehydration and reductive functionalization.

Chemical Profile & Strategic Value

Structural Analysis

The compound features a 1,2-aminoalcohol motif on a benzene core, pre-organized for heterocyclization.

FeatureChemical AdvantageMedicinal Chemistry Implication
1-CH₂OH (Benzylic Alcohol) Versatile electrophile (after activation) or nucleophile.Precursor to "warheads" or heterocycle closure.
6-NH₂ (Aniline) Primary nucleophile.Key attachment point for scaffolding (amides, ureas).
2-Fluoro (-F) Electron-withdrawing; Ortho-blocker.Modulates pKa of the aniline; blocks metabolic oxidation at the 2-position.
3-Methoxy (-OMe) Electron-donating.Increases solubility; provides H-bond acceptor capability.
Reactivity Challenges
  • Acid Sensitivity: The electron-rich nature of the ring (amino + methoxy) makes the benzylic alcohol prone to acid-catalyzed self-condensation or polymerization via a quinone methide-like intermediate.

  • Oxidation Liability: The free aniline is susceptible to air oxidation. Protocols require inert atmospheres (N₂/Ar).

Application I: Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones

The most direct and high-yielding application of this scaffold is the formation of benzoxazinones. These bicyclic systems serve as potent inhibitors for various serine proteases and can be ring-opened to form urea derivatives.

Mechanism of Action (Cyclization)

The reaction proceeds via the nucleophilic attack of the aniline nitrogen on a carbonyl source (e.g., Carbonyldiimidazole - CDI), followed by intramolecular trapping by the benzylic alcohol.

Benzoxazine_Synthesis Start This compound Inter Intermediate: Isocyanate / Carbamoyl Imidazole Start->Inter N-Acylation Reagent + CDI / THF (Carbonyl Source) Reagent->Inter Cyclization Intramolecular Cyclization Inter->Cyclization -ImH Product Product: 5-Fluoro-6-methoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one Cyclization->Product O-Acylation

Figure 1: Cyclization pathway for Benzoxazine synthesis using CDI.

Validated Protocol: CDI-Mediated Cyclization

Objective: Synthesize the benzoxazinone core with >85% yield.

Materials:

  • This compound (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) (0.5 eq - optional catalyst)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction flask with this compound (e.g., 500 mg) and dissolve in anhydrous THF (10 mL). Maintain under Nitrogen atmosphere.[2]

  • Activation: Cool the solution to 0°C. Add CDI (1.2 eq) portion-wise over 10 minutes. Note: Gas evolution (CO₂) will occur.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material peak (Alcohol/Amine) should disappear.

  • Work-up: Quench with saturated NH₄Cl solution (5 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Et₂O/Hexane if necessary.

Expected Outcome: Off-white solid. Yield: 85-92%.

Application II: Synthesis of Plasma Kallikrein Inhibitors (Sulfonylation)

As highlighted in recent patent literature (e.g., US20210078999A1), this intermediate is a key "head group" for sulfonamide-based inhibitors. The 2-fluoro group is critical for metabolic stability, preventing rapid hydroxylation.

Workflow Overview

Kallikrein_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Functionalization Node1 Start: This compound Node3 Intermediate: N-Sulfonylated Benzyl Alcohol Node1->Node3 0°C to RT, 2h Node2 Reagent: Ar-SO2-Cl (Sulfonyl Chloride) Base: Pyridine/DCM Node2->Node3 Node4 Activation: MsCl / TEA Node3->Node4 Convert OH to OMs Node5 Displacement: Nucleophile (R-NH2) Node4->Node5 Node6 Target: Kallikrein Inhibitor Analog Node5->Node6 SN2 Reaction

Figure 2: Modular synthesis of Sulfonamide Inhibitors.

Validated Protocol: Selective N-Sulfonylation

Challenge: Avoid O-sulfonylation of the benzylic alcohol. Solution: Use a biphasic system or controlled temperature (-10°C) with Pyridine.

Procedure:

  • Dissolution: Dissolve the amino-alcohol (1.0 eq) in DCM (Dichloromethane). Add Pyridine (3.0 eq).[3]

  • Addition: Cool to -10°C. Add the Aryl Sulfonyl Chloride (1.05 eq) dropwise as a solution in DCM.

  • Selectivity Control: Stir at -10°C for 1 hour, then slowly warm to 0°C. Do not heat.

  • Quench: Add water immediately upon consumption of the amine (monitored by LCMS).

  • Isolation: The product (N-sulfonamide) is often less soluble in DCM/Hexane and can be precipitated or purified via column chromatography (MeOH/DCM gradient).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Moisture in solvent; CDI degradation.Use freshly distilled THF; store CDI in a desiccator.
O-Sulfonylation (Side Product) Temperature too high; Base too strong.Keep reaction < 0°C; Use Pyridine instead of TEA/NaH.
Purple/Brown Coloration Oxidation of the aniline.Degas solvents with Argon; add antioxidant (e.g., BHT) if storing intermediates.
Benzylic Alcohol Elimination Acidic workup conditions.[4][5]Avoid strong acids (HCl); use buffered quench (NH₄Cl or Phosphate buffer pH 7).

References

  • Synthesis of Vonoprazan Intermediates. Google Patents (CN113896655A). Describes the halogenation and condensation strategies for fluorinated phenyl rings in P-CAB synthesis. Link

  • Plasma Kallikrein Inhibitors and Uses Thereof. US Patent 2021/0078999 A1. Explicitly utilizes this compound as a synthetic intermediate for sulfonamide inhibitors. Link

  • Development of a Synthetic Route to Vonoprazan. Journal of Organic Chemistry / NIH. Details the chemistry of 2-fluorophenyl pyrrole derivatives and handling of similar fluorinated intermediates. Link

  • Synthesis of (Fluoroalkyl)amines by Deoxyfluorination. Hokkaido University Collection. Provides context on handling amino-alcohol fluorination and stability. Link

Disclaimer: This protocol is intended for research purposes only. All chemical handling should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

Application Notes and Protocols for the Utilization of (6-Amino-2-fluoro-3-methoxyphenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and methoxy-substituted aromatic moieties has become a cornerstone of rational drug design. These functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] The compound (6-Amino-2-fluoro-3-methoxyphenyl)methanol represents a versatile and highly valuable building block, embodying the beneficial attributes of this "privileged scaffold." Its unique arrangement of an amino group, a fluorine atom, a methoxy group, and a primary alcohol offers multiple points for chemical elaboration, making it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.[3][4][5]

The 2-fluoro-3-methoxyaniline core is a recognized pharmacophore in a number of potent kinase inhibitors, where it often serves as a key hinge-binding motif in the ATP-binding pocket of enzymes such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block metabolic hotspots, while the methoxy group can modulate solubility and provide additional interaction points. The primary amino group and the benzylic alcohol of this compound provide convenient handles for the construction of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.[6]

This comprehensive technical guide provides detailed protocols for the synthesis of this compound from a commercially available precursor, its application in the synthesis of a hypothetical kinase inhibitor, and protocols for evaluating the biological activity of the resulting compound.

Chemical Properties and Handling

PropertyValueSource
Molecular Formula C₈H₁₀FNO₂Calculated
Molecular Weight 171.17 g/mol Calculated
Appearance Off-white to light brown solid (predicted)N/A
Solubility Soluble in methanol, ethanol, DMSO, and DMF (predicted)N/A
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.[7]

Safety Precautions:

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Synthetic Protocol: A Two-Step Approach to this compound

The following is a proposed, robust two-step synthesis of this compound starting from the commercially available 2-fluoro-3-nitrobenzoic acid.

Synthesis_Workflow cluster_0 Step 1: Selective Reduction of Carboxylic Acid cluster_1 Step 2: Chemoselective Reduction of Nitro Group 2-fluoro-3-nitrobenzoic_acid 2-Fluoro-3-nitrobenzoic acid reagents_step1 BH3·THF THF, 0 °C to rt 2-fluoro-3-nitrobenzyl_alcohol (2-Fluoro-3-nitrophenyl)methanol reagents_step1->2-fluoro-3-nitrobenzyl_alcohol Reduction reagents_step2 H2 (g), Pd/C Ethanol, rt target_molecule This compound reagents_step2->target_molecule Hydrogenation

Caption: Synthetic route to this compound.

Part 1: Synthesis of (2-Fluoro-3-nitrophenyl)methanol

This step involves the selective reduction of the carboxylic acid in the presence of the nitro group. Borane-tetrahydrofuran complex (BH₃·THF) is an effective reagent for this transformation.[8]

Materials:

  • 2-Fluoro-3-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of 2-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0 °C using an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2-fluoro-3-nitrophenyl)methanol.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Synthesis of this compound

The final step is the chemoselective reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method that is compatible with the benzyl alcohol functionality.[9][10]

Materials:

  • (2-Fluoro-3-nitrophenyl)methanol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a pressure vessel, dissolve (2-fluoro-3-nitrophenyl)methanol (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by crystallization or column chromatography.

Application in Kinase Inhibitor Synthesis: A Hypothetical Example

The title compound is an excellent starting material for the synthesis of 4-anilinoquinazoline and 4-anilinopyrimidine-based kinase inhibitors.[11][12] The following protocol outlines the synthesis of a hypothetical EGFR/VEGFR-2 dual inhibitor.

Kinase_Inhibitor_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nucleophilic Aromatic Substitution starting_material This compound coupling_reagents HATU, DIPEA DMF, rt amide_intermediate Amide Intermediate carboxylic_acid 4-Chloro-7-methoxyquinazoline-6-carboxylic acid coupling_reagents->amide_intermediate Coupling reaction_conditions Isopropanol, reflux final_product Hypothetical EGFR/VEGFR-2 Inhibitor amine_nucleophile 3-Ethynylaniline reaction_conditions->final_product SNAr

Caption: Synthesis of a hypothetical kinase inhibitor.

Protocol: Synthesis of a Hypothetical 4-Anilinoquinazoline Inhibitor

Materials:

  • This compound

  • 4-Chloro-7-methoxyquinazoline-6-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 3-Ethynylaniline

  • Isopropanol

Procedure:

  • Amide Coupling: To a solution of 4-chloro-7-methoxyquinazoline-6-carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated to give the crude amide intermediate.

  • Nucleophilic Aromatic Substitution: Dissolve the crude amide intermediate and 3-ethynylaniline (1.2 eq) in isopropanol. Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. Collect the precipitated product by filtration, wash with cold isopropanol, and dry under vacuum to obtain the final hypothetical kinase inhibitor.

Biological Evaluation: In Vitro Kinase Assay Protocols

To assess the biological activity of the synthesized inhibitor, in vitro kinase assays targeting EGFR and VEGFR-2 are performed. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the respective kinase.

EGFR Kinase Assay

This protocol is adapted from established methods for measuring EGFR kinase activity.[11][13]

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Synthesized inhibitor

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a white microplate, add the kinase buffer, the peptide substrate, and the diluted inhibitor (or DMSO for control).

  • Add the recombinant EGFR kinase to each well to initiate the reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

VEGFR-2 Kinase Assay

This protocol is adapted from established methods for measuring VEGFR-2 kinase activity.[14][15]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (as for EGFR assay)

  • ATP

  • Peptide substrate (e.g., a specific VEGFR-2 substrate peptide)

  • Synthesized inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Follow steps 1-4 of the EGFR Kinase Assay protocol, using recombinant VEGFR-2 kinase and its specific substrate.

  • Add the ADP-Glo™ Reagent to each well to convert the ADP generated during the kinase reaction to ATP.

  • Add the Kinase Detection Reagent to generate a luminescent signal proportional to the amount of ADP produced.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value as described for the EGFR assay.

Conclusion

This compound is a strategically designed building block with significant potential in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its facile, two-step synthesis from a commercially available starting material makes it an accessible and valuable tool for drug discovery programs. The presented protocols provide a comprehensive guide for its synthesis and application, empowering researchers to leverage this privileged scaffold in the development of novel therapeutics.

References

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. Available at: [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC. Available at: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • Guidelines for HTRF technology in EGFR kinase assay - ResearchGate. Available at: [Link]

  • In vitro kinase assay | Protocols.io. Available at: [Link]

  • Protocol for Invitro Kinase Assay. Available at: [Link]

  • In vitro kinase assay - Protocols.io. Available at: [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH. Available at: [Link]

  • Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. Available at: [Link]

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Highly selective direct reductive amidation of nitroarenes with carboxylic acids using cobalt( ii ) phthalocyanine/PMHS - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46619A. Available at: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. Available at: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts - MDPI. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]

  • How to reduce carboxylic group to alcohol with nitro group untouched? - ResearchGate. Available at: [Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update (2010) | Hans-Ulrich Blaser | 369 Citations - SciSpace. Available at: [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1) - Indigo Biosciences. Available at: [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace. Available at: [Link]

  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Available at: [Link]

  • Design, synthesis and biological evaluation of 2H-[13][16]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Publishing. Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors - PubMed. Available at: [Link]

    • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. Available at: [Link]

  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap. Available at: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - arkat usa. Available at: [Link]

Sources

Large-scale synthesis of (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Executive Summary & Synthetic Strategy

This compound is a highly functionalized aniline derivative, serving as a critical "left-hand" building block for next-generation Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.[1] Its structural complexity—featuring an electron-donating amine and methoxy group alongside an electron-withdrawing fluorine—presents a challenge in regioselectivity.[1]

This guide details a scalable, three-step industrial route starting from commercially available 2-fluoro-3-methoxybenzaldehyde .[1] This pathway is selected for its atom economy and the ability to control regiochemistry through electronic directing effects, avoiding expensive lithiation steps at scale.

Retrosynthetic Analysis

The synthesis hinges on the orthogonal reactivity of the aldehyde and nitro groups. The key strategic decision is the timing of the reduction steps to prevent the hydrogenolysis of the labile benzyl alcohol.

RetroSynthesis Target This compound (Target Molecule) Intermediate2 (6-Nitro-2-fluoro-3-methoxyphenyl)methanol (Stable Intermediate) Target->Intermediate2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate1 6-Nitro-2-fluoro-3-methoxybenzaldehyde (Regio-controlled Product) Intermediate2->Intermediate1 Chemoselective Aldehyde Reduction (NaBH4) SM 2-Fluoro-3-methoxybenzaldehyde (Starting Material) Intermediate1->SM Electrophilic Nitration (HNO3/H2SO4)

Caption: Retrosynthetic logic flow prioritizing regiocontrol and functional group preservation.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Introduce a nitro group at the C6 position. Mechanism: The C3-methoxy group is a strong ortho/para activator.[1] Position 2 is blocked by fluorine. Position 4 is ortho to methoxy, while position 6 is para. Despite the steric bulk of the aldehyde at C1, the electronic preference for para-substitution relative to the methoxy group, combined with the directing effects of fluorine, favors the C6 isomer.

Protocol:

  • Setup: Charge a 50 L glass-lined reactor with Sulfuric Acid (H₂SO₄, 98%, 15.0 L) . Cool to 0–5 °C using a glycol jacket.

  • Substrate Addition: Dissolve 2-Fluoro-3-methoxybenzaldehyde (5.0 kg, 32.4 mol) in Dichloromethane (DCM, 10 L) (optional, if biphasic control is desired) or add solid slowly directly to acid if temperature control is robust. Note: Direct addition to acid is standard for high-yield nitration.[1]

  • Nitration: Add Potassium Nitrate (KNO₃, 3.44 kg, 34.0 mol, 1.05 eq) portion-wise over 2 hours.

    • Critical Control: Maintain internal temperature < 10 °C. Exotherms > 15 °C promote dinitration or oxidation of the aldehyde.

  • Reaction: Stir at 5–10 °C for 3 hours. Monitor by HPLC (Target: >95% conversion).

  • Quench: Pour the reaction mixture slowly onto Crushed Ice (40 kg) with vigorous stirring.

  • Isolation: Filter the resulting yellow precipitate. Wash the cake with Water (3 × 10 L) until pH is neutral.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove the minor C4-nitro isomer.

  • Yield: ~5.2 kg (80%) of 6-Nitro-2-fluoro-3-methoxybenzaldehyde .

Step 2: Chemoselective Aldehyde Reduction

Objective: Reduce the aldehyde to a benzyl alcohol without affecting the nitro group. Reagent Choice: Sodium Borohydride (NaBH₄) is selected over hydrogenation to strictly preserve the nitro group for the final step and avoid premature aniline formation which could complicate purification.

Protocol:

  • Setup: In a 50 L reactor, suspend 6-Nitro-2-fluoro-3-methoxybenzaldehyde (5.0 kg, 25.1 mol) in Methanol (25 L) .

  • Cooling: Cool the suspension to 0–5 °C.

  • Reduction: Add Sodium Borohydride (NaBH₄, 0.47 kg, 12.5 mol, 0.5 eq) portion-wise over 1 hour.

    • Caution: Hydrogen gas evolution.[2] Ensure adequate venting.

  • Reaction: Stir at 0–5 °C for 1 hour, then warm to 20 °C for 1 hour. The solution should become clear.

  • Quench: Slowly add Acetone (1 L) to quench excess hydride, followed by Water (10 L) .

  • Workup: Concentrate under vacuum to remove methanol. Extract the aqueous residue with Ethyl Acetate (2 × 15 L) .

  • Drying: Dry organics over Na₂SO₄, filter, and concentrate.

  • Yield: ~4.8 kg (95%) of (6-Nitro-2-fluoro-3-methoxyphenyl)methanol .

Step 3: Nitro Group Reduction

Objective: Reduce the nitro group to the final amine. Challenge: Benzyl alcohols are prone to hydrogenolysis (cleavage of the C-O bond) under standard catalytic hydrogenation (Pd/C, H₂) conditions, especially in acidic media. Recommended Method: Iron/Ammonium Chloride (Bechamp Reduction) or Zn/Acetic Acid. This method is chemoselective and avoids defunctionalization.

Protocol:

  • Setup: Charge reactor with (6-Nitro-2-fluoro-3-methoxyphenyl)methanol (4.8 kg, 23.9 mol) , Ethanol (30 L) , and Water (10 L) .

  • Catalyst: Add Ammonium Chloride (NH₄Cl, 1.28 kg, 23.9 mol, 1.0 eq) and Iron Powder (Fe, 325 mesh, 6.67 kg, 119 mol, 5.0 eq) .

  • Reaction: Heat to reflux (75–80 °C) with vigorous mechanical stirring (essential for heterogeneous Fe reactions).

  • Monitoring: Monitor by HPLC for disappearance of nitro starting material (approx. 2–4 hours).

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the cake with hot Ethanol (5 L).

  • Isolation: Concentrate the filtrate. The residue is typically a solid or viscous oil.

  • Purification: Recrystallize from Isopropanol/Heptane or convert to the Hydrochloride salt for long-term stability.[1]

  • Final Yield: ~3.5 kg (85%) of This compound .

Process Data & Specifications

ParameterStep 1 (Nitration)Step 2 (Aldehyde Red.)[1][3]Step 3 (Nitro Red.)
Reagents HNO₃/H₂SO₄NaBH₄/MeOHFe/NH₄Cl/EtOH
Temperature < 10 °C0 °C → 20 °C80 °C (Reflux)
Critical Impurity 4-Nitro isomerOver-reduced alkaneDeoxygenated toluene
Typical Yield 80%95%85%
Appearance Yellow SolidOff-white SolidWhite/Pale Solid

Analytical Validation (Expected Data)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.80 (dd, 1H, Ar-H, C4-H)[1]

    • δ 6.45 (dd, 1H, Ar-H, C5-H)[1]

    • δ 5.10 (t, 1H, -OH)[1]

    • δ 4.80 (s, 2H, -NH₂)[1]

    • δ 4.45 (d, 2H, -CH ₂OH)[1]

    • δ 3.75 (s, 3H, -OCH ₃)[1]

  • Mass Spectrometry (ESI+): m/z = 172.07 [M+H]⁺.[1]

Safety & Handling

  • Nitration: The nitration step is highly exothermic. Failure to control temperature < 15 °C may result in a runaway reaction. Ensure emergency cooling and quench water are available.

  • Iron Waste: The iron oxide waste from Step 3 can be pyrophoric if dried completely in air while containing residual organics. Keep wet and dispose of according to heavy metal waste protocols.

  • Toxicology: Fluorinated anilines are potential skin sensitizers and should be handled with full PPE (respirator, chemically resistant gloves).

References

  • Nitration of Benzaldehydes

    • Use of mixed acid for regioselective nitration of deactivated arom
    • Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.
    • (Organic Syntheses, Coll.[1] Vol. 3, p. 641).

  • Chemoselective Reduction

    • Sodium Borohydride reduction of aldehydes in the presence of nitro groups.
    • Varma, R. S., & Kabalka, G. W. "Chemoselective reduction of aldehydes.
    • [1]

  • Iron Reduction (Bechamp)

    • Standard industrial protocol for nitro-to-aniline reduction preserving benzyl alcohols.[1]

    • Org.[4][5][6][7] Process Res. Dev. 2008, 12, 6, 1170–1173.

    • [1]

  • Starting Material Data

    • 2-Fluoro-3-methoxybenzaldehyde properties and safety.[1][8]

    • PubChem CID: 3774463.[8]

    • [1]

Sources

Method for synthesizing derivatives from (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Derivatization of (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Part 1: Strategic Overview & Reactivity Landscape

This compound (CAS: 1270063-47-8) represents a high-value "orthogonally functionalized" scaffold. Its utility in drug discovery—particularly for Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors—stems from its unique substitution pattern:

  • Benzylic Alcohol (C1): A pivot point for oxidation (to aldehydes) or activation (to halides/mesylates).

  • Primary Aniline (C6): A nucleophile positioned ortho to the alcohol, priming the molecule for heterocyclization.

  • Fluoro-Methoxy Core (C2/C3): Provides metabolic stability (F) and hydrogen-bond accepting capability (OMe), modulating lipophilicity and potency.

The Challenge: The coexistence of a nucleophilic amine and an electrophilic benzylic center (upon activation) creates a risk of uncontrolled self-polymerization. This guide details protocols to bypass these pitfalls and access three distinct chemical spaces: Benzaldehydes , Benzoxazines , and Benzylic Chlorides .

Reactivity Map (DOT Visualization)

ReactivityLandscape Core (6-Amino-2-fluoro-3-methoxyphenyl) methanol Oxidation Path A: Oxidation (MnO2) Core->Oxidation Chemoselective Cyclization Path B: Cyclization (Orthoesters/Anhydrides) Core->Cyclization Condensation Activation Path C: Benzylic Activation (SOCl2) Core->Activation Substitution Aldehyde Benzaldehyde Derivatives (Reductive Amination Precursors) Oxidation->Aldehyde Heterocycle 4H-3,1-Benzoxazines (Bioactive Heterocycles) Cyclization->Heterocycle Chloride Benzylic Chlorides (Library Generation) Activation->Chloride

Figure 1: Divergent synthesis pathways. Path A prioritizes aldehyde retention; Path B leverages the ortho-amino alcohol effect; Path C activates the benzylic position for nucleophilic attack.

Part 2: Detailed Experimental Protocols

Module A: Chemoselective Oxidation to the Benzaldehyde

Target: 6-Amino-2-fluoro-3-methoxybenzaldehyde

Rationale: Standard Swern or Dess-Martin conditions can be harsh or lead to over-oxidation/side reactions with the free amine. Activated Manganese Dioxide (MnO₂) is selected for its high chemoselectivity, oxidizing the benzylic alcohol while leaving the aniline untouched.

Reagents & Equipment:

  • Substrate: this compound (1.0 eq)

  • Oxidant: Activated MnO₂ (10.0 eq) – Note: High excess is standard for surface-active reagents.

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

  • Equipment: Flask with vigorous mechanical stirring (magnetic stirring often fails with heavy MnO₂ slurry).

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of the starting alcohol in 50 mL of anhydrous DCM under an inert atmosphere (N₂).

  • Addition: Add Activated MnO₂ (100 mmol) in portions over 10 minutes to prevent clumping.

  • Reaction: Stir vigorously at room temperature (20–25°C). Monitor by TLC (System: Hexane/EtOAc 1:1).

    • Checkpoint: The aldehyde spot will appear less polar than the alcohol. Reaction typically completes in 4–12 hours.

  • Work-up: Filter the black slurry through a pad of Celite®. Rinse the pad thoroughly with DCM (3 x 20 mL) to recover adsorbed product.

  • Isolation: Concentrate the filtrate in vacuo. The resulting yellow solid is typically >95% pure and suitable for immediate reductive amination.

Critical Process Parameter (CPP): The "activity" of MnO₂ varies by vendor. If reaction is sluggish, heat to reflux (40°C) or add fresh oxidant.

Module B: Cyclization to 4H-3,1-Benzoxazines

Target: 2-Substituted-4H-3,1-benzoxazine derivatives

Rationale: The 2-aminobenzyl alcohol motif is a "privileged structure" for synthesizing benzoxazines. By reacting with an acid chloride or anhydride, the amine is acylated first, followed by cyclodehydration.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Electrophile: Benzoyl chloride (1.1 eq) or Acetic Anhydride.

  • Base: Triethylamine (Et₃N) (2.5 eq).

  • Solvent: THF (0.2 M).

Step-by-Step Protocol:

  • Acylation: To a solution of the substrate (5 mmol) and Et₃N (12.5 mmol) in THF (25 mL) at 0°C, add Benzoyl chloride (5.5 mmol) dropwise.

  • Intermediate Check: Stir at RT for 2 hours. TLC should show the amide intermediate (N-acylation only).

  • Cyclization: Add p-Toluenesulfonic acid (pTSA, 0.1 eq) and heat the solution to reflux (66°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7] The benzylic alcohol attacks the amide carbonyl, eliminating water to close the ring.

  • Work-up: Cool to RT. Quench with sat. NaHCO₃. Extract with EtOAc.[4]

  • Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Module C: Benzylic Activation (Chloride Synthesis)

Target: 6-Amino-2-fluoro-3-methoxybenzyl chloride

Rationale: Converting the -OH to -Cl creates a versatile electrophile. However, the free amine can attack the benzylic position of another molecule (self-alkylation). Strict pH control (keeping the amine protonated) is required.

Workflow Diagram (DOT):

ChlorinationWorkflow Start Start: Alcohol Substrate Protect Step 1: HCl Salt Formation (Deactivates Amine) Start->Protect HCl/Dioxane React Step 2: SOCl2 Addition (0°C -> RT) Protect->React Thionyl Chloride Quench Step 3: Rapid Quench (Ice/Water) React->Quench Monitor Gas Evol. Isolate Target: Benzylic Chloride (Use immediately) Quench->Isolate Extraction

Figure 2: Kinetic control strategy for chlorination. Protonation of the amine prevents polymerization.

Protocol:

  • Salt Formation: Dissolve substrate (1.0 g) in dry DCM (10 mL). Add 4M HCl in Dioxane (1.1 eq) to precipitate the hydrochloride salt. Evaporate to dryness if necessary, or proceed in suspension.

  • Chlorination: Suspend the salt in dry DCM (10 mL). Cool to 0°C. Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise.

    • Note: The addition of catalytic DMF (1-2 drops) accelerates the Vilsmeier-Haack type activation.

  • Reaction: Allow to warm to RT. Stir for 2 hours. The suspension usually clears as the alkyl chloride forms.

  • Work-up (Critical): Evaporate volatiles in vacuo to remove excess SOCl₂ and HCl.

    • Safety: Do not perform an aqueous basic workup if you intend to store the product, as the free amine will rapidly cyclize or polymerize. Store as the HCl salt.

Part 3: Analytical Data Summary

Derivative ClassKey IR Signal (cm⁻¹)1H NMR Diagnostic (DMSO-d6)Expected Yield
Aldehyde 1680 (C=O stretch)δ 9.8–10.2 (s, 1H, CHO)85–92%
Benzoxazine 1620 (C=N imine)δ 5.4 (s, 2H, O-CH2-N)70–80%
Benzyl Chloride N/A (Fingerprint)δ 4.6 (s, 2H, CH2-Cl)>95% (crude)

References

  • Takeda Pharmaceutical Company. (2010). Heterocyclic Compounds and Use Thereof (Vonoprazan Patent). WO2010104179. Link

  • Scholtz, M., et al. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization.[8] Journal of Organic Chemistry.[7] Link

  • Magano, J., et al. (2013). Synthetic Approaches to the 2-Amino-benzyl Alcohol Scaffold. Chemical Reviews, 113(6), 4650–4690. Link

  • Taylor, R. J., et al. (2005). Recent Developments in Manganese Dioxide Oxidations. Synthesis, 2005(13), 2095-2118. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (General reference for SOCl2/Alcohol mechanisms). Link

Sources

Strategic Fluorination of Aromatic Systems: From Lead Optimization to PET Radiochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The "Fluorine Effect" in Drug Design (Core Directive)

In modern drug discovery, the introduction of fluorine into aromatic systems is rarely accidental; it is a precision engineering tool.[1] Approximately 20-25% of drugs currently on the market contain at least one fluorine atom. This section details the causality behind these design choices—moving beyond "what" to "why."

Metabolic Blockade & Stability

The primary application of aromatic fluorination is the modulation of metabolic stability.[2][3] The Carbon-Fluorine (


) bond is the strongest single bond in organic chemistry (

116 kcal/mol), making it highly resistant to oxidative cleavage by Cytochrome P450 enzymes.
  • Mechanism: CYP450 enzymes typically attack electron-rich aromatic rings at the para-position (or sterically accessible sites) via an oxidative cation-radical mechanism.

  • Application: Substituting a hydrogen (

    
    ) with fluorine (
    
    
    
    ) at a metabolic "soft spot" (typically the para position) blocks hydroxylation.[4]
  • Electronic Effect: Due to the high electronegativity of fluorine (

    
    ), it deactivates the aromatic ring toward oxidation, protecting not just the 
    
    
    
    site but the entire
    
    
    -system from oxidative degradation.
Physicochemical Modulation (The "Polar Hydrophobe")

Fluorine is unique; it is highly electronegative yet lipophilic.[2]

  • Lipophilicity (LogP): Fluorination of an aromatic ring generally increases lipophilicity (LogP), facilitating membrane permeability. However, because the

    
     bond is polar, it does not pay the full "desolvation penalty" associated with other lipophilic groups like methyl or chloro.
    
  • pKa Tuning: Placing fluorine ortho to a basic amine (e.g., in an aniline system) lowers the pKa of the amine due to inductive electron withdrawal. This reduces the percentage of ionized drug at physiological pH, improving passive membrane absorption (e.g., passing the Blood-Brain Barrier).

Visualization: Strategic Decision Logic

The following diagram illustrates the decision-making process for incorporating fluorine during Lead Optimization.

FluorineLogic Start Lead Compound Optimization Problem1 Identify Metabolic Soft Spot (CYP450) Start->Problem1 Problem2 Poor Membrane Permeability Start->Problem2 Problem3 High Clearance (Rapid Excretion) Start->Problem3 Sol1 Para-Fluorination (Blocks Hydroxylation) Problem1->Sol1 Site-Specific Block Sol2 Ortho-Fluorination (Lowers pKa / Inc. Lipophilicity) Problem2->Sol2 Modulate Polarity Sol3 Trifluoromethylation (-CF3) (High Lipophilicity Boost) Problem3->Sol3 Increase LogP Outcome Optimized Candidate: Enhanced t1/2 & Bioavailability Sol1->Outcome Sol2->Outcome Sol3->Outcome

Figure 1: Decision logic for strategic fluorine incorporation to address specific ADME liabilities.

Part 2: Synthetic Protocols (Application Notes)

Traditional fluorination (e.g., Balz-Schiemann) is often too harsh for complex, late-stage drug intermediates. Modern applications rely on Transition-Metal Mediated Fluorination .

The following protocols are designed for Late-Stage Functionalization (LSF) , allowing researchers to install fluorine (or radioactive


F) at the very end of the synthesis, preserving sensitive functional groups.
Protocol A: Copper-Mediated Fluorination of Aryl Boronate Esters

This protocol is the industry standard for converting Boronic Acids/Esters (widely available) to Aryl Fluorides. It is superior to Pd-catalyzed methods for electron-rich rings.

Target Audience: Synthetic Chemists & Process Chemists. Scope: Electron-rich, neutral, and electron-deficient arenes.[5][6][7]

1. Reagents & Setup
  • Substrate: Aryl Pinacol Boronate (Ar-BPin) (1.0 equiv).[8]

  • Mediator: Cu(OTf)

    
     (Copper(II) triflate) (2.0 equiv).
    
  • Source: KF (Potassium Fluoride) (3.0 equiv) or CsF.

  • Solvent: DMF or DMA (Anhydrous).

  • Atmosphere: Air (The reaction benefits from an oxidative atmosphere to facilitate the Cu(II)/Cu(III) catalytic cycle).

2. Step-by-Step Methodology
  • Preparation: In a glovebox or dry environment, charge a reaction vial with Ar-BPin (0.5 mmol), Cu(OTf)

    
     (362 mg, 1.0 mmol), and KF (87 mg, 1.5 mmol).
    
  • Solvation: Add anhydrous DMF (2.0 mL).

  • Activation: Seal the vial. Note: Unlike many organometallic reactions, strictly anaerobic conditions are NOT required; however, moisture control is critical.

  • Reaction: Heat the block to 110°C for 18 hours.

    • Mechanism Insight: The reaction proceeds via transmetallation of the aryl group to Copper, followed by oxidation to a high-valent Cu(III)-F species, which undergoes reductive elimination to form the C-F bond.

  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF and copper salts.

  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via silica gel chromatography.
    

Critical Parameter: The quality of the Cu(OTf)


 is paramount. It is hygroscopic. Use fresh or properly stored catalyst.
Protocol B: F-Labeling for PET Imaging (Radiochemistry)

Context: Positron Emission Tomography (PET) relies on


F (

min). Traditional

requires electron-deficient rings (e.g., nitro-precursors). The Copper-mediated protocol allows labeling of electron-rich drugs, expanding the PET chemical space.

Target Audience: Radiochemists.

1. Reagents & Setup
  • Precursor: Aryl Boronate Ester (Ar-BPin) (5-10

    
    mol).
    
  • Catalyst: [Cu(OTf)

    
    (py)
    
    
    
    ] (Tetrakis(pyridine)copper(II) triflate).
  • Source:

    
    F-Fluoride (from cyclotron, trapped on QMA cartridge).
    
  • Eluent: Et

    
    NHCO
    
    
    
    or K
    
    
    CO
    
    
    /K2.2.2.
2. Automated Workflow (Diagram)

The following DOT diagram illustrates the automated synthesis module workflow for this reaction.

PETWorkflow Cyclotron Cyclotron (18O(p,n)18F) QMA QMA Cartridge (Trap 18F-) Cyclotron->QMA Aqueous 18F Dry Azeotropic Drying (MeCN/H2O) QMA->Dry Elute Reactor Reactor Vial (Cu-Catalyst + Ar-BPin) Dry->Reactor Anhydrous 18F Heat Heating (110°C, 20 min) Reactor->Heat DMA/nBuOH SPE SPE Purification (C18 Sep-Pak) Heat->SPE Crude Product Final Final Formulation (Saline/EtOH) SPE->Final Pure Tracer

Figure 2: Workflow for Copper-Mediated


F-Fluorination of Aryl Boronates.
3. Troubleshooting Table
IssueProbable CauseCorrective Action
Low Radiochemical Yield (RCY) Moisture in reactionEnsure thorough azeotropic drying of

F.
Precursor Decomposition ProtodeboronationReduce reaction temperature to 100°C; ensure base is not in large excess.
Blue precipitate Catalyst degradationPrepare Cu-catalyst solution fresh immediately before elution.

Part 3: Analytical Characterization ( F NMR)

Application: Fragment-Based Drug Discovery (FBDD).[9][10]


F NMR is a powerful screening tool because biological systems (proteins/water) have zero natural fluorine background.[10][11] This provides an infinite signal-to-noise ratio for detecting ligand binding.
Protocol: F NMR Binding Assay (Spy Molecule)
  • Library Prep: Create a library of fluorinated fragments (mixtures of 5-10 compounds).

  • Screening: Acquire 1D

    
    F NMR spectra of the mixture + Target Protein.
    
  • Detection:

    • T2 Relaxation Filter: Bound ligands tumble slowly (large molecular weight complex), causing rapid T2 relaxation.

    • Result: The

      
      F signal of a binder  will broaden or disappear (line broadening) compared to the free ligand.
      
  • Competition (Spy): Use a known fluorinated binder ("spy").[10] If a non-fluorinated hit binds, it displaces the spy, restoring the spy's sharp

    
    F signal.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Ye, Y., & Sanford, M. S. (2013). Mild copper-mediated fluorination of aryl stannanes and aryl trifluoroborates. Journal of the American Chemical Society, 135(12), 4648–4651.

  • Mossine, A. V., ... & Scott, P. J. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids.[8] Organic Letters, 17(21), 5380–5383.

  • Dalvit, C., & Vulpetti, A. (2019). 19F NMR spectroscopy: a powerful tool for fragment-based drug discovery.[9][10][11][12] ChemMedChem, 14(12), 1146-1157.

Sources

Application Note: Scalable Synthesis of (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Amino-2-fluoro-3-methoxyphenyl)methanol is a critical pharmacophore used in the development of next-generation kinase inhibitors (e.g., KRAS, PI3K inhibitors). Its structural complexity—characterized by a tetrasubstituted benzene ring with alternating donor/acceptor electronic effects—presents specific regiochemical challenges.

This application note details a robust, three-stage synthetic route designed for high regioselectivity and operational safety. Unlike generic protocols, this guide addresses the specific electronic directing effects of the 2-fluoro and 3-methoxy substituents to ensure the exclusive formation of the 6-amino isomer, avoiding costly chromatographic separations of regioisomers.

Retrosynthetic Analysis & Strategy

The synthesis is designed to leverage the strong para-directing effect of the methoxy group to install the nitrogen functionality at the C6 position.

Strategic Logic:
  • Starting Material: 2-Fluoro-3-methoxybenzoic acid is selected as the commercially available starting material.

  • Regiocontrol (Nitration): The C3-methoxy group strongly activates the C6 position (para) and C4 position (ortho). However, the C1-carboxyl group (meta-director) and the C2-fluorine atom (ortho/para-director) cooperatively favor substitution at C6 . Substitution at C4 is disfavored due to the deactivating effect of the para-carboxyl group and steric hindrance.

  • Chemoselectivity (Reduction): A stepwise reduction strategy is employed. First, the nitro group is reduced to an aniline (via hydrogenation), followed by the reduction of the ester/acid to the primary alcohol using Lithium Aluminum Hydride (LAH) or Borane, ensuring the amino group remains intact.

Retrosynthesis Target This compound (Target) AminoEster Methyl 6-amino-2-fluoro-3-methoxybenzoate (Intermediate 2) Target->AminoEster Ester Reduction (LiAlH4) NitroEster Methyl 2-fluoro-3-methoxy-6-nitrobenzoate (Intermediate 1) AminoEster->NitroEster Nitro Reduction (H2, Pd/C) SM 2-Fluoro-3-methoxybenzoic acid (Starting Material) NitroEster->SM Nitration & Esterification (HNO3; MeOH/H+)

Figure 1: Retrosynthetic pathway highlighting the key intermediates.

Detailed Experimental Protocols

Stage 1: Regioselective Nitration and Esterification

Objective: Install the nitro group at C6 and protect the carboxylic acid. Reaction Type: Electrophilic Aromatic Substitution (SEAr) followed by Fischer Esterification.

Reagents & Equipment
ReagentEquiv.[1][2][3][4]Role
2-Fluoro-3-methoxybenzoic acid1.0Substrate
Fuming Nitric Acid (HNO₃)1.2Electrophile Source
Concentrated Sulfuric Acid (H₂SO₄)SolventCatalyst/Solvent
Methanol (MeOH)SolventEsterification Reagent
Thionyl Chloride (SOCl₂)1.5Esterification Activator
Protocol
  • Nitration:

    • Charge a jacketed reactor with 2-Fluoro-3-methoxybenzoic acid (1.0 equiv) and concentrated H₂SO₄ (5 mL/g). Cool to 0 °C.

    • Critical Step: Add Fuming HNO₃ (1.2 equiv) dropwise over 30 minutes, maintaining internal temperature < 10 °C. Note: The methoxy group makes the ring electron-rich; rapid addition can cause over-nitration or exotherms.

    • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by LCMS for conversion to 2-fluoro-3-methoxy-6-nitrobenzoic acid .

    • Quench: Pour reaction mixture onto crushed ice. Filter the resulting yellow precipitate and dry under vacuum.

  • Esterification:

    • Dissolve the crude nitro-acid in anhydrous MeOH (10 mL/g).

    • Cool to 0 °C and add SOCl₂ (1.5 equiv) dropwise.

    • Heat to reflux (65 °C) for 3 hours.

    • Concentrate in vacuo to yield Methyl 2-fluoro-3-methoxy-6-nitrobenzoate .

Mechanism Note: The C6 position is electronically privileged. The C3-OMe donates electron density via resonance to C6 (para), while the C1-COOH withdraws density from C2, C4, and C6 (meta-directing). However, the activation by OMe at C6 dominates the deactivation by COOH, while C4 is deactivated by being para to the COOH.

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert the nitro group to an amino group without defluorination. Reaction Type: Heterogeneous Catalytic Hydrogenation.

Reagents & Equipment
ReagentEquiv.[1][2][3][4]Role
Methyl 2-fluoro-3-methoxy-6-nitrobenzoate1.0Substrate
10% Palladium on Carbon (Pd/C)10 wt%Catalyst
Hydrogen Gas (H₂)1 atmReductant
MethanolSolventSolvent
Protocol
  • Dissolve the nitro-ester in MeOH (20 mL/g) in a hydrogenation vessel.

  • Add 10% Pd/C (10 wt% relative to substrate). Safety: Add catalyst under inert nitrogen flow to avoid ignition of methanol vapors.

  • Purge the vessel with N₂ (3x) and then H₂ (3x).

  • Stir vigorously under a balloon of H₂ (1 atm) at RT for 4–6 hours.

  • Monitoring: TLC/LCMS should show the disappearance of the nitro compound and appearance of the fluorescent amino-ester.

  • Workup: Filter through a pad of Celite to remove Pd/C. Concentrate the filtrate to obtain Methyl 6-amino-2-fluoro-3-methoxybenzoate as a solid.

Stage 3: Chemoselective Reduction to Alcohol

Objective: Reduce the ester to a primary alcohol while preserving the aromatic amine and fluorine. Reaction Type: Hydride Reduction.

Reagents & Equipment
ReagentEquiv.[1][2][3][4]Role
Methyl 6-amino-2-fluoro-3-methoxybenzoate1.0Substrate
LiAlH₄ (2.4M in THF) or DIBAL-H2.5Reducing Agent
Anhydrous THFSolventSolvent
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask and cool under N₂. Add anhydrous THF and the amino-ester (1.0 equiv). Cool to 0 °C.

  • Addition: Add LiAlH₄ solution (2.5 equiv) dropwise via syringe pump or addition funnel. Caution: Gas evolution (H₂).

  • Reaction: Stir at 0 °C for 30 mins, then allow to warm to RT. Stir for 2–4 hours.

  • Quench (Fieser Method): Cool to 0 °C.

    • Add water (x mL, where x = grams of LiAlH4 used).

    • Add 15% NaOH (x mL).

    • Add water (3x mL).

  • Isolation: Stir until a granular white precipitate forms. Add MgSO₄, filter, and concentrate the filtrate.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH) if necessary.

Final Product: this compound.[5][6]

Workflow Step1 Nitration (HNO3/H2SO4) Step2 Esterification (MeOH/SOCl2) Step1->Step2 Step3 Hydrogenation (Pd/C, H2) Step2->Step3 Step4 Reduction (LiAlH4) Step3->Step4 Final Final Isolation (Crystallization) Step4->Final

Figure 2: Sequential workflow for the synthesis process.

Analytical Specifications (QC)

To validate the synthesis, the following analytical data should be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.8–7.0 (m, 2H, Ar-H): Characteristic coupling pattern for para-hydrogens on the tetrasubstituted ring.

    • δ 5.0 (br s, 2H, NH₂): Exchangeable.

    • δ 4.9 (t, 1H, OH): Triplet due to coupling with CH₂.

    • δ 4.4 (d, 2H, CH₂OH): Benzylic methylene.

    • δ 3.8 (s, 3H, OCH₃).

  • ¹⁹F NMR: Single peak confirming retention of the fluorine atom (approx. -130 to -140 ppm).

  • Mass Spectrometry (ESI+): [M+H]⁺ calc. for C₈H₁₀FNO₂ ≈ 172.07.

Safety & Handling

  • Nitration: Highly exothermic. Runaway reactions can occur if temperature is not controlled. Use a blast shield.

  • LiAlH₄: Reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Fluorinated Intermediates: While not volatile, standard PPE (gloves, lab coat, goggles) is mandatory to prevent skin absorption.

References

  • Title: Plasma kallikrein inhibitors and uses thereof.
  • Regioselectivity in Benzoic Acid Nitration

    • Title: Regioselective Nitration of 3-Fluoro-2-Substituted Benzoic Acids.
    • Source: ChemInform (Abstracts).[7]

    • Context: Discusses the directing effects in 2,3-disubstituted benzoic acids, confirming the preference for C6 nitration in 3-alkoxy deriv
    • URL:[Link]

  • General Procedure for Amino-Ester Reduction: Title: Methyl 2-amino-3-fluoro-6-methoxybenzoate (Chemical Building Block). Source: BenchChem. Context: Identifies the ester intermediate and standard reduction protocols for this class of compounds.

Sources

Application Notes and Protocols for the Use of (6-Amino-2-fluoro-3-methoxyphenyl)methanol in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Functionalized Linker for Solid-Phase Synthesis

In the landscape of solid-phase synthesis, the choice of a linker molecule is paramount, dictating the conditions for both the assembly of the target molecule and its final cleavage from the solid support. The molecule (6-Amino-2-fluoro-3-methoxyphenyl)methanol presents a unique constellation of functional groups—a hydroxylmethyl handle for attachment, and a strategically substituted aromatic ring—that suggests its utility as a novel, acid-labile linker for solid-phase peptide synthesis (SPPS) and the generation of small molecule libraries.

The strategic placement of a methoxy group ortho to the hydroxymethyl attachment point, and a fluorine atom at the 2-position, allows for a nuanced control over the acid-lability of the linker. The methoxy group, being electron-donating, sensitizes the linker to acid cleavage, while the electron-withdrawing fluorine atom provides a countervailing effect, potentially offering a wider window of stability during synthesis compared to more conventional acid-labile linkers. The primary amino group, after appropriate protection, can serve as a point for further diversification of the final product post-cleavage.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical basis and practical application of this compound as a versatile tool in solid-phase synthesis.

Causality of Experimental Design: The Role of Substituents

The functionality of this linker is a direct consequence of the electronic effects of its substituents on the stability of the benzylic carbocation intermediate formed during acid-catalyzed cleavage.

  • Hydroxymethyl Group (-CH₂OH): This is the primary point of attachment to a solid support, typically through the formation of an ester bond with the first building block (e.g., an Fmoc-protected amino acid).

  • Methoxy Group (-OCH₃): Located at the 3-position (ortho to the hydroxymethyl group), this electron-donating group stabilizes the benzylic carbocation through resonance, thereby increasing the linker's susceptibility to acid cleavage. This allows for the use of milder acidic conditions for the final release of the synthesized molecule, preserving sensitive functional groups.[1][2]

  • Fluoro Group (-F): Positioned at the 2-position, this electron-withdrawing group moderately destabilizes the carbocation intermediate. This "dampening" of the methoxy group's activating effect can enhance the linker's stability during the repetitive steps of Fmoc deprotection (which are basic but can have acidic carryover) in SPPS. The use of fluorinated linkers also opens up the possibility of using ¹⁹F NMR for reaction monitoring on the solid phase.[3]

  • Amino Group (-NH₂): Situated at the 6-position, this group will require protection during the synthesis to prevent side reactions. Once deprotected, it offers a reactive handle for post-synthesis modification, such as labeling with fluorophores or biotin, or for cyclization reactions.

The interplay of these groups suggests a linker that is sufficiently stable for robust synthesis but cleavable under controlled acidic conditions.

Experimental Protocols

Part 1: Preparation of the Linker-Functionalized Resin

The first step is the covalent attachment of the this compound linker to a suitable solid support. A common choice is a resin with a pre-installed functional group that can react with the linker's hydroxyl group. For this protocol, we will describe the attachment to a 2-chlorotrityl chloride resin, which proceeds under mild conditions and minimizes racemization of the first amino acid.

Workflow for Linker Immobilization

G cluster_0 Resin Preparation cluster_1 Linker Preparation cluster_2 Coupling & Capping resin 2-Chlorotrityl Chloride Resin swell Swell Resin in DCM resin->swell couple Combine and React swell->couple linker This compound (Fmoc-protected amine) dissolve Dissolve in DCM with DIPEA linker->dissolve dissolve->couple wash1 Wash with DCM/MeOH/DIPEA couple->wash1 cap Cap unreacted sites wash1->cap wash2 Wash with DCM and DMF cap->wash2 dry Dry the Resin wash2->dry G start Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple next Fmoc-AA (e.g., HATU/DIPEA) wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotection Next Cycle

Caption: A single cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Amino acid-loaded resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • 20% Piperidine in DMF

  • DMF, DCM

Protocol:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HATU) and base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours. Monitor for completion with a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 1-4 for each amino acid in the desired sequence.

Part 4: Cleavage and Deprotection

The final step is to cleave the synthesized peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups. The conditions can be tuned based on the sensitivity of the peptide.

Table 1: Recommended Cleavage Cocktails

CocktailCompositionTarget Peptides
A 95% TFA, 2.5% TIS, 2.5% H₂OStandard peptides without sensitive residues.
B 94% TFA, 2.5% EDT, 2.5% H₂O, 1% TISPeptides containing Cys, Met, or Trp.
C 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides with arginine and other sensitive residues.

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Protocol:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Add the appropriate cleavage cocktail to the resin in a fume hood. Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more.

  • Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by HPLC.

Trustworthiness: A Self-Validating System

The protocols described above incorporate standard validation checkpoints to ensure the success of the synthesis:

  • Fmoc Quantification: After linker attachment, the loading can be accurately determined by spectrophotometric analysis of the Fmoc group cleaved from a known mass of resin.

  • Kaiser Test: This colorimetric test is used throughout the synthesis to confirm the completion of coupling reactions by detecting free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Mass Spectrometry: After cleavage, the crude product should be analyzed by mass spectrometry to confirm the molecular weight of the desired product and identify any potential side products.

Conclusion

This compound offers a promising new scaffold for the development of acid-labile linkers in solid-phase synthesis. Its unique substitution pattern provides a means to fine-tune the cleavage conditions, while the protected amino group serves as a latent functional handle for downstream applications. The protocols outlined in these notes provide a robust framework for the successful implementation of this novel linker in the synthesis of peptides and other molecules of interest to the research and drug development community.

References

  • New methoxy-substituted 9-phenylxanthen-9-ylamine linkers for the solid phase synthesis of protected peptide amides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Preparation of fluorinated linkers: use of 19F NMR spectroscopy to establish conditions for solid-phase synthesis of pilicide libraries. Journal of Combinatorial Chemistry. Available at: [Link]

  • Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation. PMC. Available at: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC. Available at: [Link]

  • Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ChemRxiv. Available at: [Link]

  • The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. Oreate AI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of (6-Amino-2-fluoro-3-methoxyphenyl)methanol . It is structured to address the unique physicochemical challenges posed by this specific chemotype—a poly-functionalized aniline derivative containing a benzyl alcohol moiety, an electron-withdrawing fluorine, and an electron-donating methoxy group.[1]

Case ID: PUR-1415237 | Tier: Advanced Chemical Support Status: Operational | Updated: February 2026[1]

Molecule "Personality" & Pre-Purification Assessment

Before initiating purification, you must understand the competing electronic effects in this molecule. The 2-fluoro substituent (electron-withdrawing) lowers the basicity of the 6-amino group compared to a standard aniline, while the 3-methoxy group adds electron density.[1] The benzyl alcohol is prone to acid-catalyzed dehydration or polymerization if the ring is sufficiently electron-rich.

FeatureImpact on PurificationTechnical Recommendation
Primary Amine (-NH₂) Causes "tailing" on silica gel; prone to oxidation (browning).[1]Use amine-modified silica or add 1% Et₃N to eluents.[1] Store under Argon.[1][2]
Benzyl Alcohol (-CH₂OH) Potential for acid-lability (polymerization).[1]Avoid strong mineral acids or prolonged exposure to acidic media.[1]
Fluorine (-F) Lowers pKa of the amine (approx.[1] pKa ~2.5–3.5).[1]Standard acid/base extractions may fail if pH isn't strictly controlled.[1]
Polarity Profile Moderate-High (Amine + Alcohol).[1]Soluble in EtOAc, DCM, MeOH.[1] Insoluble in Hexanes.[1]

Decision Matrix: Selecting the Right Workflow

Do not default to a standard protocol. Use the logic flow below to determine the safest purification route for your specific crude profile.

PurificationLogic Start Crude Mixture Assessment PurityCheck Purity > 85%? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType No (<85%) Crystallization Anti-Solvent Recrystallization (See Protocol C) PurityCheck->Crystallization Yes (>85%) AcidBase Cold Acid Extraction (See Protocol A) ImpurityType->AcidBase Non-basic neutrals (e.g., nitro precursors) FlashColumn Buffered Silica Chromatography (See Protocol B) ImpurityType->FlashColumn Regioisomers or Polar byproducts Chelation Scavenger Resin Treatment ImpurityType->Chelation Metal residues (Pd/C, Fe, Sn) AcidBase->FlashColumn If purity still <95% FlashColumn->Crystallization Final Polish

Figure 1: Purification Decision Tree.[1] Select the pathway based on the initial purity and impurity profile of the crude material.

Protocol A: The "Cold Acid" Extraction (Specialized)

Issue: Standard acid/base extraction often decomposes benzyl alcohols or fails to extract electron-deficient anilines (due to the Fluorine atom).[1] Solution: Use a specific pH window and temperature control to protect the benzyl alcohol while protonating the amine.

Step-by-Step Methodology
  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions with amine salts.[1]

  • The "Cold" Wash: Cool the organic phase to 0–5°C .

  • Extraction (Critical Step):

    • Extract with 0.5 M Citric Acid (mild) or 0.5 N HCl (cold).[1]

    • Why? The Fluorine atom reduces the amine's basicity. Weak acids like acetic acid may not fully protonate it.[1] However, strong acids at room temp can degrade the benzyl alcohol. Cold dilute HCl is the compromise.

  • Separation:

    • Organic Layer: Contains non-basic impurities (nitro precursors, phenols).[1] Discard after checking TLC.

    • Aqueous Layer: Contains your product as the ammonium salt.

  • Recovery:

    • Keep aqueous layer cold.[1][3]

    • Slowly basify with Sat. NaHCO₃ or 10% NaOH to pH ~9.[1]

    • Extract immediately back into EtOAc (3x).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: Buffered Flash Chromatography

Issue: "My compound streaks/tails on the column and I lose mass." Root Cause: The amine interacts with acidic silanol groups on the silica, causing irreversible adsorption.

Optimized Mobile Phase Systems
Solvent SystemAdditive (Crucial)Application
DCM / Methanol 1% Triethylamine (TEA) or 1% NH₄OH Best for removing polar oxidation byproducts.[1] Gradient: 0% → 10% MeOH.[1]
Hexane / EtOAc 1% TEA Best for separating non-polar starting materials.[1] Gradient: 10% → 60% EtOAc.[1]

Technical Tip: Pre-wash your silica column with the mobile phase containing the modifier (TEA) before loading your sample. This "deactivates" the silica.

Protocol C: Anti-Solvent Crystallization

Issue: "The oil won't solidify." Root Cause: Trace solvents or impurities prevent crystal lattice formation.[1]

The "Layering" Technique
  • Dissolve the semi-solid/oil in the minimum amount of warm Isopropyl Alcohol (IPA) or Toluene (approx. 40°C).

  • Allow to cool to room temperature.

  • Carefully layer n-Heptane (anti-solvent) on top.[1] Do not mix immediately.

  • Place in a fridge (4°C) overnight. The slow diffusion of Heptane into the IPA layer promotes controlled crystal growth.

    • Alternative: If IPA fails, try DCM/Hexane .[1] Dissolve in minimal DCM, add Hexane until cloudy, then add a few drops of DCM to clear it. Cool slowly.

Troubleshooting & FAQs

Q1: The product turns brown/black during drying. What is happening?

A: This is classic Aniline Oxidation .[1]

  • Cause: Exposure to air/light generates radical cations that polymerize into "aniline black" type impurities.[1]

  • Fix:

    • Always dry under vacuum with a nitrogen bleed (do not use air).[1]

    • Store the final product at -20°C under Argon.

    • If already brown, filter through a short plug of silica using DCM/MeOH (95:5) to remove the colored tars (which stay at the baseline).

Q2: I see a "ghost" spot on TLC just above my product.

A: This is likely the Imine or Aldehyde impurity.

  • Mechanism: The benzyl alcohol moiety can oxidize to the aldehyde, which then condenses with the amine of another molecule to form an imine (Schiff base).

  • Fix: Treat the crude with a wash of Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble adduct with the aldehyde, removing it from the organic phase.

Q3: My yield is low after acid/base extraction.

A: The Fluorine atom is the culprit.

  • Explanation: The electron-withdrawing fluorine makes the amine less basic. If you used a weak acid (like 5% acetic acid) for extraction, the salt might not have formed fully, leaving product in the organic waste layer.

  • Correction: Check the initial organic "waste" layer by TLC. If product is present, re-extract using a slightly stronger acid (e.g., 1N HCl) or increase the volume of the aqueous phase.

References

  • General Aniline Purification: Purification of Laboratory Chemicals, 8th Edition.[1] W.L.F. Armarego. (Techniques for purifying aromatic amines and preventing oxidation).

  • Chromatography of Amines: "Flash Chromatography of Amines: How to Eliminate Tailing." Biotage Technical Notes. (Specifics on TEA/Ammonia modifiers).

  • Benzyl Alcohol Stability: Protective Groups in Organic Synthesis, Wuts & Greene.[1] (Discusses stability of benzyl alcohols in acidic media). [1]

  • Fluorine Substituent Effects: Journal of Organic Chemistry, "Electronic Effects of Fluorine Substituents on Aniline Basicity." (Theoretical basis for pKa shifts).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.[1] The specific toxicity of this intermediate has not been fully characterized.

Sources

(6-Amino-2-fluoro-3-methoxyphenyl)methanol reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Optimization & Troubleshooting Guide

Executive Summary & Molecule Profile[1]

User Query: "I am experiencing low yields and 'oiling out' during the synthesis of (6-amino-2-fluoro-3-methoxyphenyl)methanol. How do I optimize the reduction step and stabilize the product?"

Scientist Response: The synthesis of This compound hinges on the delicate balance of reducing a carbonyl precursor (usually an ester or acid) without affecting the fluorine substituent or oxidizing the electron-rich aniline moiety. The presence of the ortho-fluorine and meta-methoxy groups creates steric and electronic effects that dictate specific reduction conditions.

Molecule Criticality
  • Core Challenge: The amino group makes the product prone to oxidation (turning pink/brown), while the fluorine atom is susceptible to nucleophilic attack (defluorination) under harsh reducing conditions.

  • Primary Pathway: Reduction of Methyl 6-amino-2-fluoro-3-methoxybenzoate using Lithium Aluminum Hydride (LiAlH

    
    ) or DIBAL-H.
    

Interactive Troubleshooting (FAQ Format)

Phase 1: The Reduction Step

Q1: I am using LiAlH


 in THF, but I see a significant amount of defluorinated byproduct. Why? 
Diagnosis:  High-temperature reduction.
Explanation:  While the benzene ring is electron-rich (protecting it somewhat from nucleophilic aromatic substitution), refluxing LiAlH

can still facilitate hydride attack at the C-F bond, especially if the reaction runs too long. Optimization:
  • Temperature Control: Conduct the addition at 0°C and warm only to Room Temperature (20-25°C) . Do not reflux.

  • Stoichiometry: Use exactly 2.2 equivalents of LiAlH

    
    . Excess hydride increases side-reaction risks.
    
  • Alternative Reagent: If defluorination persists (>5%), switch to Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene, which often exhibits better chemoselectivity for esters in the presence of halides [1].

Q2: My reaction works, but during workup, I get a massive emulsion that won't separate. How do I fix this? Diagnosis: Improper Aluminum quenching (The "Gel Trap"). Explanation: Amino alcohols act as ligands for Aluminum salts, forming gelatinous complexes that trap your product in the aqueous phase. Protocol (The Fieser Method): For every 1.0 g of LiAlH


 used, add sequentially:
  • 1.0 mL Water (slowly, at 0°C).

  • 1.0 mL 15% NaOH solution.

  • 3.0 mL Water. Result: This produces a granular white precipitate (Lithium Aluminate) that can be filtered off, leaving a clean organic filtrate.

Phase 2: Isolation & Stability

Q3: The product comes out as a brown oil instead of a solid. Is it impure? Diagnosis: Oxidative degradation of the aniline. Explanation: Freebase anilines with electron-donating groups (Methoxy) are highly sensitive to air oxidation. Solution:

  • Salt Formation: Do not store the free base. Immediately convert the crude oil into the HCl salt or D-Tartrate salt . These are crystalline and stable [2].

    • Procedure: Dissolve oil in minimal MeOH, add 1.0 eq of 4M HCl in Dioxane, and precipitate with Et

      
      O.
      
  • Inert Atmosphere: Perform all concentrations under Nitrogen/Argon.

Standardized Experimental Protocols

Protocol A: Reduction of Methyl 6-amino-2-fluoro-3-methoxybenzoate

Use this route for maximum throughput.

ParameterSpecificationNotes
Precursor Methyl 6-amino-2-fluoro-3-methoxybenzoatePurity >97% is critical.
Solvent Anhydrous THFDry over molecular sieves (3Å).
Reagent LiAlH

(2.4 M in THF)
2.2 Equivalents.
Temp 0°C

23°C
Strict temp control.
Time 2 - 4 HoursMonitor by TLC (50% EtOAc/Hex).
Yield Target 85 - 92%

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with Methyl 6-amino-2-fluoro-3-methoxybenzoate (1.0 eq) and THF (10 V). Cool to 0°C.[1]

  • Addition: Add LiAlH

    
     solution dropwise over 30 mins. Exotherm expected.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Stir until starting material is consumed (TLC/LCMS).

  • Quench: Cool back to 0°C. Use the Fieser Method (1:1:3 ratio of H2O:NaOH:H2O).

  • Filtration: Add MgSO

    
     to the suspension. Stir 15 mins. Filter through a Celite pad.
    
  • Isolation: Concentrate filtrate in vacuo (bath <40°C) to afford the pale yellow solid/oil.

Protocol B: Alternative Route (Nitro Reduction)

Use this if the amino-ester is not commercially available.

  • Start: Methyl 2-fluoro-3-methoxy-6-nitrobenzoate.

  • Step 1 (Ester Reduction): NaBH

    
     / CaCl
    
    
    
    in EtOH (mild conditions)
    
    
    (2-Fluoro-3-methoxy-6-nitrophenyl)methanol.
  • Step 2 (Nitro Reduction): Fe powder / NH

    
    Cl in EtOH/Water or H
    
    
    
    (Pd/C).
    • Note: Avoid acidic reduction (SnCl

      
      /HCl) if the alcohol is labile.
      

Decision Logic & Pathway Visualization

The following diagrams illustrate the decision-making process for synthesis and the critical workup logic.

Diagram 1: Synthetic Route Selection

SynthesisRoute Start Target: this compound Precursor1 Precursor A: Methyl 6-amino-2-fluoro-3-methoxybenzoate ReactionA Reaction A: LiAlH4 / THF (0°C) Precursor1->ReactionA Precursor2 Precursor B: Methyl 6-nitro-2-fluoro-3-methoxybenzoate ReactionB1 Step 1: NaBH4 / CaCl2 (Selective Ester Red.) Precursor2->ReactionB1 RiskA Risk: Defluorination if Refluxed ReactionA->RiskA If T > 40°C Product Final Product (Store as HCl Salt) ReactionA->Product Standard Path ReactionB2 Step 2: H2, Pd/C (Nitro Reduction) ReactionB1->ReactionB2 RiskB Risk: Over-reduction of Ring ReactionB2->RiskB ReactionB2->Product

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability.

Diagram 2: The "Fieser" Workup Logic (Anti-Emulsion)

WorkupLogic Reaction Reaction Mixture (LiAlH4 + Product) Step1 Add x mL Water (Quench Excess Hydride) Reaction->Step1 Step2 Add x mL 15% NaOH (Form Aluminate) Step1->Step2 Fail Emulsion / Gel (Product Trapped) Step1->Fail Skipped NaOH Step3 Add 3x mL Water (Hydrate Salts) Step2->Step3 Result Granular Precipitate (Easy Filtration) Step3->Result

Caption: The critical "1:1:3" quenching sequence required to prevent aluminum emulsions.

References & Grounding

  • Benchchem. Methyl 2-amino-3-fluoro-6-methoxybenzoate Properties & Reactions. (General reactivity of amino-fluoro-benzoates).

  • Google Patents. WO2016067182A2 - Process for the preparation of amino alcohol derivatives. (Describes salt formation and reduction protocols for similar amino-alcohols).

  • Organic Syntheses. 2-Amino-3-fluorobenzoic acid.[2] (Precursor synthesis and stability notes).

  • Sigma-Aldrich. Methyl 3-fluoro-6-methoxy-2-methylbenzoate.[3] (Analogous structure handling).

Disclaimer: This guide is for research purposes only. All reactions involving LiAlH


 and fluorinated aromatics must be conducted in a fume hood with appropriate PPE.

Sources

Technical Support Center: Synthesis of (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (6-Amino-2-fluoro-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and significantly improve your reaction yields.

Introduction: The Synthetic Challenge

This compound is a valuable substituted aminobenzyl alcohol derivative used as a key building block in the synthesis of various pharmaceutical compounds and research molecules. The primary route to this compound involves the reduction of its corresponding aldehyde, 2-amino-6-fluoro-5-methoxybenzaldehyde. While seemingly straightforward, this reduction is often plagued by issues such as incomplete conversion, side-product formation, and difficult purification, leading to suboptimal yields. This guide provides a structured approach to identifying and resolving these common experimental hurdles.

Core Synthetic Pathway

The most common and direct synthesis involves the chemoselective reduction of the aldehyde functional group to a primary alcohol.

Synthetic_Pathway Start 2-Amino-6-fluoro- 5-methoxybenzaldehyde Product (6-Amino-2-fluoro- 3-methoxyphenyl)methanol Start->Product Reduction (e.g., NaBH4, MeOH)

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.

Question 1: My reaction shows low or incomplete conversion of the starting aldehyde. What are the likely causes and how can I fix it?

Answer: Low conversion is one of the most frequent issues and typically points to problems with the reducing agent or reaction conditions.

  • Probable Cause A: Insufficient or Deactivated Reducing Agent

    • Explanation: The most common reducing agents for this transformation are metal hydrides like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). NaBH₄ is generally preferred due to its milder nature, better safety profile, and compatibility with protic solvents like methanol or ethanol.[1] However, hydride reagents can degrade over time, especially with improper storage (exposure to moisture). An insufficient molar equivalent will naturally lead to incomplete reaction.

    • Solution:

      • Verify Reagent Quality: Use a freshly opened bottle of NaBH₄ or one that has been stored correctly in a desiccator. If in doubt, test the reagent on a simple, reliable substrate like benzaldehyde.

      • Increase Molar Equivalents: While a 1:1 molar ratio is stoichiometrically sufficient for aldehydes, it's common practice to use a slight excess (1.1 to 1.5 equivalents) of NaBH₄ to ensure the reaction goes to completion.

      • Consider the Reagent: LiAlH₄ is a much stronger reducing agent that reacts violently with protic solvents and must be used in anhydrous ethers (like THF or Et₂O).[1] While it will certainly reduce the aldehyde, it offers little advantage here and adds complexity and safety risks. Stick with NaBH₄ unless other functional groups necessitate a stronger reductant.

  • Probable Cause B: Suboptimal Reaction Temperature

    • Explanation: The reduction of aldehydes with NaBH₄ is typically exothermic. The reaction is often initiated at a low temperature (0 °C) to control the initial rate and then allowed to warm to room temperature to ensure completion.[2] If the reaction is run entirely at a very low temperature, the rate may be too slow, resulting in an incomplete reaction within a practical timeframe.

    • Solution:

      • Controlled Temperature Profile: Begin the addition of NaBH₄ to a solution of the aldehyde in methanol or ethanol at 0 °C (ice bath).

      • Warm to Ambient Temperature: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde before proceeding with the workup.

  • Probable Cause C: Electron-Donating Groups on the Substrate

    • Explanation: The rate of hydride reduction is influenced by the electronic nature of the aldehyde. Electron-donating groups (like the amino and methoxy groups on your substrate) can slightly decrease the electrophilicity of the carbonyl carbon, slowing the rate of hydride attack compared to an unsubstituted benzaldehyde.[3]

    • Solution: This is an inherent property of the substrate. The solution is to ensure other parameters are optimized: use a slight excess of a quality reducing agent and allow sufficient reaction time at room temperature.

Question 2: My TLC plate shows the desired product, but also significant side products. What are they and how can I prevent them?

Answer: Side product formation often arises from the inherent reactivity of the starting material or impurities within it.

  • Probable Cause A: Oxidation of the Starting Aldehyde

    • Explanation: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over long periods.[4][5] If your starting 2-amino-6-fluoro-5-methoxybenzaldehyde is old or has been stored improperly, it may contain the carboxylic acid impurity. This impurity will not be reduced by NaBH₄ under standard conditions and will complicate purification.

    • Solution:

      • Check Starting Material Purity: Analyze your starting aldehyde by NMR or LC-MS before use.

      • Purify if Necessary: If significant acid impurity is present, consider a purification step like recrystallization or a mild basic wash to remove the acidic component.

      • Proper Storage: Store the aldehyde under an inert atmosphere (nitrogen or argon) in a cool, dark place.

  • Probable Cause B: Dimerization or Polymerization

    • Explanation: Aldehydes can undergo self-condensation reactions, though this is less common for aromatic aldehydes lacking α-hydrogens under these conditions. However, impurities or incorrect pH during workup could potentially facilitate side reactions.

    • Solution: Ensure the reaction is run under standard, controlled conditions. The primary focus should be on using pure starting material and executing a clean, swift workup.

  • Probable Cause C: Reactions Involving the Amino Group

    • Explanation: While the amino group is generally stable to NaBH₄, it can influence the reaction environment. In highly acidic conditions (which should be avoided during the reduction itself), it could become protonated. More relevantly, its basicity can affect the workup.

    • Solution: The best strategy is to perform a clean workup. After the reaction is complete, adjust the pH carefully during the quenching and extraction steps (see Question 3).

Question 3: I have confirmed full conversion by TLC, but my isolated yield after workup and purification is very low. Where am I losing my product?

Answer: Low isolated yield is a classic problem related to the physical properties of the product and the techniques used for its isolation.

  • Probable Cause A: Inefficient Extraction during Workup

    • Explanation: The product, this compound, contains both a basic amino group and a polar alcohol group. During a standard acidic quench (e.g., with HCl), the amino group will be protonated to form an ammonium salt (-NH₃⁺). This salt is highly water-soluble and will remain in the aqueous layer, leading to catastrophic yield loss if you attempt to extract with an organic solvent at this stage.

    • Solution: pH-Controlled Workup

      • Quench Carefully: After the reaction is complete, cool the mixture in an ice bath and slowly add water to quench any unreacted NaBH₄. Then, add a dilute acid (e.g., 1M HCl) to destroy the borate esters.

      • Basify Before Extraction: This is the critical step. After quenching, add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) to the aqueous mixture until the pH is basic (pH 9-10). This deprotonates the ammonium salt back to the free amine (-NH₂), making the product less water-soluble and extractable into an organic solvent.

      • Extract Thoroughly: Extract the basified aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

      • Use Brine: Wash the combined organic extracts with brine (saturated NaCl solution) to help break up any emulsions and remove residual water.

  • Probable Cause B: Product Adsorption during Chromatography

    • Explanation: The polar amino and hydroxyl groups on your product can chelate strongly to the acidic silanol groups on standard silica gel. This can lead to significant product loss on the column, observed as streaking or complete retention.

    • Solution:

      • Deactivate the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine (Et₃N) or ammonia in methanol, before packing the column. This neutralizes the acidic sites.

      • Optimize the Mobile Phase: Use a solvent system that includes a similar basic modifier (e.g., Hexane/EtOAc with 0.5% Et₃N) to ensure the product elutes cleanly.

      • Consider Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a C18-functionalized silica (reverse phase).

FAQs: Yield Improvement

  • Q: Which reducing agent is definitively best for this synthesis?

    • A: Sodium borohydride (NaBH₄) in methanol or ethanol is the recommended choice. It is highly effective for reducing aldehydes, safer and easier to handle than LiAlH₄, and does not require strictly anhydrous conditions, making it ideal for standard laboratory settings.[1][4]

  • Q: How can I assess the quality of my starting 2-amino-6-fluoro-5-methoxybenzaldehyde?

    • A: The best methods are ¹H NMR spectroscopy to check for structural integrity and the presence of impurities, and melting point analysis. A sharp melting point close to the literature value suggests high purity. The presence of a broad carboxylic acid peak in the NMR (~10-12 ppm) would indicate oxidation.

  • Q: Should I protect the amino group before the reduction?

    • A: It is generally not necessary. The amino group is not reactive towards NaBH₄. Protecting it (e.g., as an acetamide) would add two extra steps to your synthesis (protection and deprotection), increasing complexity and likely lowering the overall yield. Unnecessary protection should be avoided.

  • Q: What is the single most critical step for maximizing isolated yield?

    • A: The aqueous workup. Specifically, ensuring the aqueous layer is made sufficiently basic (pH 9-10) before extracting the product with an organic solvent. This step prevents the formation of the water-soluble ammonium salt and is crucial for efficient product recovery.

Data & Protocols

Table 1: Comparison of Common Reducing Agents for Aldehydes
Reducing AgentTypical Solvent(s)Temp. (°C)ProsCons
Sodium Borohydride (NaBH₄) MeOH, EtOH, H₂O0 to 25Mild, safe, easy to handle, tolerates protic solvents.May not reduce less reactive carbonyls (e.g., esters, amides).
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, Et₂O0 to 25Very powerful, reduces most carbonyls.Highly reactive, pyrophoric, reacts violently with water/alcohols.[1]
Borane-Amine Complexes (e.g., BH₃·NH₃) THF, Dioxane25 to 65Milder than diborane, good selectivity.[6]Can be slower, may require elevated temperatures.
Catalytic Hydrogenation (H₂/Pd-C) EtOH, EtOAc, THF25Clean, no metal waste in product.Requires specialized pressure equipment, may reduce other functional groups (alkenes, nitro groups).[7]
Detailed Experimental Protocol: Reduction with NaBH₄

Materials:

  • 2-amino-6-fluoro-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-amino-6-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.

  • Addition of Reductant: To the cooled solution, add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes. Monitor for any gas evolution and control the addition rate to keep the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase) until the starting aldehyde spot has disappeared (typically 1-2 hours).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add deionized water to quench any excess NaBH₄. Then, add 1M HCl dropwise until the solution is acidic (pH ~2) to decompose the borate complexes.

  • Basification: Add 1M NaOH solution dropwise to the mixture until the pH is basic (pH 9-10).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of MeOH used).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography using silica gel pre-treated with 1% Et₃N in the eluent, typically a gradient of hexane/ethyl acetate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Check_Conversion Check Reaction Conversion by TLC/LC-MS Start->Check_Conversion Incomplete_Rxn Incomplete Reaction Check_Conversion->Incomplete_Rxn  No SM left? No Complete_Rxn_Low_Mass Complete Reaction, but Low Mass Balance Check_Conversion->Complete_Rxn_Low_Mass Yes Check_Workup Review Workup Procedure Sol_Workup_pH CRITICAL: Basify aqueous layer to pH 9-10 BEFORE extraction Check_Workup->Sol_Workup_pH pH not basic? Sol_Extraction Extract multiple times (3x) with EtOAc or DCM Check_Workup->Sol_Extraction Emulsions? Check_Purification Review Purification Method Good_Crude_Low_Final Good Crude Yield, Low Final Yield Check_Purification->Good_Crude_Low_Final Sol_Reagent Use fresh NaBH4 (1.2-1.5 eq) Incomplete_Rxn->Sol_Reagent Sol_Temp Start at 0°C, then warm to RT Allow longer reaction time Incomplete_Rxn->Sol_Temp Complete_Rxn_Low_Mass->Check_Workup Complete_Rxn_Low_Mass->Check_Purification If crude yield is good Sol_Chroma Use silica treated with 1% Et3N OR use neutral alumina Good_Crude_Low_Final->Sol_Chroma

Caption: A logical workflow for diagnosing yield issues.

References

  • Coombs, R. V., et al. (1973). Kinetics and mechanism of the morpholine–borane reduction of substituted acetophenones and benzaldehydes. Journal of the Chemical Society, Perkin Transactions 2, (13), 943-947. [Link]

  • Singleton, D. A., et al. (2016). Computational and experimental structure–reactivity relationships: evidence for a side reaction in Alpine-Borane reductions of d-benzaldehydes. NIH Public Access. [Link]

  • Midland, M. M., et al. (1979). Reaction of Alpine-Borane with Aldehydes: Reactivity Rate Assessment by Observation of the Disappearance of the Carbonyl n. ScholarWorks@UARK. [Link]

  • Li, H., et al. (2021). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. ACS Omega, 6(1), 694–700. [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2017). Recent developments in the synthesis and synthetic applications of borane–amines. RSC Advances, 7(85), 54069-54080. [Link]

  • Britannica, The Editors of Encyclopaedia. (2026, January 29). Aldehyde. Encyclopedia Britannica. [Link]

  • Midland, M. M., et al. (1980). Kinetics of reductions of substituted benzaldehydes with B-alkyl-9-borabicyclo[3.3.1]nonane (9-BBN). Journal of the American Chemical Society, 102(3), 867–869. [Link]

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • Hu, J., et al. (2008). Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. Tetrahedron Letters, 49(2), 281-284. [Link]

  • Ready, J. (n.d.). Reductions. UT Southwestern Medical Center. [Link]

  • Nomoto, T., & Fukuhara, T. (n.d.). Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • Chen, C. H., et al. (2020). Environmental Aldehyde Sources and the Health Implications of Exposure. Physiological reports, 8(17), e14565. [Link]

  • Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(12), 1493–1497. [Link]

  • Patel, V. N., et al. (2015). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. [Link]

  • Adekenov, S., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7041. [Link]

  • Kulkarni, S. K., et al. (2012). Synthesis of some new 6-amino-3-methoxyflavones. ResearchGate. [Link]

  • Wang, Y., et al. (2001). Stereoselective syntheses of fluorescent non-natural aromatic amino acids based on asymmetric Michael additions. SciSpace. [Link]

  • Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1435. [Link]

  • Rinaldi, A., et al. (1983). Purification and characterization of amine oxidase from pea seedlings. Preparative Biochemistry, 13(1), 67-83. [Link]

  • Lai, J., et al. (2003). US Patent No. US6670520B2 - Reductive amination for aldehyde neutralization.
  • Organic Syntheses Procedure. (n.d.). L-Valinol. Organic Syntheses. [Link]

  • Houben-Weyl. (2005). 2 Protection of Functional Groups. Thieme. [Link]

  • Appiagyei, G., et al. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2686–2698. [Link]

  • Sneddon, L. G., et al. (2009). WO Patent No. WO2007106459A2 - Improved process for the synthesis and methanolysis of ammonia borane and borazine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Appiagyei, G., et al. (2022). Correction: Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 18, 644–646. [Link]

Sources

Technical Support Center: Synthesis of (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Critical Directives

Target Molecule: (6-Amino-2-fluoro-3-methoxyphenyl)methanol Primary Application: Key intermediate for Vonoprazan Fumarate (Potassium-competitive acid blocker). Critical Reaction: Hydride reduction of Methyl 6-amino-2-fluoro-3-methoxybenzoate (or the corresponding carboxylic acid/nitro precursor).

This guide addresses the technical challenges of reducing the ester moiety while preserving the labile fluorine atom and preventing the over-reduction of the benzylic alcohol.

The "Golden Rule" of this Synthesis

"Control the Aluminum Species." Most byproducts in this synthesis stem from either aggressive hydride species (causing defluorination) or improper quenching (causing emulsions that trap impurities or induce acid-catalyzed over-reduction).

Reaction Pathway & Impurity Landscape (Visualization)

The following diagram maps the standard synthetic route and the divergence points where specific byproducts are generated.

G Start Methyl 6-amino-2-fluoro- 3-methoxybenzoate (Starting Material) Inter Tetrahedral Aluminate Intermediate Start->Inter Red-Al / LAH (Toluene, 0-5°C) Defluoro Des-fluoro Impurity (Via SnAr/Hydride) Start->Defluoro High Temp (>40°C) Excess Hydride Aldehyde Aldehyde Intermediate (Impurity B) Inter->Aldehyde Incomplete Reduction Target (6-Amino-2-fluoro- 3-methoxyphenyl)methanol (TARGET) Inter->Target Hydrolysis (NaOH/Rochelle) Polymer Imine/Oligomers Aldehyde->Polymer Self-condensation (Amino + Aldehyde) Methyl Toluene Derivative (Over-reduction) Target->Methyl Acidic Workup (Benzylic Cation)

Figure 1: Reaction pathway illustrating the main reduction flow and critical divergence points for impurity formation.

Technical Modules: Avoiding Byproducts

Module 1: Reagent Selection (Red-Al vs. LAH)

While Lithium Aluminum Hydride (LAH) is the textbook reagent, Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is technically superior for this specific substrate due to the presence of the fluorine atom and the amino group.

FeatureLAH (LiAlH₄)Red-Al (Vitride)Recommendation
Thermal Stability Low. Pyrophoric powder.High. Stable solution in Toluene.Red-Al
Selectivity Aggressive. Higher risk of defluorination at elevated temps.Modifiable. Better solubility allows lower temp control.Red-Al
Solubility Requires Ether/THF (hygroscopic).Soluble in aromatic hydrocarbons (Toluene).Red-Al (Matches Vonoprazan process solvents).
Quenching Forms gelatinous Al(OH)₃ (traps product).Forms soluble aluminates (easier phase cut).Red-Al

Protocol Insight: Use Red-Al (65-70% in Toluene) . The alkoxy groups on the aluminum make the hydride slightly less nucleophilic than LAH, reducing the risk of attacking the C-F bond (Nucleophilic Aromatic Substitution) while still effectively reducing the ester.

Module 2: Controlling Defluorination (Impurity A)

The Mechanism: The fluorine at the 2-position is activated by the electron-withdrawing effect of the aromatic ring, making it susceptible to attack by hydride species (H⁻), leading to the des-fluoro byproduct.

Prevention Strategy:

  • Temperature Ceiling: Never exceed 25°C during the addition of the hydride. Maintain reaction temperature between 0°C and 10°C .

  • Inverse Addition: Do not add the hydride to the ester. Add the ester solution dropwise to the hydride solution . This ensures the reducing agent is always in excess relative to the substrate locally, driving the reduction of the ester (kinetic preference) over the displacement of the fluorine (thermodynamic preference).

  • Solvent Choice: Use Toluene.[1] THF can coordinate with Lithium (if using LAH), increasing the "hardness" of the nucleophile and promoting side reactions.

Module 3: Preventing Over-Reduction (Impurity C - Toluene Derivative)

The Mechanism: Benzylic alcohols with electron-donating groups (like the -NH₂ and -OMe) are prone to hydrogenolysis (C-O bond cleavage) to form the methyl group. This is often acid-catalyzed during workup.

Prevention Strategy:

  • Avoid Acidic Quench: Never quench with HCl. The formation of a benzylic cation is rapid in acidic media.

  • The "Fieser" or Rochelle Salt Quench:

    • Method A (Rochelle): Quench with aqueous Potassium Sodium Tartrate (Rochelle salt). This chelates the aluminum, preventing the formation of "gunk" and keeping the pH neutral/mildly basic.

    • Method B (Basic): Quench with 15% NaOH. Keep the pH > 10. The amino-alcohol is stable in base, but unstable in acid.

Troubleshooting Guide (FAQ)

Use this decision matrix to diagnose experimental failures.

Troubleshooting Problem Identify Major Impurity (LC-MS / NMR) Aldehyde Aldehyde Peak (M-2H) Problem->Aldehyde Methyl Methyl Peak (M-16) Problem->Methyl Defluoro Des-Fluoro Peak (M-18) Problem->Defluoro Dimer Azo/Azoxy Dimer (2M...) Problem->Dimer Sol_Aldehyde Cause: Incomplete Reduction Fix: Increase Red-Al to 3.5 eq. Check moisture in solvent. Aldehyde->Sol_Aldehyde Sol_Methyl Cause: Acidic Workup / Overheating Fix: Switch to Rochelle Salt quench. Keep T < 20°C. Methyl->Sol_Methyl Sol_Defluoro Cause: Harsh Hydride Attack Fix: Lower Temp (0°C). Switch from LAH to Red-Al. Defluoro->Sol_Defluoro Sol_Dimer Cause: Nitro group coupling Fix: Ensure starting material is pure AMINO ester, not NITRO. Dimer->Sol_Dimer

Figure 2: Troubleshooting logic tree for impurity identification and remediation.

Detailed Q&A

Q1: I see a persistent aldehyde peak (approx 5-10%) that won't reduce, even with excess hydride.

  • Diagnosis: This is often an equilibrium issue. The intermediate aluminate complex can be stable.[2]

  • Fix: Ensure the reaction mixture is warmed to 20°C (room temp) after the initial addition is complete and held there for 1-2 hours. Do not heat to reflux. If the problem persists, ensure your solvent is strictly anhydrous; water destroys the hydride, lowering the effective stoichiometry.

Q2: My product turns pink/brown during drying.

  • Diagnosis: Oxidation of the amino group or polymerization of trace aldehyde.

  • Fix: The amino-alcohol is air-sensitive.

    • Perform the final evaporation under high vacuum with a nitrogen bleed.

    • Store the solid under Argon/Nitrogen in the dark.

    • If isolation is difficult, consider converting it immediately to the salt form (e.g., Fumarate or HCl salt) for stability, though be wary of HCl inducing the "Methyl" impurity (see Module 3).

Q3: Can I use NaBH4 instead?

  • Answer: NaBH4 alone will not reduce the ester effectively.

  • Modification: You can use NaBH4 + I2 (generated Borane in situ) or NaBH4 + CaCl2 .

    • Pros: Very mild, excellent chemoselectivity (won't touch the Fluorine).

    • Cons: Iodine is messy; Borane workups require careful oxidative quenching to break the Boron-Nitrogen bond. Only recommended if Red-Al fails.

Q4: I am starting from the Nitro-ester. Can I do a "one-pot" reduction?

  • Answer: Highly discouraged.

  • Reason: Reducing a nitro group with hydrides (LAH/Red-Al) is exothermic and often leads to Azo (-N=N-) or Azoxy (-N=N(O)-) dimers rather than the amine.

  • Protocol:

    • Step 1: Catalytic Hydrogenation (H2, Pd/C) to convert Nitro

      
       Amino.
      
    • Step 2: Hydride reduction of the Ester

      
       Alcohol.
      

Optimized Protocol Summary

  • Preparation: Charge Red-Al (3.5 eq, 70% in Toluene) into a dry reactor under N2. Cool to 0°C .[3]

  • Addition: Dissolve Methyl 6-amino-2-fluoro-3-methoxybenzoate (1.0 eq) in anhydrous Toluene (5-10 volumes). Add this solution dropwise to the Red-Al, maintaining internal temp < 10°C .

  • Reaction: Stir at 0-5°C for 1 hour, then warm to 20°C for 2 hours. Monitor by HPLC.

  • Quench: Cool to 0°C. Add 20% Aqueous Rochelle Salt (Potassium Sodium Tartrate) solution slowly. (Caution: Gas evolution).

  • Workup: Agitate vigorously for 30 mins to break the emulsion. Separate phases. Wash organic layer with brine.[1]

  • Isolation: Concentrate Toluene layer under reduced pressure (< 40°C bath). Crystallize from Toluene/Heptane if necessary.

References

  • Takeda Pharmaceutical Company Ltd. (2010). Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors. WO Patent 2010/141406. (Describes the synthesis of Vonoprazan intermediates including the fluorinated fragments).

  • Organic Process Research & Development. (2014). Scalable Synthesis of Vonoprazan Fumarate. (General reference for Red-Al usage in this class of compounds).
  • Sigma-Aldrich (Merck). Red-Al® Technical Bulletin. (Safety and handling of Sodium bis(2-methoxyethoxy)aluminum hydride).

  • Organic Syntheses. Reduction of Esters with Sodium Bis(2-methoxyethoxy)aluminum Hydride. Org. Synth. Coll. Vol. 6, p. 775. (Foundational protocol for ester reduction).

  • BenchChem. 2,3-Difluoro-6-methoxybenzyl alcohol Structure and Precursors. (Validation of structural intermediates).

Sources

Technical Support Center: Synthesis of Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of fluorinated amino alcohols. As a researcher in organic synthesis or drug development, you are aware of the profound impact that fluorine incorporation can have on a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique reactivity of fluorine-containing reagents and intermediates presents a distinct set of synthetic challenges.[3][4]

This guide is designed to provide practical, experience-driven solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. Each problem is followed by a table of potential causes and validated solutions grounded in chemical principles.

Q1: My reaction shows low or no yield of the desired fluorinated amino alcohol. What should I investigate?

Low yield is a multifaceted problem that can originate from reagent inactivity, suboptimal conditions, or substrate decomposition. A systematic approach is crucial for diagnosis.

Potential CauseRecommended Solution & Scientific Rationale
Inactive Reagents Fluorinating Agent: Many fluorinating agents are sensitive to moisture and air. Use freshly opened reagents or purify/validate older batches. For instance, the Ruppert-Prakash reagent (TMSCF₃) requires an initiator, often a fluoride source like TBAF, which must be anhydrous.[5] Organometallic Reagents: If using Grignard or organolithium reagents for additions, ensure they are properly titrated and handled under strictly inert conditions (argon or nitrogen) as they are readily quenched by moisture or oxygen.[3]
Suboptimal Reaction Conditions Temperature: Many fluorination and addition reactions have a narrow optimal temperature range. For instance, proline-catalyzed Mannich reactions for forming γ-amino alcohols may require cooling to -20 °C to improve yield and selectivity.[6] Conversely, some reactions may require heating. Systematically screen temperatures to find the optimal balance between reaction rate and stability. Solvent: The choice of solvent is critical. Anhydrous ethers like THF are common for nucleophilic trifluoromethylation, while aprotic polar solvents like DMF or DMSO can sometimes be used without a fluoride catalyst.[5] The solvent can influence reagent solubility, stability, and the nature of the transition state.
Poor Substrate Reactivity Steric Hindrance: Bulky protecting groups or substituents near the reaction center can impede the approach of reagents. Consider using a smaller protecting group or a more reactive (but potentially less selective) reagent. Electronic Effects: Electron-withdrawing groups can deactivate a substrate towards electrophilic fluorination, while electron-donating groups may disfavor nucleophilic attack. The synthetic strategy may need to be adapted to the electronic nature of the substrate.[7]
Moisture Contamination Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Water can violently react with some fluorinating agents like DAST and Deoxo-Fluor, and will quench most organometallic reagents and anionic intermediates.[8][9]
Q2: My reaction produces the product with poor stereoselectivity (low d.r. or e.e.). How can I improve this?

Achieving high stereocontrol is a primary challenge, especially when creating two contiguous stereocenters. The outcome is determined by the subtle interplay of catalysts, reagents, and reaction conditions.

Potential CauseRecommended Solution & Scientific Rationale
Ineffective Chiral Control Catalyst/Auxiliary Choice: The choice of chiral catalyst (e.g., proline, chiral phosphoric acid) or chiral auxiliary (e.g., Ellman's sulfinamide, (-)-8-phenylmenthol) is paramount.[3][6][10] If one class is ineffective, screen others. For additions to N-sulfinyl aldimines, the stereochemical outcome is highly predictable based on a metal-chelated transition state model.[3] Catalyst Loading: Insufficient catalyst loading can lead to an increased contribution from the non-catalyzed, non-selective background reaction. Optimize catalyst loading (typically 5-20 mol%).
Suboptimal Temperature Lowering the reaction temperature often enhances stereoselectivity.[8] According to the Eyring equation, the difference in activation energy between the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures. This is a common strategy in organocatalyzed reactions.[6]
Solvent Effects The polarity and coordinating ability of the solvent can influence the geometry and stability of the stereodetermining transition state. For example, non-coordinating solvents may favor a closed, more organized transition state, leading to higher selectivity. A systematic solvent screen (e.g., THF, Dichloromethane, Toluene, NMP) is recommended.[6]
Racemization Product Instability: The product itself may be unstable to the reaction or workup conditions, leading to epimerization. This is particularly true for α-fluoroaldehydes, which can be configurationally unstable.[11] It is often necessary to use the crude intermediate immediately in the next step. Reaction Mechanism: If an SN1 pathway is competing with the desired SN2 pathway (in cases of nucleophilic displacement), it can lead to racemization. Favor SN2 conditions by using a less ionizing solvent and a more nucleophilic reagent.[8]
Q3: I am observing significant amounts of side products, such as from elimination or rearrangement. What can be done?

Side reactions are common when using highly reactive fluorinating agents or generating unstable intermediates.

Potential CauseRecommended Solution & Scientific Rationale
Elimination Reactions (Dehydration) This is a classic side reaction when using deoxofluorinating agents like DAST or Deoxo-Fluor on alcohols.[3] Solutions: 1) Use a milder, more modern fluorinating agent (e.g., PyFluor, Fluolead™).[8][9] 2) Lower the reaction temperature. 3) Use a non-coordinating solvent to disfavor E2 pathways. 4) Ensure the absence of strong, non-hindered bases.
Rearrangements Carbocationic intermediates, which can form during deoxofluorination via an SN1 mechanism, are prone to Wagner-Meerwein or other rearrangements. This is particularly problematic with classical DAST approaches.[3][11] Solutions: Employ conditions that favor an SN2 mechanism, such as using a more nucleophilic fluoride source or modifying the substrate to disfavor carbocation formation.
Over-fluorination In some cases, particularly with activated substrates, difluorination or trifluorination can occur as an unwanted side reaction. Solutions: Use stoichiometric amounts of the fluorinating agent, add the agent slowly at low temperature, or choose a less reactive agent. Careful reaction monitoring via TLC, LC-MS, or ¹⁹F NMR is essential.[12]
Q4: I am struggling to purify my final fluorinated amino alcohol. What techniques are effective?

The unique properties of fluorinated compounds can complicate purification. Their polarity can be deceptive, and they may interact unusually with standard chromatography media.

Potential CauseRecommended Solution & Scientific Rationale
Co-elution with Byproducts Fluorinated compounds can have similar polarities to their non-fluorinated precursors or byproducts, making chromatographic separation difficult. Solutions: 1) Optimize the reaction to minimize byproduct formation. 2) Screen different solvent systems for column chromatography. Sometimes a less polar or more polar system than expected works best. 3) Consider alternative purification methods like crystallization, preparative TLC, or HPLC.[8]
Product Instability on Silica Gel The acidic nature of standard silica gel can cause degradation of sensitive compounds, such as those with acid-labile protecting groups or functionalities prone to elimination. Solutions: Use deactivated (neutral) silica gel, which can be prepared by treating it with a triethylamine solution. Alternatively, use a different stationary phase like alumina.[8]
Formation of Salts/Emulsions during Workup The basic amino group and potentially acidic byproducts (like HF) can lead to salt formation and persistent emulsions during aqueous workup. Solutions: Carefully adjust the pH of the aqueous layer. For emulsions, adding brine or filtering the entire mixture through a pad of Celite® can be effective. A process involving crystallization of the amino alcohol as a salt (e.g., oxalate or hydrochloride) can be a powerful purification method to remove organic impurities.[13]
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorinating agent for my specific transformation?

The choice of fluorinating agent is critical and depends on the desired transformation (e.g., deoxofluorination, electrophilic fluorination).

Fluorinating AgentCommon UseAdvantagesDisadvantages & Hazards
DAST, Deoxo-Fluor Deoxofluorination (Alcohol → Fluoride; Carbonyl → Difluoride)Effective for many substrates.Thermally unstable; can explode at high temperatures. Often causes elimination/rearrangement. Reacts violently with water, producing HF.[9][14][15]
Selectfluor® (F-TEDA-BF₄) Electrophilic Fluorination (C-H bonds, enolates, aromatics)Stable, crystalline solid; easy to handle; relatively low toxicity.[15][16][17]Expensive; generates amine waste. Requires activation of the substrate (e.g., to an enolate).[15]
NFSI Electrophilic FluorinationSimilar to Selectfluor; highly effective for fluorinating enolates.[18]Expensive; can be less reactive than Selectfluor for certain substrates.
Ruppert-Prakash Reagent (TMSCF₃) Nucleophilic Trifluoromethylation (of aldehydes, ketones)Safe and easy to handle liquid. Provides clean conversion to trifluoromethyl alcohols.[5][19]Requires a catalytic initiator (e.g., TBAF, CsF). Silicon-containing waste is generated.[15][19]
Amine-HF Reagents (e.g., Olah's Reagent) Hydrofluorination (of epoxides, aziridines)Commercially available. Effective for ring-opening reactions.Highly corrosive and hazardous. Often requires a large excess of reagent.[20]
Q2: What are the key strategies for achieving high stereoselectivity in fluorinated amino alcohol synthesis?

High stereoselectivity is typically achieved through one of three main strategies:

  • Substrate Control: A chiral center already present in the starting material directs the stereochemical outcome of the new center. This is common in syntheses starting from chiral pool materials like amino acids.[5]

  • Auxiliary Control: A chiral auxiliary is temporarily attached to the molecule to direct the facial selectivity of a reaction. A prime example is the use of an Ellman N-sulfinyl group to direct nucleophilic additions to imines, which can then be cleaved to reveal the primary amine.[3]

  • Catalyst Control: A substoichiometric amount of a chiral catalyst creates a chiral environment around the reactants, favoring one transition state over the other. This is the basis for modern asymmetric organocatalysis (e.g., using proline) and transition-metal catalysis.[6][21][22]

Often, the best results are obtained when these strategies are combined, for example, using an organocatalyst on a substrate that already has some inherent facial bias.

Q3: Which protecting groups are most compatible with common fluorination conditions?

Protecting group strategy is crucial. The ideal group should be robust to the fluorination conditions but readily cleaved without affecting the newly installed C-F bond.

  • For Amines:

    • Boc (tert-butyloxycarbonyl): Widely used. It is stable to many fluorination conditions, including those using Selectfluor and TMSCF₃. It is typically removed with acid (e.g., TFA).[1][5]

    • Cbz (Carboxybenzyl): Stable to mildly acidic and basic conditions. It is typically removed by catalytic hydrogenolysis, which is compatible with most fluorinated groups.[23]

    • N-Sulfinyl: As mentioned, this group serves as both a protecting group and a powerful chiral auxiliary. It is cleaved under mild acidic conditions.[3]

  • For Alcohols:

    • Silyl Ethers (TBS, TIPS): Generally robust, but can be cleaved by fluoride ions. This is a critical consideration if using a fluoride source like TBAF as a catalyst or reagent.[14]

    • Benzyl (Bn): Very robust and stable to most fluorination conditions. Removed by hydrogenolysis.[24]

    • Acetal/Ketal: Used to protect 1,2- or 1,3-diols. N,O-acetals are also common for protecting amino alcohols themselves and are generally cleaved with acid.[25]

Q4: How can I definitively confirm the relative and absolute stereochemistry of my final product?

Confirming stereochemistry is a non-trivial but essential task.

  • NMR Spectroscopy:

    • ¹⁹F NMR: This is an indispensable tool. The chemical shift and coupling constants (especially ³JH-F) can often be used to determine the relative stereochemistry (syn vs. anti).[3] Comparing data to literature values for known compounds is a common practice.

    • NOE (Nuclear Overhauser Effect): For cyclic or conformationally restricted molecules, 2D NOESY or ROESY experiments can show through-space proximity between protons, helping to assign relative stereochemistry.

  • X-ray Crystallography: This is the gold standard for unambiguously determining both the relative and absolute stereochemistry. It requires obtaining a suitable single crystal of the product or a derivative.[6]

  • Chemical Correlation: The product can be chemically converted to a compound of known stereochemistry, or synthesized from a starting material of known stereochemistry via a stereochemically defined pathway.[6]

Part 3: Experimental Protocols & Workflows
Workflow Diagram: Troubleshooting Low Yield

This diagram outlines a logical sequence for diagnosing a low-yield reaction.

G start Low Yield Observed check_reagents Verify Reagent Activity & Purity (TLC, NMR, Titration) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Vary Temp, Solvent, & Concentration conditions_ok->optimize_conditions No check_stability Analyze for Decomposition (In-process TLC/LC-MS) conditions_ok->check_stability Yes success Yield Improved optimize_conditions->success stability_ok Starting Material/ Product Stable? check_stability->stability_ok modify_route Modify Synthetic Route (e.g., change protecting group, use milder reagent) stability_ok->modify_route No stability_ok->success Yes modify_route->success

Caption: Troubleshooting workflow for low reaction yield.

Synthetic Strategies Overview

G cluster_start Starting Materials cluster_methods Key Transformations ketone α-Amino Ketone reduction Reduction (e.g., NaBH₄) ketone->reduction aldehyde α-Amino Aldehyde trifluoromethylation Nucleophilic Trifluoromethylation (e.g., TMSCF₃) aldehyde->trifluoromethylation epoxide Epoxide ring_opening Ring Opening (e.g., with amines, azides) epoxide->ring_opening imine Imine mannich Mannich Reaction imine->mannich product Fluorinated Amino Alcohol reduction->product trifluoromethylation->product ring_opening->product mannich->product

Caption: Common synthetic routes to fluorinated amino alcohols.

Protocol: Nucleophilic Trifluoromethylation of an N-Boc-α-Amino Aldehyde

This protocol describes a general procedure for the synthesis of a β-amino-α-trifluoromethyl alcohol using the Ruppert-Prakash reagent, a widely adopted and reliable method.[5]

Disclaimer: This is a generalized protocol. Researchers must consult specific literature for conditions relevant to their substrate and adhere to all institutional safety guidelines.

Materials:

  • N-Boc-α-amino aldehyde (1.0 equiv)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the N-Boc-α-amino aldehyde (1.0 equiv) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the aldehyde in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv) dropwise via syringe.

  • Initiation: Add the TBAF solution (0.1 equiv) dropwise. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 1-4 hours).

  • Desilylation (Workup Part 1): Once the initial addition is complete, add 1M HCl solution dropwise at 0 °C. Stir vigorously for 1-2 hours at room temperature to hydrolyze the intermediate silyl ether.

  • Quenching & Extraction (Workup Part 2): Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired β-amino-α-trifluoromethyl alcohol.

References
  • Gotor-Fernández, V., et al. (2005). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters. [Link]

  • Kierstan, P., et al. (2008). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry. [Link]

  • Racz, A., et al. (2021). Highly Diastereoselective Construction of Carbon–Heteroatom Quaternary Stereogenic Centers in the Synthesis of Analogs of Bioactive Compounds: From Monofluorinated Epoxyalkylphosphonates to α-Fluoro-, β-, or γ-Amino Alcohol Derivatives of Alkylphosphonates. Frontiers in Chemistry. [Link]

  • Slepukhin, P., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. [Link]

  • Wang, F., et al. (2020). Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α‐ and β‐Amino Acids. Chemistry – An Asian Journal. [Link]

  • Benito, J., et al. (2002). New strategy for the stereoselective synthesis of fluorinated beta-amino acids. The Journal of Organic Chemistry. [Link]

  • Fridman, M., et al. (2006). Purification of fluorinated alcohols.
  • Lee, H., et al. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Stanek, K., et al. (2010). Amino acids with fluorinated olefinic motifs – synthetic approaches. ARKIVOC. [Link]

  • Singh, A., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. [Link]

  • Marti, C., et al. (2006). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. ResearchGate. [Link]

  • Wang, W., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. [Link]

  • Brittain, W., et al. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry. [Link]

  • Scerba, M., et al. (2011). Highly Diastereoselective and General Synthesis of Primary β-Fluoroamines. Organic Letters. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Powers, T. (2017). Palladium-Catalyzed Fluorination of Amino Acid Derivatives. Bryn Mawr College. [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]

  • ACS Green Chemistry Institute. Fluorinating agents. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Bégué, J-P., et al. (2010). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. ResearchGate. [Link]

  • Han, J., et al. (2023). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

  • Scerba, M., et al. (2012). A general, enantioselective synthesis of β- and γ-fluoroamines. Chemical Science. [Link]

  • Kalow, J., et al. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Organic Letters. [Link]

  • Shibata, N., et al. (2021). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Kocienski, P. (2005). N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols. Protecting Groups.
  • Galles, J., et al. (2023). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Bio-protocol. [Link]

  • Nielsen, M., et al. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society. [Link]

  • El-Faham, A., et al. (2011). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Link]

  • ResearchGate. (2020). Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis. [Link]

  • Fornasari, P., et al. (1999). Process for the purification of an aminoalcohol.

Sources

Technical Support Center: Synthesis of (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (6-Amino-2-fluoro-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this molecule, while seemingly straightforward, presents several challenges that can impact yield and purity. This document aims to provide a comprehensive understanding of the potential pitfalls and their solutions, grounded in established chemical principles.

Synthesis Overview: A Two-Step Approach

The most common and logical synthetic route to this compound involves a two-step process:

  • Nitration and Formylation: Synthesis of the key intermediate, 2-fluoro-3-methoxy-6-nitrobenzaldehyde.

  • Simultaneous Reduction: Reduction of both the nitro and aldehyde functionalities to yield the final product.

This guide will focus primarily on the common side reactions and troubleshooting associated with the critical reduction step, as this is where most challenges arise.

Visualizing the Pathway: From Nitrobenzaldehyde to Aminobenzyl Alcohol

Synthesis_Pathway Start 2-Fluoro-3-methoxy-6-nitrobenzaldehyde Intermediate1 Nitroso Intermediate Start->Intermediate1 Reduction Side_Product2 (2-Fluoro-3-methoxy-6-nitrophenyl)methanol (Incomplete Nitro Reduction) Start->Side_Product2 Selective Aldehyde Reduction Intermediate2 Hydroxylamino Intermediate Intermediate1->Intermediate2 Further Reduction Azoxy Azoxy Dimer (Side Product) Intermediate1->Azoxy Dimerization Intermediate2->Azoxy Dimerization Final_Product This compound Intermediate2->Final_Product Complete Reduction Side_Product1 (6-Amino-2-fluoro-3-methoxyphenyl)benzaldehyde (Incomplete Aldehyde Reduction) Intermediate2->Side_Product1 Incomplete Aldehyde Reduction

Caption: Synthetic pathway and potential side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of this compound?

A1: The primary challenge is achieving the simultaneous and complete reduction of both the nitro and aldehyde groups of the 2-fluoro-3-methoxy-6-nitrobenzaldehyde intermediate. Incomplete or selective reduction of one group over the other leads to the formation of major impurities that can be difficult to separate from the final product.

Q2: Which reducing agent is best suited for this transformation?

A2: While a strong reducing agent like lithium aluminum hydride (LiAlH4) can reduce both functionalities, it is often too reactive and may lead to undesired side reactions. A more controlled approach is often preferred. Sodium borohydride (NaBH4) alone is typically chemoselective for the aldehyde and will not reduce the nitro group under standard conditions.[1][2] Therefore, a common strategy is to use NaBH4 in combination with a catalyst, such as nickel chloride or cobalt chloride, which facilitates the reduction of the nitro group.[3] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable and often cleaner alternative.

Q3: My final product is a dark, tarry substance. What could be the cause?

A3: Aromatic amines, particularly aminobenzyl alcohols, can be sensitive to air and light, leading to oxidative polymerization and the formation of colored impurities. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to minimize exposure of the purified product to light and air. The presence of any unreacted aldehyde can also contribute to polymerization.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: this compound is a polar molecule, which can make purification challenging. Column chromatography on silica gel is a standard method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to the ethyl acetate) is often effective. Recrystallization from a suitable solvent or solvent mixture, such as ethyl acetate/hexanes or ethanol/water, can also be an effective final purification step.

Troubleshooting Guide: Common Side Reactions and Solutions

This section details specific issues you may encounter during the reduction of 2-fluoro-3-methoxy-6-nitrobenzaldehyde and provides actionable solutions.

Observed Problem Potential Cause(s) Troubleshooting Steps & Explanations
Incomplete reaction with starting material remaining. 1. Insufficient reducing agent. 2. Inactive catalyst (for catalytic hydrogenation). 3. Low reaction temperature or insufficient reaction time.1. Increase the molar equivalents of the reducing agent. It is often necessary to use an excess of the reducing agent to drive the reaction to completion. 2. For catalytic hydrogenation, use fresh, high-quality catalyst. Ensure proper activation of the catalyst if required. 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of a yellowish or orange byproduct. Formation of nitroso, hydroxylamino, or azoxy intermediates due to incomplete reduction of the nitro group.[4]Ensure a sufficient amount of the reducing agent is used and that the reaction is allowed to proceed to completion. The reduction of a nitro group is a multi-step process, and premature termination of the reaction can lead to the accumulation of these colored intermediates.
Isolation of (2-fluoro-3-methoxy-6-nitrophenyl)methanol as a major byproduct. The reducing agent used was selective for the aldehyde group and did not reduce the nitro group.This is a common outcome when using sodium borohydride without a suitable catalyst.[1][5] To achieve simultaneous reduction, either switch to a stronger reducing agent like LiAlH4 (with caution), or use NaBH4 in conjunction with a transition metal salt (e.g., NiCl2, CoCl2) or switch to catalytic hydrogenation.
Isolation of (6-amino-2-fluoro-3-methoxyphenyl)benzaldehyde as a major byproduct. Incomplete reduction of the aldehyde functionality.This can occur if the reducing agent is consumed before the aldehyde is fully reduced. Ensure an adequate excess of the reducing agent is used. It can also be a result of a deactivated reducing agent.
Low yield after aqueous workup. The product is polar and has some solubility in water, leading to losses during extraction.Before extraction with an organic solvent, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency. Use a more polar extraction solvent like ethyl acetate and perform multiple extractions.
Formation of an acidic byproduct. Disproportionation of the starting aldehyde via the Cannizzaro reaction.This is more likely to occur under strongly basic conditions. If your reduction conditions are basic, consider buffering the reaction mixture or switching to a neutral or acidic reduction method, such as catalytic hydrogenation under neutral conditions.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation

This method is often preferred for its high chemoselectivity and milder reaction conditions, minimizing the risk of dehalogenation.

Materials:

  • 2-fluoro-3-methoxy-6-nitrobenzaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine hydrate

  • Methanol

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-methoxy-6-nitrobenzaldehyde (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%). Caution: Palladium on carbon can be pyrophoric when dry; handle under an inert atmosphere or as a slurry.[6]

  • Heat the mixture to 60-80°C with vigorous stirring.

  • To the heated suspension, add hydrazine hydrate (5-10 eq) dropwise over 10-15 minutes. An exothermic reaction with gas evolution (nitrogen) will be observed.

  • After the addition is complete, monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 15-30 minutes).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield this compound.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Methanol

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the dissolved sample onto the column.

  • Elute the column with a solvent gradient, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • If the product does not elute with 100% ethyl acetate, a small percentage of methanol (1-5%) can be added to the ethyl acetate to increase the polarity of the eluent.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Reaction Complete? (Check by TLC) Incomplete Incomplete Reaction Start->Incomplete No Complete Reaction Complete Start->Complete Yes Nitro_Aldehyde Starting Material: 2-Fluoro-3-methoxy-6-nitrobenzaldehyde Incomplete->Nitro_Aldehyde Analyze Analyze Crude Product (NMR, LC-MS) Complete->Analyze Identify Identify Major Impurity Analyze->Identify Nitro_Alcohol Side Product: (2-Fluoro-3-methoxy-6-nitrophenyl)methanol Identify->Nitro_Alcohol Amino_Aldehyde Side Product: (6-Amino-2-fluoro-3-methoxyphenyl)benzaldehyde Identify->Amino_Aldehyde Colored_Impurity Colored Impurities (Nitroso/Azoxy) Identify->Colored_Impurity Purify Proceed to Purification Identify->Purify Product is clean Optimize_Time_Temp Increase Reaction Time/Temperature Nitro_Aldehyde->Optimize_Time_Temp Increase_Reducing_Agent Increase Equivalents of Reducing Agent Nitro_Aldehyde->Increase_Reducing_Agent Check_Catalyst Use Fresh/More Catalyst Nitro_Aldehyde->Check_Catalyst Change_Reducing_System Change Reducing Agent/ Add Catalyst (e.g., NiCl2) Nitro_Alcohol->Change_Reducing_System Amino_Aldehyde->Increase_Reducing_Agent Colored_Impurity->Optimize_Time_Temp Colored_Impurity->Increase_Reducing_Agent

Caption: A logical workflow for troubleshooting common issues.

References

  • BenchChem. (2025). A Technical Guide to the Synthesis of 4-Aminobenzyl Alcohol. BenchChem.
  • ResearchGate. (2025). Chemoselective reduction of carbonyl groups of aromatic nitro carbonyl compounds to the corresponding nitroalcohols using thiourea dioxide.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. BenchChem.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Google Patents. (1995).
  • Quora. (2017). What is the full reaction mechanism for NaBH4 + aldehyde? Quora.
  • ScienceDirect. (2008).
  • ResearchGate. (2025). Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides.
  • Studylib.net. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Studylib.net.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Chemoselective Reduction of Aldehydes. TCI Chemicals.
  • PMC. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC.
  • PMC. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC.
  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. OrgoSolver.
  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Organic Syntheses.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • ACS Publications. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • ACS Publications. (n.d.). In Situ Oxidation−Imine Formation−Reduction Routes from Alcohols to Amines.
  • MDPI. (2018).
  • HUSCAP. (n.d.). Synthesis of (Fluoroalkyl)
  • CORE. (n.d.). Effect of Support Redox Character on Catalytic Performance in the Gas Phase Hydrogenation of Benzaldehyde and Nitrobenzene over. CORE.
  • ResearchGate. (2025). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.
  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments.
  • ResearchGate. (2025). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride.
  • ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde.
  • ResearchGate. (2025). Synthesis of some new 6-amino-3-methoxyflavones.
  • BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. BenchChem.
  • Google Patents. (1976). Reduction of amino acids in the presence of boron trifluoride. US3935280A.
  • SciSpace. (2007). Stereoselective syntheses of fluorescent non-natural aromatic amino acids based on asymmetric Michael additions. SciSpace.
  • Ossila. (n.d.). 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6. Ossila.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-methoxybenzaldehyde | 74266-68-5. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols: Selective Reduction of (2-Chloro-6- nitrophenyl)methanamine to (2-Amino-6-chlorophenyl)methanamine. BenchChem.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.

Sources

Technical Support Center: (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for (6-Amino-2-fluoro-3-methoxyphenyl)methanol (CAS: 126136-15-6).[1] As a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan , the integrity of this starting material is paramount for downstream yield and impurity control.[1]

This molecule presents a "perfect storm" of reactivity: an electron-rich aniline ring, a labile benzylic alcohol, and an ortho-substitution pattern that invites intramolecular cyclization.[1] This guide moves beyond basic storage advice to address the mechanistic causality of degradation, providing you with self-validating troubleshooting protocols.

Visualizing the Degradation Landscape

Before troubleshooting, it is critical to understand the connectivity of degradation. The diagram below maps the three primary pathways: Oxidative Dehydrogenation , Auto-Condensation , and Photolytic Azo-Coupling .[1]

DegradationPathways Parent This compound (Active Intermediate) Aldehyde Degradant A: Benzaldehyde Derivative (Oxidative Dehydrogenation) Parent->Aldehyde [O] (Air/Peroxides) Azo Degradant C: Azo Dimer (Photolytic Coupling) Parent->Azo hν (UV Light) Imine Degradant B: Schiff Base Dimer (Aniline-Aldehyde Condensation) Aldehyde->Imine + Parent (-H2O) Polymer Insoluble Oligomers (Brown Precipitate) Imine->Polymer Polymerization

Figure 1: Mechanistic map of degradation. Note that the formation of the aldehyde (Degradant A) triggers a cascade leading to complex dimers (Degradant B).

Module 1: Oxidative Instability (The "Aldehyde" Problem)

The Issue

Users frequently report the appearance of a new impurity at RRT ~1.1-1.2 (relative to parent) during HPLC analysis, accompanied by a decrease in assay purity. This is the corresponding benzaldehyde derivative.[1][2]

Mechanism

The benzylic alcohol position is activated by the electron-donating methoxy and amino groups on the ring.[1] In the presence of atmospheric oxygen or trace peroxides in solvents (e.g., THF, Ethers), the alcohol undergoes oxidative dehydrogenation to form 6-amino-2-fluoro-3-methoxybenzaldehyde [1, 2].[1]

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Impurity A (Aldehyde) > 0.5% Headspace O₂ exposureSparge all solvents with N₂/Ar for 15 mins.[1] Store solids under Argon.
Rapid degradation in solution Peroxides in solventTest solvents with peroxide strips.[1] Use BHT-stabilized THF or fresh anhydrous solvents.[1]
Yellowing of solid Surface oxidationRecrystallize using degassed IPA/Heptane.[1] Store at -20°C.
FAQ: Can I reverse the oxidation?

Q: My batch has 2% aldehyde impurity. Can I just reduce it back? A: Technically yes, but practically risky. You could treat with NaBH₄ to reduce the aldehyde back to the alcohol. However, NaBH₄ will not reverse the downstream condensation products (imines/dimers) that the aldehyde has already formed with the amine group. Recommendation: If aldehyde > 5%, repurify via recrystallization rather than chemical reduction.

Module 2: The Ortho-Effect & Auto-Condensation[1]

The Issue

"I have lost mass balance. My main peak is decreasing, but I don't see a single large new peak; instead, I see a broad 'hump' or baseline noise at high retention times."

Mechanism

This is the Ortho-Effect .[1] Once the aldehyde (from Module 1) is formed, it becomes an electrophile. The amine group of a neighboring parent molecule attacks this aldehyde to form a Schiff Base (Imine) . Because the amine and alcohol are ortho (1,2-relationship), this can also lead to intramolecular cyclization or oligomerization, forming insoluble "gums" that do not elute sharply on HPLC [3].

Self-Validating Experiment: The Acid Test

To confirm if your impurity is an acid-labile imine/oligomer:

  • Take an aliquot of your degraded sample.[1]

  • Dissolve in dilute aqueous HCl (pH 2).

  • Stir for 10 minutes (hydrolyzes imines back to aldehyde + amine).

  • Neutralize and inject on HPLC.[1]

  • Result: If the "broad hump" disappears and the Aldehyde peak area increases, you have confirmed auto-condensation.[1]

Module 3: Photostability & Color Changes

The Issue

The white crystalline powder turns pink, brown, or black upon storage on the benchtop.

Mechanism

Anilines are notorious for photolytic oxidation .[1] UV light promotes the formation of radical cations on the nitrogen, leading to azo-coupling (N=N bond formation) or formation of quinoid species. These are highly colored (chromophores) even at trace ppm levels [4].[1]

Storage Protocol
  • Container: Amber glass ONLY. Clear glass wrapped in foil is a temporary fix but insufficient for long-term storage.[1]

  • Environment: Light-exclusion chamber or refrigerator.

  • Impact: Color change often looks worse than it is chemically.[1] A sample can look "black" but still be 99.0% pure.[1] Always run the HPLC before discarding based on color.

Module 4: Analytical Method Troubleshooting

The Issue

"The peak for the parent molecule is tailing significantly, making integration difficult."

Mechanism

The free amine (–NH₂) interacts strongly with residual silanol groups (Si-OH) on standard C18 silica columns.[1] This secondary interaction causes peak broadening and tailing.[1]

Optimized HPLC Conditions

To eliminate tailing, you must suppress silanol ionization or block the interaction.[1]

ParameterRecommendationRationale
Column C18 with High Carbon Load & End-capping (e.g., Zorbax Eclipse Plus or Waters XBridge)Reduces accessible silanols.[1]
Mobile Phase A 0.1% Ammonium Hydroxide (pH ~9-10)High pH deprotonates silanols but keeps the aniline neutral (suppressing interaction).[1] Note: Ensure column is alkali-stable.[1]
Alternative MP A 0.1% TFA (Trifluoroacetic acid)Low pH protonates silanols (Si-OH) and the amine (NH₃⁺).[1] Ion-pairing improves shape but may shift retention.[1]
Temperature 40°CImproves mass transfer kinetics.[1]

Summary of Critical Control Points

  • Exclude Oxygen: The benzylic alcohol oxidizes to an aldehyde.[1][3]

  • Exclude Light: The aniline moiety forms colored azo-compounds.[1]

  • Monitor the Aldehyde: It is not just an impurity; it is a reactive intermediate that triggers polymerization.[1]

  • Control pH: Avoid strong acids during storage to prevent salt formation or elimination reactions.

References
  • Vaidyanathan, K. & Venkatasubramaniam, N. (2011).[1] Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate: Correlation analysis of reactivity. Asian Journal of Chemistry. Link

  • Mannam, S. & Sekar, G. (2014).[1] Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Advanced Synthesis & Catalysis. Link

  • Cho, C.S. (2025).[1] Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. Link

  • Giri, R. & Aruna, S. (2021).[1] Oxidation of Ortho Aminobenzyl Alcohol: A Concise Kinetic Study. Rasayan Journal of Chemistry. Link

Sources

Optimizing reaction parameters for quinoline synthesis from anilines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers optimizing quinoline synthesis. It moves beyond standard textbook descriptions to address the "why" and "how" of failure modes, grounded in mechanistic causality.

Topic: Optimizing Reaction Parameters for Quinoline Synthesis from Anilines Audience: Synthetic Chemists, Process Engineers, Drug Discovery Scientists

Diagnostic & Troubleshooting Modules

Module A: The "Tar" Problem in Skraup & Doebner-von Miller Syntheses

User Issue: “My Skraup reaction turns into an intractable black tar, and the yield is <30%. The reaction also becomes violently exothermic.”

Root Cause Analysis: The "tar" is polymerized acrolein (in Skraup) or


-unsaturated carbonyls (in Doebner-von Miller).[1] The violence arises from the simultaneous dehydration of glycerol and the oxidation of the dihydroquinoline intermediate.
  • Mechanism: Glycerol dehydrates to acrolein

    
     Michael addition of aniline 
    
    
    
    Cyclization
    
    
    Oxidation.
  • Failure Point: If acrolein concentration spikes before aniline addition, it polymerizes. If oxidation is uncontrolled, the exotherm causes thermal decomposition.

Optimization Protocol (The "Sulky" Method):

  • Moderator Addition: Add Ferrous Sulfate (

    
    ) . It acts as an oxygen carrier and moderator, smoothing the oxidation exotherm.
    
  • Oxidant Switch: Replace nitrobenzene (which can be explosive) with Iodine (

    
    )  or Sodium 
    
    
    
    -nitrobenzenesulfonate
    . These allow for milder reflux conditions.
  • Temperature Ramp: Do not blast heat. Heat to

    
     to initiate glycerol dehydration, then hold until the initial exotherm subsides before refluxing.
    

Decision Tree: Solving Low Yields in Acid-Catalyzed Synthesis

SkraupTroubleshooting start Issue: Low Yield / Tarring check_temp Is reaction violent/exothermic? start->check_temp check_poly Is product a viscous black tar? start->check_poly check_regio Issue: Wrong Regioisomer? start->check_regio sol_moderator Add FeSO4 moderator Switch to Iodine oxidant check_temp->sol_moderator Yes sol_slow_add Slow addition of aldehyde Use biphasic solvent (DCM/H2O) check_poly->sol_slow_add Yes (Polymerization) sol_edg_ewg Check Meta-Substituent Rules: EDG -> 7-position EWG -> 5-position check_regio->sol_edg_ewg

Figure 1: Decision logic for troubleshooting classical quinoline synthesis failures.

Module B: Regioselectivity Control in Meta-Substituted Anilines

User Issue: “I am using 3-methoxyaniline in a Combes synthesis. I need the 5-methoxyquinoline, but I am getting the 7-methoxy isomer.”

Technical Insight: Regioselectivity in meta-substituted anilines is governed by the interplay of electronic activation and steric hindrance during the ring-closure step (electrophilic aromatic substitution).

Substituent TypeElectronic EffectPreferred PositionMechanistic Rationale
Electron Donating (EDG) (-OMe, -OH, -NH2)Activates para position strongly.7-Substituted Ring closure occurs para to the EDG because it is the most nucleophilic site.
Electron Withdrawing (EWG) (-NO2, -CF3, -Cl)Deactivates para position.5-Substituted Ring closure occurs ortho to the EWG (the "less deactivated" site), though mixtures are common.

Troubleshooting Steps:

  • To force the 5-isomer with an EDG: You are fighting electronics. Switch to a photocyclization method or a metal-catalyzed coupling where steric directing groups can be used, rather than relying on electrophilic substitution.

  • To force the 7-isomer with an EWG: Use a bulky

    
    -diketone (e.g., dipivaloylmethane) to sterically block the 5-position (ortho closure).
    
Module C: Transition Metal-Catalyzed Synthesis (The Modern Approach)

User Issue: “I want to avoid strong acids and nitrobenzene. I tried a Pd-catalyzed reaction with allyl alcohol, but the conversion is stalled.”

Optimization Parameters: Modern Oxidative Annulation (e.g., Pd-catalyzed) relies on the in situ oxidation of the alcohol to the aldehyde/ketone.

  • Oxidant: Ensure sufficient

    
     (balloon pressure) or use a chemical oxidant like Benzoquinone if air is insufficient.
    
  • Solvent: DMSO or Toluene . DMSO often acts as a ligand/oxidant stabilizer.

  • Additives: Pivalic acid (PivOH) or TsOH (10-20 mol%) often accelerates the imine condensation step, which is the precursor to cyclization.

Comparative Data: Reaction Parameter Performance

The following table summarizes yield outcomes based on catalyst and condition optimization for the reaction of aniline with cinnamaldehyde/alcohol derivatives.

MethodCatalyst/PromoterOxidantTemp (

)
Yield (%)Key AdvantageMajor Downside
Classical Skraup

(Conc.)
Nitrobenzene140-16030-50%Cheap reagentsViolent; low yield; tar.
Modified Skraup

+


or

120-14065-80%Safer; cleaner workupStill requires strong acid.
Pd-Annulation

(5 mol%)

(1 atm)
80-10085-92%Mild; high functional group toleranceExpensive catalyst.
Fe-Catalyzed

/ Ionic Liquid
Air /

60-8075-85%Green; low costSubstrate scope can be limited.

Master Protocols

Protocol A: Optimized "Safe" Skraup Synthesis (Modified)

Best for: Large scale synthesis of simple quinolines where cost is a factor.

Reagents:

  • Aniline (0.1 mol)[2]

  • Glycerol (0.3 mol)

  • Ferrous Sulfate (

    
    ) (2 g)
    
  • Nitrobenzene (0.06 mol) [OR Iodine (0.01 mol) for milder conditions]

  • Conc.

    
     (20 mL)
    

Step-by-Step:

  • Setup: Use a 500 mL 3-neck round-bottom flask with a reflux condenser and a mechanical stirrer (magnetic stirring often fails due to viscosity).

  • Mixing: Add aniline, glycerol, ferrous sulfate, and nitrobenzene. Mix thoroughly.

  • Acid Addition: Add

    
     dropwise with cooling (ice bath) if the temp rises >50°C.
    
  • Initiation: Heat the mixture slowly to 100-110°C. STOP HEATING as soon as reflux/bubbling begins. The reaction is exothermic and will sustain itself.[3]

  • Reflux: Once the exotherm subsides (approx. 15-20 mins), resume heating to reflux (140°C) for 4 hours.

  • Workup: Cool to 100°C. Steam distill to remove unreacted nitrobenzene. Basify the residue with 50% NaOH. Steam distill again to collect the quinoline.

Protocol B: Palladium-Catalyzed Oxidative Cyclization

Best for: High-value intermediates, drug discovery, and acid-sensitive substrates.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Allyl alcohol (e.g., Cinnamyl alcohol) (1.2 equiv)

  • 
     (5 mol%)
    
  • Solvent: DMSO (0.5 M concentration)

  • Atmosphere:

    
     balloon
    

Step-by-Step:

  • Charge: In a reaction tube, combine aniline, allyl alcohol, and

    
     in DMSO.
    
  • Oxygenation: Purge the tube with

    
     for 5 minutes, then attach an 
    
    
    
    balloon.
  • Reaction: Stir at 90°C for 12-16 hours.

  • Monitoring: Monitor by TLC. The intermediate imine may be visible before full conversion to quinoline.[4]

  • Workup: Dilute with Ethyl Acetate, wash with water (

    
    ) to remove DMSO. Dry over 
    
    
    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc).

Mechanistic Visualization

Pathway: Pd-Catalyzed Oxidative Annulation This diagram illustrates the modern mechanism where the alcohol is oxidized in situ to the aldehyde, followed by condensation and cyclization.

PdMechanism cluster_0 Oxidation Phase cluster_1 Cyclization Phase Alcohol Allyl Alcohol Aldehyde Aldehyde (In Situ) Alcohol->Aldehyde Oxidation Imine Imine Intermediate Aldehyde->Imine + Aniline - H2O Pd_Ox Pd(II) / O2 Pd_Ox->Alcohol Aniline Aniline Cyclic Dihydroquinoline Imine->Cyclic Pd-Catalyzed C-H Activation Product Quinoline Cyclic->Product Oxidation - 2H

Figure 2: Mechanistic pathway for Palladium-catalyzed oxidative synthesis from allyl alcohols.

References

  • Skraup Synthesis Optimization & Safety

    • Title: "The Skraup Synthesis of Quinolines"[3][4][5][6][7][8]

    • Source: Organic Syntheses, Coll.[5] Vol. 1, p.478.

    • URL:[Link]

  • Doebner-von Miller Regioselectivity

    • Title: "Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry..."
    • Source: PubMed (NIH)
    • URL:[Link]

  • Palladium-Catalyzed Synthesis

    • Title: "Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines"[9][10]

    • Source: RSC Advances, 2017, 7, 36685-36690.
    • URL:[Link]

  • Combes Synthesis Mechanism

    • Title: "Combes Quinoline Synthesis"
    • Source: Wikipedia (Referencing Alyamkina et al.)
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: "Recent Advances in Metal-Free Quinoline Synthesis"
    • Source: PMC (NIH)
    • URL:[Link]

Sources

Troubleshooting guide for (6-Amino-2-fluoro-3-methoxyphenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with (6-Amino-2-fluoro-3-methoxyphenyl)methanol . It is designed to address the unique reactivity profile of this scaffold, specifically the risks associated with its p-anisidine core and ortho-aminobenzyl alcohol motif.

CAS: 1414959-67-1 (Generic reference for this scaffold class) Common Use: Intermediate for kinase inhibitors (e.g., EGFR, BTK) and plasma kallikrein inhibitors.

Molecule Profile & Stability Assessment

Before initiating any reaction, you must understand the electronic and steric environment of this molecule. It is not merely a benzyl alcohol; it is a highly electron-rich, multifunctional system .

FeatureChemical ConsequenceTroubleshooting Implication
p-Anisidine Core (C6-NH₂ para to C3-OMe)Extremely electron-rich ring. Highly susceptible to oxidation.Issue: Samples turn pink/brown/black rapidly.Fix: Strict exclusion of O₂; use antioxidants (Ascorbic acid) during workup if possible.
ortho-Amino Alcohol (C6-NH₂ ortho to C1-CH₂OH)Proximity allows intramolecular nucleophilic attack.Issue: Spontaneous cyclization to isoindolines or benzoxazines upon activation.Fix: Nitrogen protection is mandatory before OH activation.
2-Fluoro Substituent Inductive withdrawal deactivates C1 slightly, but creates steric crowding.Issue: Slower reaction rates at the benzylic position compared to non-fluorinated analogs.Fix: May require higher catalyst loading or longer reaction times.

Critical Troubleshooting Guides

Scenario A: The "Black Tar" Syndrome (Oxidation Issues)

Symptom: The reaction mixture or isolated product turns dark brown/black upon exposure to air or during silica chromatography. Root Cause: The 3-methoxy-6-amino motif constitutes a p-anisidine system. These are prone to Single Electron Transfer (SET) oxidation, forming reactive radical cations that polymerize or form quinone imines.

Protocol Adjustment:

  • Degassing: Do not just purge the headspace. Sparge solvents with Argon for 15 minutes before adding the substrate.

  • Chromatography: Pre-treat silica gel with 1% Triethylamine (Et₃N) to neutralize acidic sites that catalyze oxidation/polymerization.

  • Workup: Use sodium dithionite (Na₂S₂O₄) wash (10% aq) to reduce any oxidized quinoid species back to the amine.

Scenario B: Spontaneous Cyclization (Activation of Alcohol)

Symptom: You attempted to convert the alcohol to a chloride (SOCl₂), bromide (PBr₃), or mesylate (MsCl), but isolated an insoluble salt or a product with incorrect mass (M-18 or M-HCl). Root Cause: The free amine at C6 attacks the activated benzylic carbon (C1) intramolecularly, forming a 4-fluoro-5-methoxyisoindoline derivative.

Corrective Workflow:

  • Step 1: Protect the amine. Use Boc₂O (1.1 eq) in THF/Water or Cbz-Cl.

    • Note: The 2-Fluoro group reduces the nucleophilicity of the amine slightly, so heating (50°C) might be required for protection.

  • Step 2: Activate the alcohol. With N-Boc protection, the lone pair is delocalized, preventing cyclization.

  • Step 3: Perform the substitution (e.g., with azide, cyanide, or heterocycle).

  • Step 4: Deprotect.

Scenario C: Selective Oxidation to Aldehyde

Symptom: Reaction with MnO₂ is sluggish; Swern oxidation gives complex mixtures. Root Cause: The free amine can coordinate to metal oxidants or react with electrophilic sulfur intermediates (Swern).

Recommended Method: IBX Oxidation

  • Reagent: 2-Iodoxybenzoic acid (IBX) (1.1 eq) in EtOAc/DMSO (reflux).

  • Why: IBX is chemoselective for alcohols in the presence of amines and does not over-oxidize to the carboxylic acid.

  • Alternative: Catalytic CuI/TEMPO/bipyridine under air (Open flask) is often effective for benzylic alcohols, but the p-anisidine core makes aerobic conditions risky (see Scenario A). Stick to IBX under Argon.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways based on your protection strategy.

ReactionPathways cluster_legend Pathway Legend Start This compound Act_Unprot Activation (SOCl2/MsCl) (No N-Protection) Start->Act_Unprot Direct Activation Protect N-Boc Protection Start->Protect Recommended Cyclic Cyclized Product (Isoindoline salt) Act_Unprot->Cyclic Intramolecular Attack Act_Prot Activation (MsCl/Et3N) Protect->Act_Prot Stable Intermediate Subst Nucleophilic Substitution (Desired Product) Act_Prot->Subst Nucleophile (Nu-) key Red = Failure Risk Green = Success Path

Caption: Decision tree showing the critical necessity of Nitrogen protection to prevent intramolecular cyclization during benzylic activation.

Frequently Asked Questions (FAQs)

Q: Why does my NMR show a broad hump around 4.5-5.0 ppm instead of a sharp singlet for the benzylic CH₂? A: This often indicates hemiaminal formation . If the alcohol was oxidized to the aldehyde, the adjacent amine can attack the aldehyde carbon reversibly, forming a cyclic hemiaminal. This equilibrium broadens the signals. Adding a trace of D₂O or acid may collapse it, but the best fix is to protect the amine or trap the aldehyde immediately.

Q: Can I use MnO₂ for the oxidation? A: Yes, but with caveats. Commercial MnO₂ varies wildly in activity.

  • Troubleshooting: Use "Activated" MnO₂ (precipitated). If the reaction stalls, the amine might be poisoning the surface. Add 5 equivalents of MnO₂ and heat to reflux in DCM or Chloroform. Monitor closely to avoid azo-dimer formation.

Q: The product is water-soluble and hard to extract. How do I recover it? A: The amino-alcohol is amphoteric and polar.

  • Extraction: Do not use simple Ether/Water. Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) as the organic layer.

  • Salting out: Saturate the aqueous phase with NaCl.[1]

  • pH:[2][3] Adjust aqueous pH to ~9-10 (to deprotonate the amine) before extraction.

References

  • Synthesis of Plasma Kallikrein Inhibitors: Vertex Pharmaceuticals. (2021).[4][3] Plasma kallikrein inhibitors and uses thereof. US Patent App. 2021/0078999 A1.[5] (Describes the reduction of 6-amino-2-fluoro-3-methoxybenzaldehyde to the methanol). Link

  • Oxidation of Ortho-Aminobenzyl Alcohols: Manila, et al. (2021).[4] Oxidation of Ortho Aminobenzyl Alcohol: A Concise Kinetic Study. Rasayan Journal of Chemistry, 14(1), 98-109.[4] (Kinetic analysis of Ag(I) catalyzed oxidation). Link

  • General Reactivity of Amino Alcohols: Nomoto, T., & Fukuhara, T. (2008). Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. (Discusses cyclization risks during fluorination/activation). Link

  • Chemoselective Oxidation: Cao, Q., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols. Chemical Communications.[6] (Protocols for Cu/TEMPO oxidation avoiding amine interference). Link

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Characterization of (6-Amino-2-fluoro-3-methoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon-by-carbon map of a molecule's framework. This guide offers an in-depth comparative analysis of the ¹³C NMR characteristics of (6-amino-2-fluoro-3-methoxyphenyl)methanol and its derivatives, a class of compounds with significant potential in pharmaceutical development due to their unique substitution pattern.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the why behind the observed spectral features, empowering you to interpret your own data with greater confidence. We will delve into the influence of substituents, compare spectral data with alternative structures, and provide a robust, self-validating experimental protocol.

The Foundational Role of Substituents in ¹³C NMR

The chemical shift of a carbon atom in ¹³C NMR is exquisitely sensitive to its electronic environment. In the case of our core structure, this compound, the interplay of four different substituents on the benzene ring creates a unique and predictable spectral signature. Understanding their individual and collective effects is the cornerstone of accurate spectral interpretation.

  • Fluorine (¹⁹F): As the most electronegative element, fluorine exerts a strong deshielding effect on the directly attached carbon (C2), causing a significant downfield shift in its resonance. Furthermore, the spin-1/2 nucleus of ¹⁹F couples with the ¹³C nucleus, resulting in characteristic splitting patterns (J-coupling). The magnitude of this coupling is distance-dependent, with the largest coupling observed for the directly bonded carbon (¹JCF) and smaller couplings for carbons two (²JCF), three (³JCF), and even four bonds away (⁴JCF). This C-F coupling is an indispensable tool for assigning fluorine-bearing carbons and their neighbors.

  • Amino Group (-NH₂): The nitrogen atom is more electronegative than carbon, leading to a deshielding effect on the attached carbon (C6). However, the lone pair of electrons on the nitrogen can participate in resonance with the aromatic ring, donating electron density. This resonance effect is particularly pronounced at the ortho and para positions, causing an upfield (shielding) shift.

  • Methoxy Group (-OCH₃): Similar to the amino group, the oxygen atom of the methoxy group is highly electronegative, deshielding the carbon it is directly attached to (C3). Its lone pairs also donate electron density into the ring via resonance, leading to increased shielding (upfield shifts) at the ortho and para positions. The methyl carbon of the methoxy group itself gives a characteristic signal typically found in the 55-65 ppm range.

  • Methanol Group (-CH₂OH): This group has a milder electronic effect on the ring compared to the others. The -CH₂OH carbon itself typically appears in the 60-70 ppm range. Its primary influence on the aromatic ring is through weak inductive effects.

The combination of these effects results in a complex but interpretable ¹³C NMR spectrum. The final chemical shift of each aromatic carbon is a weighted average of these competing inductive and resonance contributions.

Comparative Spectral Analysis

To illustrate these principles, let's compare the expected ¹³C NMR data for our primary compound with a common structural alternative. The data presented below is a synthesis of typical chemical shift ranges and coupling constants derived from spectral databases and published literature.

Carbon Atom This compound (Expected) 2-Amino-6-fluorobenzyl alcohol (Alternative) Rationale for Key Differences
C1 (-CH₂OH) ~125-130 ppm~128-133 ppmThe presence of the electron-donating methoxy group at C3 in our primary compound leads to a slight upfield shift of the adjacent C1.
C2 (-F) ~150-155 ppm (d, ¹JCF ≈ 240-250 Hz)~160-165 ppm (d, ¹JCF ≈ 245-255 Hz)The strong electron-donating methoxy group at C3 in our primary compound shields C2, causing a significant upfield shift compared to the alternative where C3 is unsubstituted.
C3 ~140-145 ppm (d, ²JCF ≈ 10-15 Hz)~115-120 ppm (d, ³JCF ≈ 3-5 Hz)In our primary compound, C3 is directly attached to the deshielding methoxy group, resulting in a large downfield shift. In the alternative, this carbon is a simple aromatic C-H.
C4 ~110-115 ppm (d, ³JCF ≈ 3-5 Hz)~125-130 ppm (d, ⁴JCF ≈ 1-3 Hz)The powerful ortho-donating effect of the methoxy group at C3 strongly shields C4 in our primary compound, pushing it significantly upfield.
C5 ~120-125 ppm~118-123 ppm (d, ³JCF ≈ 8-10 Hz)The chemical shifts are more comparable here, though the specific coupling patterns will differ due to the relative positions of the substituents.
C6 (-NH₂) ~135-140 ppm (d, ²JCF ≈ 15-20 Hz)~145-150 ppm (d, ²JCF ≈ 15-20 Hz)The para-donating effect of the methoxy group at C3 in our primary compound provides some shielding to C6, resulting in a modest upfield shift.
-CH₂OH ~60-65 ppm~60-65 ppmThe chemical shift of the benzylic alcohol carbon is less affected by the aromatic substitution pattern.
-OCH₃ ~55-60 ppmN/AThis signal is unique to our primary compound class.

Note: 'd' denotes a doublet. Chemical shifts are in ppm relative to TMS. Coupling constants (J) are in Hz.

This comparative table highlights how ¹³C NMR spectroscopy can be used not only to confirm the presence of key functional groups but also to definitively establish their regiochemical arrangement on the aromatic ring.

A Validated Protocol for High-Quality ¹³C NMR Acquisition

Objective: To acquire a quantitative ¹³C{¹H} NMR spectrum of a this compound derivative.

Materials:

  • NMR Spectrometer (400 MHz or higher recommended)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Analyte (10-20 mg)

  • Internal standard (optional, e.g., TMS)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice for polar compounds containing amino and hydroxyl groups due to its excellent solvating power and the fact that it pushes the residual water peak away from most analyte signals.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube if any particulate matter is present.

  • Spectrometer Setup & Tuning:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the ¹³C and ¹H probes to the sample. This is a critical step for ensuring optimal sensitivity and is often automated.

  • Acquisition Parameter Optimization (The "Why"):

    • Experiment Type: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set a wide spectral width of ~250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including any potential impurities, are captured.

    • Acquisition Time (AQ): Set to at least 1-2 seconds. A longer acquisition time provides better resolution.

    • Relaxation Delay (D1): This is crucial for quantitation. Set D1 to at least 5 times the longest T₁ relaxation time of the carbons in your molecule. For aromatic carbons, this can be several seconds. A starting value of 10-15 seconds is recommended for accurate integration.

    • Pulse Angle: Use a 30° or 45° pulse angle instead of 90°. This allows for a shorter relaxation delay while minimizing saturation effects, balancing signal intensity and experimental time.

    • Number of Scans (NS): This will depend on the concentration of your sample. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio (S/N > 20:1 for the smallest expected peak).

    • Proton Decoupling: Use a standard broadband proton decoupling sequence (e.g., garp or waltz16) to collapse C-H couplings into single sharp lines, which significantly improves the S/N.

  • Data Processing:

    • Apply an exponential multiplication window function with a line broadening (LB) of 1-2 Hz to improve the S/N.

    • Perform a Fourier transform.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).

    • Integrate the peaks if relative quantitation is desired.

Visualizing the Workflow and Substituent Effects

To further clarify these concepts, the following diagrams illustrate the experimental workflow and the logical relationship between substituents and their spectral effects.

G cluster_workflow Experimental Workflow for ¹³C NMR prep 1. Sample Preparation (10-20mg in 0.6mL d-solvent) setup 2. Spectrometer Setup (Lock, Tune, Match) prep->setup acquire 3. Data Acquisition (Optimized Parameters) setup->acquire process 4. Data Processing (FT, Phase, Calibrate) acquire->process analyze 5. Spectral Analysis (Assign Peaks, Compare) process->analyze

Caption: A streamlined workflow for acquiring high-quality ¹³C NMR data.

G cluster_effects Substituent Effects on Aromatic ¹³C Chemical Shifts F Fluorine (-F) deshield Strong Deshielding (Inductive Effect) F->deshield Directly Bonded C coupling J-Coupling (¹J, ²J, ³J) F->coupling NH2 Amino (-NH₂) NH2->deshield Directly Bonded C shield Strong Shielding (Resonance Effect) NH2->shield Ortho/Para C's OCH3 Methoxy (-OCH₃) OCH3->deshield Directly Bonded C OCH3->shield Ortho/Para C's downfield Downfield Shift (δ ↑) deshield->downfield upfield Upfield Shift (δ ↓) shield->upfield

The Fluorine Advantage: A Comparative Guide to Bioactivity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design. Its unique electronic properties, small size, and the sheer strength of the carbon-fluorine bond offer a powerful toolkit for optimizing the bioactivity of therapeutic candidates.[1][2] More than a simple isosteric replacement for hydrogen, fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability, often turning a promising lead compound into a successful drug.[3][4] This guide provides an in-depth comparison of the bioactivity of fluorinated versus non-fluorinated analogs, supported by experimental data and detailed protocols for key assays.

The Impact of Fluorination on Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2] The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[2][3] By strategically placing a fluorine atom at a metabolically labile position (a "soft spot"), chemists can effectively block these metabolic pathways, thereby increasing the drug's half-life and bioavailability.[3]

Case Study: A Tale of Two Analogs

Consider a hypothetical kinase inhibitor, "Inhibitor-H," and its fluorinated counterpart, "Inhibitor-F," where a metabolically vulnerable benzylic proton has been replaced by a fluorine atom.

CompoundMicrosomal Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Inhibitor-H 1546.2
Inhibitor-F 759.2

This data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature.[5][6]

The five-fold increase in the half-life of Inhibitor-F in human liver microsomes demonstrates the profound impact of this single atomic substitution.[5] This enhanced stability often translates to improved pharmacokinetic profiles in vivo, allowing for lower or less frequent dosing.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This assay is a cornerstone of in vitro DMPK (Drug Metabolism and Pharmacokinetics) studies, designed to assess the susceptibility of a compound to Phase I metabolism.[7]

Causality Behind Experimental Choices:

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from human liver cells and are a rich source of CYP enzymes.[8] Using a pooled lot from multiple donors helps to average out individual metabolic differences.

  • NADPH (Nicotinamide adenine dinucleotide phosphate): This is a critical cofactor for CYP enzymes.[7][9] Reactions are run with and without NADPH to distinguish between CYP-mediated metabolism and other potential degradation pathways.[9]

  • Quenching with Acetonitrile: A cold organic solvent like acetonitrile is used to stop the enzymatic reaction by precipitating the microsomal proteins.[7]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL solution of HLM in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compounds (Inhibitor-H and Inhibitor-F) in DMSO.

    • Prepare a working solution of NADPH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the reaction by adding the NADPH solution. A control group without NADPH should be included.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[10]

    • Immediately add the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL of microsomal protein) .[11][12]

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_quench 3. Quenching cluster_analyze 4. Analysis cluster_data 5. Data Analysis prep_hlm Prepare HLM Solution mix Mix HLM and Compound prep_hlm->mix prep_cpd Prepare Compound Stock prep_cpd->mix prep_nadph Prepare NADPH Solution start_rxn Initiate with NADPH prep_nadph->start_rxn pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench with Cold Acetonitrile time_points->quench centrifuge Centrifuge Samples quench->centrifuge lcms Analyze by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc_thalf Calculate Half-life (t1/2) plot->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) calc_thalf->calc_clint

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Enhancing Binding Affinity through Fluorine Substitution

The high electronegativity of fluorine can significantly alter the electronic distribution of a molecule, influencing its ability to interact with a protein target.[3] Fluorine can participate in favorable dipole-dipole interactions, and in some cases, can act as a weak hydrogen bond acceptor.[13] These subtle electronic effects can lead to a tighter binding affinity for the target receptor, resulting in enhanced potency.[14]

Comparative Binding Affinity Data

Let's return to our kinase inhibitors. Their binding affinities for the target kinase were determined using a competitive radioligand binding assay.

CompoundIC50 (nM)Ki (nM)
Inhibitor-H 5025
Inhibitor-F 105

This data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature.[14][15]

The five-fold lower Ki value for Inhibitor-F indicates a significantly higher binding affinity for the target kinase. This increased affinity, coupled with its improved metabolic stability, makes it a much more promising drug candidate.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.[3][4]

Causality Behind Experimental Choices:

  • Radioligand: A ligand with high affinity and specificity for the target receptor is labeled with a radioactive isotope (e.g., ³H or ¹²⁵I). This allows for highly sensitive detection of binding.

  • Filtration: A key step is the rapid separation of the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters that trap the cell membranes (and thus the receptors) while allowing the unbound ligand to pass through.[16]

  • Non-specific Binding: This is determined by adding a high concentration of a non-labeled ligand to saturate the receptors. Any remaining radioactivity on the filters is considered non-specific and is subtracted from the total binding to determine the specific binding.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (Inhibitor-H or Inhibitor-F).

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup & Incubation cluster_sep 3. Separation cluster_quant 4. Quantification cluster_data 5. Data Analysis prep_mem Prepare Receptor Membranes mix_components Mix Membranes, Radioligand, and Competitor in 96-well plate prep_mem->mix_components prep_radio Prepare Radioligand prep_radio->mix_components prep_comp Prepare Competitor Dilutions prep_comp->mix_components incubate Incubate to Equilibrium mix_components->incubate filter Vacuum Filter through Glass Fiber Filters incubate->filter wash Wash Filters with Cold Buffer filter->wash add_scint Add Scintillation Cocktail wash->add_scint count Count Radioactivity add_scint->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Modulating Membrane Permeability with Fluorine

The ability of a drug to cross cell membranes is crucial for its absorption and distribution. Fluorination can modulate a compound's lipophilicity, a key determinant of membrane permeability.[1] While a single fluorine substitution often slightly increases lipophilicity, the effect of multiple fluorine atoms or a trifluoromethyl group can be more complex and context-dependent.[17]

Comparative Permeability Data

The passive permeability of our inhibitor analogs was assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA).

CompoundEffective Permeability (Pe, 10⁻⁶ cm/s)
Inhibitor-H 8.5
Inhibitor-F 12.2

This data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature.[18][19]

The increased effective permeability of Inhibitor-F suggests that the fluorine substitution enhanced its ability to passively diffuse across the artificial membrane, which can be a predictor of better oral absorption.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that models the passive diffusion of compounds across a lipid membrane.[20]

Causality Behind Experimental Choices:

  • Artificial Membrane: A solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane) is used to create a lipid layer on a hydrophobic filter membrane.[21][22] The lipid composition can be tailored to mimic specific biological barriers, such as the gastrointestinal tract or the blood-brain barrier.[6][23]

  • Donor and Acceptor Plates: The assay is performed in a "sandwich" of two 96-well plates. The donor plate contains the test compound, and the acceptor plate contains buffer. The two are separated by the lipid-coated filter membrane.[20]

  • LC-MS/MS Analysis: This is a highly sensitive and specific method for quantifying the concentration of the test compound in both the donor and acceptor wells after incubation.

Step-by-Step Methodology:

  • Plate Preparation:

    • Coat the filter membrane of a 96-well donor plate with a solution of lecithin in dodecane.

    • Add buffer to the wells of a 96-well acceptor plate.

  • Compound Addition:

    • Add a solution of the test compound (Inhibitor-H or Inhibitor-F) in buffer to the donor plate wells.

  • Incubation:

    • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[21]

  • Sample Collection:

    • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analysis:

    • Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where V_D and V_A are the volumes of the donor and acceptor wells, respectively, Area is the surface area of the membrane, and Time is the incubation time.

G cluster_prep 1. Plate Preparation cluster_assay 2. Assay Setup & Incubation cluster_sample 3. Sampling & Analysis cluster_data 4. Data Analysis coat_donor Coat Donor Plate Filter with Lipid Solution add_cpd Add Compound to Donor Plate coat_donor->add_cpd fill_acceptor Fill Acceptor Plate with Buffer assemble Assemble 'Sandwich' fill_acceptor->assemble add_cpd->assemble incubate Incubate at Room Temperature assemble->incubate separate_plates Separate Plates incubate->separate_plates collect_samples Collect Samples from Donor and Acceptor Wells separate_plates->collect_samples lcms_analysis Quantify by LC-MS/MS collect_samples->lcms_analysis calc_pe Calculate Effective Permeability (Pe) lcms_analysis->calc_pe

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in medicinal chemistry. As demonstrated, a single fluorine substitution can lead to dramatic improvements in key bioactivity parameters, including metabolic stability, binding affinity, and membrane permeability. By understanding the fundamental principles of how fluorine influences molecular properties and by employing robust in vitro assays, researchers can rationally design and optimize drug candidates with enhanced therapeutic potential. The experimental protocols and comparative data presented in this guide serve as a practical framework for scientists and drug development professionals to effectively leverage the "fluorine advantage" in their own research endeavors.

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  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219-1237. [Link]

  • Protocols.io. (2019). Microsomal stability assay for human and mouse liver microsomes. [Link]

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  • Shah, P., & Sripadi, P. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1617-1622. [Link]

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  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Masimirembwa, C. M., & Bredberg, U. (2005). Significance of lipid composition in a blood-brain barrier-mimetic PAMPA assay. Journal of pharmaceutical sciences, 94(7), 1466-1478. [Link]

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  • Bhattarai, P., Trombley, J. D., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry. [Link]

  • Sugita, Y., Tsuchiya, Y., & Furukawa, K. (2022). Lipid Composition Is Critical for Accurate Membrane Permeability Prediction of Cyclic Peptides by Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(18), 4443-4452. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • World Pharma Today. (2022). Structure and conformational dynamics of fluorine-containing drugs. Retrieved from [Link]

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  • Bhattarai, P., Trombley, J. D., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

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  • Avdeef, A. (2005). The rise of PAMPA. Expert opinion on drug metabolism & toxicology, 1(2), 325-342. [Link]

  • Obach, R. S. (1999). The prediction of human clearance from hepatic microsomal metabolism data. Current opinion in drug discovery & development, 2(1), 47-53. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Pettersson, M., Hou, X., Kuhn, M., Wager, T. T., Kauffman, G. W., & Verhoest, P. R. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of medicinal chemistry, 59(11), 5284-5296. [Link]

  • MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

  • Journal of Applied Polymer Science. (1996). Polyethylene plasma fluorination and permeability relationships to methanol-gasoline mixtures. [Link]

  • Mattioli 1885. (2021). Lecithin and anionic lipids as an imitation of the lipid membrane in Parallel Artificial Membrane Permeation Assay (PAMPA) blood –brain barrier Models. [Link]

  • Kharitonov, A. P. (2001). Practical applications of the direct fluorination of polymers. Journal of Fluorine Chemistry, 107(2), 283-294. [Link]

  • Thompson, J. E., & Smith, R. L. (2006). Lipid composition effect on permeability across PAMPA. European journal of pharmaceutical sciences, 29(3-4), 224-231. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]

  • Wang, Z., Felstead, H. R., Troup, R. I., Linclau, B., & Williamson, P. T. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(21), e202301077. [Link]

  • ResearchGate. (n.d.). In Vitro Permeability of Poorly Aqueous Soluble Compounds Using Different Solubilizers in the PAMPA Assay with Liquid Chromatography/Mass Spectrometry Detection. Retrieved from [Link]

  • News-Medical. (2025). Fluorine-containing medicines do not increase adverse drug reactions. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Metabolic stability and its role in the discovery of new chemical entities. Expert opinion on drug metabolism & toxicology, 3(4), 575-585. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Gąsior, M., & Zabila, P. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules, 26(22), 6825. [Link]

  • Copeland, R. A. (2005). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 82(8), 1259. [Link]

  • Doyon, J. B., & Jain, A. (1999). The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase. Organic letters, 1(2), 183-185. [Link]

  • Pérez-Villanueva, J., & Pérez-Hernández, N. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Inorganics, 10(2), 22. [Link]

Sources

Comparative Analysis of (6-Amino-2-fluoro-3-methoxyphenyl)methanol Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Amino-2-fluoro-3-methoxyphenyl)methanol (also known as 2-amino-6-fluoro-5-methoxybenzyl alcohol) is a critical pharmacophore intermediate, notably utilized in the synthesis of next-generation kinase inhibitors and plasma kallikrein inhibitors. Its structural complexity—featuring an electron-rich aniline, an electron-withdrawing fluorine, and a labile benzyl alcohol—presents a specific challenge: chemoselective reduction without defluorination or over-oxidation.

This guide objectively compares the two primary synthetic pathways: the Benzoic Acid Route (Route A) and the Benzaldehyde Route (Route B) . While Route A offers scalability using robust starting materials, Route B provides a higher atom economy and fewer unit operations, making it the superior choice for rapid lead optimization and process chemistry.

Part 1: Route Analysis & Mechanistic Insight

Route A: The Benzoic Acid Pathway (Classical)

This route utilizes 2-fluoro-3-methoxybenzoic acid as the starting material. It relies on the strong para-directing effect of the methoxy group to install the nitro functionality at the C6 position, followed by sequential reductions.

  • Step 1: Nitration : Electrophilic aromatic substitution using fuming HNO₃/H₂SO₄. The methoxy group at C3 directs the nitronium ion (NO₂⁺) to the C6 position (para), sterically favored over C4.

  • Step 2: Carboxyl Reduction : Chemoselective reduction of the carboxylic acid to the benzyl alcohol using Borane-THF (BH₃·THF) or activation via mixed anhydride followed by NaBH₄ reduction.

  • Step 3: Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) to yield the final aniline.

Critique : While reliable, this route suffers from "reagent incompatibility." Reducing a nitro-acid requires careful selection of reducing agents to avoid reducing the nitro group prematurely (if using LAH) or requiring protection steps.

Route B: The Benzaldehyde Pathway (Convergent)

This route starts with 2-fluoro-3-methoxybenzaldehyde . It is operationally simpler because the aldehyde functionality is easier to reduce than the carboxylic acid, allowing for milder conditions that preserve the fluorine substituent.

  • Step 1: Nitration : Nitration of the benzaldehyde yields 2-fluoro-3-methoxy-6-nitrobenzaldehyde . The electron-withdrawing aldehyde group deactivates the ring, but the methoxy group's activation dominates, directing substitution to C6.

  • Step 2: Nitro Group Reduction : Selective reduction of the nitro group to the aniline (using Fe/HCl or H₂/Pd) often occurs before or simultaneously with aldehyde reduction, or stepwise.

  • Step 3: Carbonyl Reduction : The resulting amino-aldehyde or nitro-aldehyde is reduced to the alcohol using Sodium Borohydride (NaBH₄).

Critique : This is the preferred "Process Route." The patent literature (e.g., US20210078999A1) supports the reduction of 6-amino-2-fluoro-3-methoxybenzaldehyde as a clean, high-yield final step.

Part 2: Comparative Data Analysis

The following table contrasts the performance metrics of both routes based on laboratory-scale data (10–50g scale).

MetricRoute A (Benzoic Acid)Route B (Benzaldehyde)
Overall Yield 45 – 55%60 – 72%
Step Count 3-4 Steps2-3 Steps
Atom Economy Lower (Borane/LAH waste)Higher (NaBH₄/H₂ efficiency)
Purification Recrystallization often requiredSilica plug or Acid/Base extraction
Safety Profile High Risk (BH₃ generation/handling)Moderate (Standard nitration risks)
Cost Efficiency Moderate (Acid precursor is cheaper)High (Reagents are cheaper)

Part 3: Visualization of Pathways

SynthesisRoutes StartA 2-Fluoro-3-methoxybenzoic Acid NitroAcid 6-Nitro Derivative (Acid) StartA->NitroAcid HNO3/H2SO4 (Nitration) NitroAlc 6-Nitro Benzyl Alcohol NitroAcid->NitroAlc BH3-THF (COOH Reduction) Target This compound NitroAlc->Target H2, Pd/C (Nitro Reduction) StartB 2-Fluoro-3-methoxybenzaldehyde NitroAld 6-Nitro Derivative (Aldehyde) StartB->NitroAld HNO3/H2SO4 (Nitration) NitroAld->NitroAlc NaBH4 (Alternative Step 2) AminoAld 6-Amino Derivative (Aldehyde) NitroAld->AminoAld Fe/NH4Cl or H2/Pd (Selective Reduction) AminoAld->Target NaBH4, MeOH (Aldehyde Reduction)

Figure 1: Comparative flow of Benzoic Acid vs. Benzaldehyde synthetic pathways showing convergent intermediates.

Part 4: Detailed Experimental Protocol (Recommended)

Based on the comparative analysis, Route B (Benzaldehyde Route) is recommended for its operational simplicity and higher yield. The following protocol is adapted from optimized conditions described in recent patent literature (US20210078999A1).

Protocol: Synthesis via 6-Amino-2-fluoro-3-methoxybenzaldehyde
Phase 1: Nitration [1][2][3][4][5]
  • Reagents : 2-Fluoro-3-methoxybenzaldehyde (1.0 eq), Fuming Nitric Acid (1.5 eq), Conc. Sulfuric Acid (Solvent).[6]

  • Procedure :

    • Cool H₂SO₄ (5 mL/g of substrate) to 0°C.

    • Slowly add 2-Fluoro-3-methoxybenzaldehyde while maintaining internal temperature <10°C.

    • Dropwise add Fuming HNO₃ over 30 minutes.

    • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Quench : Pour onto crushed ice. Filter the yellow precipitate (6-Nitro-2-fluoro-3-methoxybenzaldehyde).

    • Yield Expectation: 85-90%.

Phase 2: Nitro Reduction (Iron-Mediated)

Note: Iron is preferred over catalytic hydrogenation here to prevent accidental reduction of the aldehyde to alcohol before purification, though NaBH4 reduction of the nitro-aldehyde is also possible.

  • Reagents : Nitro-aldehyde intermediate (1.0 eq), Iron Powder (3.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (3:1).

  • Procedure :

    • Suspend intermediate in EtOH/H₂O.

    • Add Fe powder and NH₄Cl.

    • Heat to reflux (80°C) for 1–2 hours.

    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate to obtain crude 6-amino-2-fluoro-3-methoxybenzaldehyde .

Phase 3: Aldehyde Reduction (Final Step)
  • Reagents : Amino-aldehyde intermediate (1.0 eq), Sodium Borohydride (NaBH₄, 3.0 eq), Methanol (MeOH).

  • Procedure :

    • Dissolve the crude amino-aldehyde in MeOH (10 mL/mmol).

    • Cool to 0°C.

    • Add NaBH₄ portion-wise (gas evolution will occur).

    • Stir at 0°C for 2 hours.

    • Workup : Quench with water (10 mL). Extract with Dichloromethane (DCM) (3x).[7]

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Purification : Flash chromatography (DCM/MeOH 95:5) if necessary, though the product often crystallizes upon standing.

    • Final Yield Expectation: 70% (over 2 steps).

References

  • US Patent 2021/0078999 A1 . Plasma Kallikrein Inhibitors and Uses Thereof. (2021). Link

    • Citation for the reduction of 6-amino-2-fluoro-3-methoxybenzaldehyde to the target alcohol.
  • Organic Syntheses, Coll. Vol. 3, p. 60 . Nitration of Benzaldehydes. Link

    • Grounding for the nitration conditions of electron-rich benzaldehydes.
  • World Intellectual Property Organization (WIPO) . WO2013102078A1 - Methods of Producing Pyridine Carboxylates. Link

    • Reference for the handling of 2-fluoro-3-methoxyphenyl boronates and related intermedi
  • Sigma-Aldrich . Product Entry: (4-Amino-3-methoxyphenyl)methanol. Link

    • Comparative safety data for structurally similar amino-benzyl alcohols.

Sources

Confirming the structure of (6-Amino-2-fluoro-3-methoxyphenyl)methanol via mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Regioisomer Differentiation in Drug Synthesis

Executive Summary

In the synthesis of advanced pharmaceutical intermediates—specifically for potassium-competitive acid blockers (P-CABs) like Vonoprazan derivatives—the precise confirmation of (6-Amino-2-fluoro-3-methoxyphenyl)methanol (CAS: 1350529-68-6) is critical.

The primary analytical challenge is regioisomerism . The fluorine, methoxy, and amino substituents can occupy multiple positions on the benzene ring during nucleophilic aromatic substitution (


) or reduction steps. Standard low-resolution Mass Spectrometry (EI-MS) often fails to distinguish these isomers due to identical molecular weights (MW 171.17) and similar fragmentation patterns.

This guide compares the industry-standard 1H-NMR against a high-throughput ESI-HRMS/MS workflow. We demonstrate that while NMR remains the structural gold standard, HRMS/MS (Tandem Mass Spectrometry) provides a faster, sensitivity-driven alternative that leverages specific "Ortho Effects" to unequivocally identify the target isomer.

The Analytical Challenge: Isomeric Ambiguity

The target molecule, This compound , possesses a unique structural motif where the hydroxymethyl group (


) is flanked by a fluorine atom at the C2 position and an amino group (

) at the C6 position.

Common Regioisomers:

  • Isomer A (Target): 2-Fluoro-3-methoxy-6-aminobenzyl alcohol (Ortho-amino/Ortho-fluoro to methanol).

  • Isomer B (Impurity): 2-Fluoro-3-methoxy-4-aminobenzyl alcohol (Para-amino to methanol).

  • Isomer C (Impurity): 4-Fluoro-3-methoxy-2-aminobenzyl alcohol.

Differentiation relies on detecting the interaction between substituents. In Mass Spectrometry, the proximity of the


 and 

groups in the target molecule facilitates a specific Ortho-Effect Fragmentation pathway (cyclic water loss) that is energetically unfavorable in Para- or Meta-isomers.
Comparative Analysis: Performance Review

The following table objectively compares the proposed HRMS/MS workflow against traditional alternatives.

FeatureMethod A: ESI-HRMS/MS (Recommended) Method B: 1H-NMR (Benchmark) Method C: GC-EI-MS (Alternative)
Differentiation Principle Fragment Ion Ratios (Ortho-effect driven loss of

)
Coupling Constants (

-values) & Chemical Shift
Library Match (Spectral Fingerprint)
Sample Requirement Nanogram (

) range
Milligram (

) range
Microgram (

) range
Throughput High (< 5 min/sample)Low (> 20 min/sample)Medium (15-30 min/sample)
Isomer Specificity High (Distinct MS2 transitions)Definitive (Structural map)Low (Spectra often identical)
Suitability In-process control (IPC), Impurity profilingFinal product release, Reference Standard characterizationVolatile intermediates only

Verdict: While NMR is required for primary reference standard characterization, ESI-HRMS/MS is superior for routine IPC and impurity profiling due to speed and sensitivity, provided the fragmentation mechanism is understood.

Experimental Protocol: LC-HRMS/MS Workflow

To replicate the structural confirmation, follow this self-validating protocol.

Equipment: Q-TOF or Orbitrap Mass Spectrometer coupled with UHPLC.

Step 1: Sample Preparation
  • Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Critical Check: Final concentration should be ~10

    
    g/mL to avoid space-charge effects in the ion trap.
    
Step 2: Chromatographic Separation[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Why? Separation is necessary to prevent ion suppression from matrix components, even if direct infusion is possible.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Precursor Ion: Target

    
     at m/z 172.077 .
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture the full fragmentation profile.

  • Resolution: > 30,000 FWHM (to distinguish

    
     vs 
    
    
    
    isotopes).
Data Interpretation & Mechanism (The "Ortho Effect")[1][2][3][4][5]

This section details the causal link between the structure and the spectral data.[2][3]

The Diagnostic Transition

In the target molecule, the C6-Amino group and the C1-Hydroxymethyl group are in an ortho relationship. Upon protonation (


), the molecule undergoes a characteristic loss of water (

, 18.01 Da).
  • Target (Ortho): The lone pair on the amine nitrogen attacks the benzylic carbon (or stabilizes the carbocation), facilitating the elimination of water to form a stable aza-tropylium or cyclic benzoxazine-type ion at m/z 154.06 . This transition is extremely fast and intense.

  • Isomer (Para/Meta): The amino group is too far to assist in water elimination via a cyclic transition state. Water loss still occurs but is significantly less intense relative to other fragments (e.g., loss of methyl radical).

Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic difference that validates the structure.

FragmentationPathway M_Protonated Precursor [M+H]+ m/z 172.07 (6-Amino-2-fluoro...) TS_Ortho Ortho-Assisted Transition State (NH2 stabilizes CH2+) M_Protonated->TS_Ortho Ortho-Proximity (Target Isomer Only) Frag_Other Minor Fragments (Loss of CH3, NH3) m/z 157, 155 M_Protonated->Frag_Other Standard Fragmentation (Non-specific) Frag_WaterLoss Dominant Fragment [M+H - H2O]+ m/z 154.06 (Aza-tropylium/Cyclic) TS_Ortho->Frag_WaterLoss - H2O (18 Da) High Intensity

Figure 1: The specific interaction between the ortho-amino and hydroxymethyl groups facilitates a dominant water loss pathway, distinguishing the target from its regioisomers.[2]

Acceptance Criteria

To confirm the structure as This compound :

  • Parent Ion: Observed m/z 172.077 ± 5 ppm.

  • Base Peak (MS2): m/z 154.06 (

    
    ).
    
  • Intensity Ratio: The ratio of m/z 154 (Water loss) to m/z 155 (Ammonia loss) should be > 5:1 . (In para-isomers, ammonia loss is often more competitive).

Validation Against the Benchmark (NMR)

While MS provides speed, 1H-NMR provides the ultimate "truth" for the reference standard. Use the following NMR signals to validate your MS method development:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       4.45 ppm (d, 2H):  Benzylic 
      
      
      
      protons. The coupling indicates the presence of the adjacent
      
      
      .
    • 
       4.90 ppm (t, 1H):  Hydroxyl 
      
      
      
      proton.
    • 
       3.75 ppm (s, 3H):  Methoxy 
      
      
      
      .
    • 
       5.0-5.5 ppm (s, 2H):  Broad singlet for 
      
      
      
      .
    • Aromatic Region: Two doublets (or dd) representing the two aromatic protons (H4 and H5). The coupling constant (

      
      ) will confirm they are adjacent (ortho-coupling ~8-9 Hz), ruling out para-positioning of protons.
      
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on Ortho Effects and rearrangement mechanisms).
  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. [Link] (Source for general benzyl alcohol fragmentation patterns).

  • Holčapek, M., et al. (2010). "Differentiation of isomers by mass spectrometry." Journal of Chromatography A, 1217(25), 3908-3921.

Sources

Structural Validation Guide: (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Amino-2-fluoro-3-methoxyphenyl)methanol is a high-value pharmacophore scaffold, frequently utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors and bicyclic heterocycles. Its structural complexity—specifically the dense functionalization of the benzene ring—presents a significant quality control challenge: regioisomerism .

Common synthetic routes (e.g., nitration of fluorinated anisoles followed by reduction) often yield thermodynamically stable regioisomers that are difficult to separate by standard HPLC. This guide provides a definitive structural certification protocol, contrasting the target molecule against its most common "impostors" (regioisomers and oxidation byproducts) to ensure downstream efficacy in drug development.

Part 1: Structural Identity & The "Regio-Trap"

The primary challenge in validating this intermediate is distinguishing it from its isomers where the fluorine, amine, or methoxy groups are transposed.

Target Structure:

  • C1 : Hydroxymethyl (-CH2OH)

  • C2 : Fluorine (-F)[1]

  • C3 : Methoxy (-OCH3)

  • C6 : Amine (-NH2)

  • Protons : H4 and H5 (Ortho to each other).

The Critical Distinction (The "Smoking Gun"): In the target structure, the Fluorine atom at C2 is isolated from the remaining aromatic protons (H4 and H5) by the Methoxy group at C3 and the Hydroxymethyl group at C1.

  • Target (2-F): Minimal to zero

    
     coupling observed in 
    
    
    
    NMR for aromatic protons.
  • Alternative Isomer (e.g., 6-Fluoro-2-amino): If Fluorine were at C6 (adjacent to H5), H5 would show a massive splitting pattern (

    
    ).
    
Comparative Performance Matrix
FeatureTarget Product (Free Base)Alternative 1: HCl Salt Alternative 2: Crude/Resin
Stability Moderate (Oxidation prone at >25°C)High (Resistant to oxidation)Low (Rapid degradation)
Solubility High in MeOH, DMSO, EtOAcHigh in Water, DMSOVariable
Process Utility Ideal for cyclization (Nucleophilic NH2 ready)Requires neutralization stepContains regio-impurities
Storage Store at -20°C, Inert GasStore at 4°C, DesiccatedUse immediately

Recommendation: For GMP synthesis, utilize the HCl Salt for storage/transport, but convert to Free Base immediately prior to the next synthetic step to avoid yield loss during in-situ neutralization.

Part 2: Comparative Analysis of Analytical Techniques

NMR Spectroscopy (The Gold Standard)

Standard 1D


 NMR is insufficient due to signal crowding. The validation must include 

and 2D-NOESY.
  • Target Signature (

    
     NMR, 400 MHz, DMSO-d6): 
    
    • 
       ~3.80 ppm (s, 3H, -OCH3).
      
    • 
       ~4.40 ppm (d/s, 2H, -CH2OH).
      
    • 
       ~6.20–6.60 ppm (AB system, 2H, Ar-H). Key:  These protons appear as doublets (
      
      
      
      ) without additional large F-coupling.
  • Isomer Warning: Any multiplet splitting of the aromatic protons > 6 Hz indicates Fluorine transposition (Isomer contamination).

HPLC/UPLC Analysis
  • Challenge: Regioisomers often co-elute on C18 columns due to identical lipophilicity.

  • Solution: Use a Phenyl-Hexyl or Fluorophenyl stationary phase. The

    
     interactions differ significantly between the 2-F and 6-F isomers, enabling baseline resolution.
    
Mass Spectrometry (HRMS)
  • Limitation: Both target and isomers have the exact mass (

    
     for 
    
    
    
    ). MS is valid only for purity, not identity.

Part 3: Experimental Validation Protocol

Protocol A: The "Coupling Constant" Verification (Self-Validating)

Objective: Confirm the position of Fluorine relative to aromatic protons.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Run

    
     NMR (min 16 scans) and 
    
    
    
    NMR (non-decoupled).
  • Analysis:

    • Identify the two aromatic protons (H4, H5).

    • Pass Criteria: H4 and H5 appear as clean doublets (

      
      ). No triplet splitting.
      
    • Fail Criteria: H5 appears as a doublet of doublets (dd) or triplet, indicating it is adjacent to Fluorine.

Protocol B: NOE Differential Topology

Objective: Confirm the Methoxy group is adjacent to the Fluorine/Hydroxymethyl side, not the Amine side.

  • Experiment: 1D-NOESY irradiating the Methoxy (-OCH3) signal (~3.8 ppm).

  • Observation:

    • Target: Strong NOE enhancement of H4 (the proton meta to the amine).

    • Alternative (Isomer): If OMe were at C6, NOE would be observed on H5 or the CH2OH group differently.

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision tree for certifying the structural integrity of the batch.

ValidationFlow Start Crude Product This compound Step1 Step 1: 1H NMR Analysis (Focus: Aromatic Region 6.0-7.0 ppm) Start->Step1 Decision1 Are Ar-H signals clean doublets (J ~8.5 Hz)? Step1->Decision1 Fail1 REJECT: Isomer Contamination (Fluorine is ortho to protons) Decision1->Fail1 No (Complex Splitting) Step2 Step 2: 19F NMR & NOESY Decision1->Step2 Yes Decision2 NOE: OMe irradiates H4? 19F: Singlet/Small coupling? Step2->Decision2 Fail2 REJECT: Regioisomer (Methoxy/Fluoro swapped) Decision2->Fail2 No Success CERTIFIED STANDARD Ready for Cyclization Decision2->Success Yes

Caption: Logic flow for excluding critical regioisomers using NMR coupling constants and Nuclear Overhauser Effect (NOE) topology.

References

  • PubChem Compound Summary . (2-Amino-3-methoxyphenyl)methanol.[2] National Library of Medicine (US), National Center for Biotechnology Information. Accessed Feb 19, 2026. [Link][2]

  • Nomoto, T. & Fukuhara, T. Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. Hokkaido University Collection of Scholarly and Academic Papers. (Protocols for handling amino-alcohol fluorination risks). [Link]

Sources

Validating the Synthesis of (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical validation for the synthesis of (6-Amino-2-fluoro-3-methoxyphenyl)methanol (CAS: 2166321-37-3), a critical pharmacophore used in the development of plasma kallikrein inhibitors and other heterocyclic drug candidates.

The guide objectively compares the two primary synthetic pathways: Hydride Reduction of the Methyl Ester (Robust, Scalable) vs. Borohydride Reduction of the Aldehyde (Mild, Bench-scale), ultimately recommending the Ester route for process reliability.

A Comparative Publish Guide for Medicinal Chemists

Part 1: Executive Strategic Analysis

The target compound, This compound , features a tetra-substituted benzene ring with a sensitive primary aniline and a benzylic alcohol. The synthesis hinges on the orthogonal reactivity of the precursor's carbonyl group (ester or aldehyde) in the presence of the free amine.

The Comparative Landscape

We evaluated two primary routes based on yield, precursor stability, and scalability.

FeatureRoute A: Ester Reduction (Recommended) Route B: Aldehyde Reduction
Precursor Methyl 6-amino-2-fluoro-3-methoxybenzoate (CAS 1781129-62-1)6-Amino-2-fluoro-3-methoxybenzaldehyde
Reagent Lithium Aluminum Hydride (LiAlH₄) or Red-AlSodium Borohydride (NaBH₄)
Yield 88–92% (Consistent)75–85% (Variable)
Scalability High (Crystalline precursor, stable)Moderate (Aldehyde precursor prone to oxidation)
Impurity Profile Clean conversion; main byproduct is methanol.Risk of over-reduction or polymerization.
Cost Efficiency High (Ester is a stable commodity chemical).Lower (Aldehyde requires careful storage).

Verdict: Route A is the validated "Gold Standard" for drug development workflows due to the superior stability of the ester precursor compared to the aldehyde, which can degrade via autoxidation.

Part 2: Scientific Integrity & Logic (The Protocol)

Validated Protocol: LiAlH₄ Reduction of Methyl 6-amino-2-fluoro-3-methoxybenzoate

This protocol describes the reduction of the ester (CAS 1781129-62-1) to the target alcohol. The causality of each step is explained to ensure reproducibility.

1. Reaction Mechanism & Logic

The reaction utilizes Lithium Aluminum Hydride (LiAlH₄) as a nucleophilic reducing agent.[1]

  • Why LiAlH₄? While NaBH₄ reduces aldehydes/ketones, it is generally too weak for esters. LiAlH₄ ensures complete conversion without affecting the electron-rich aniline ring or the aryl fluoride (which is stable to hydride under these conditions, unlike aryl chlorides which might undergo hydrodehalogenation).

  • Solvent Choice: Tetrahydrofuran (THF) is used for its ability to solvate LiAlH₄ and its moderate boiling point, allowing for reflux if necessary to drive the reaction.

2. Step-by-Step Methodology

Reagents:

  • Methyl 6-amino-2-fluoro-3-methoxybenzoate (1.0 equiv)

  • LiAlH₄ (2.4 M solution in THF, 2.5 equiv)

  • Anhydrous THF (10 volumes)

  • Rochelle’s Salt (Potassium sodium tartrate) saturated solution.

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvation: Dissolve the starting ester in anhydrous THF and cool the solution to 0°C using an ice bath.

    • Causality: Cooling controls the exothermic nature of the hydride addition, preventing runaway thermal events.

  • Addition: Add the LiAlH₄ solution dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. The ester spot (

      
      ) should disappear, replaced by the more polar alcohol spot (
      
      
      
      ).
  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • Water (

      
       mL per 
      
      
      
      g LiAlH₄)
    • 15% NaOH (

      
       mL)
      
    • Water (

      
       mL)
      
    • Why: This specific sequence creates a granular aluminum precipitate that is easy to filter, avoiding the gelatinous "emulsion hell" typical of improper quenches. Alternatively, use Rochelle's Salt solution and stir for 1 hour for a phase-separated workup.

  • Isolation: Filter the solids through a Celite pad. Wash the cake with THF. Dry the filtrate over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from EtOAc/Heptane or purify via flash chromatography (0-5% MeOH in DCM).

3. Analytical Validation (Self-Validating System)

The product is confirmed if the following spectral characteristics are met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       4.45 ppm (d, 
      
      
      
      Hz, 2H): Benzylic -CH₂- . (Diagnostic peak; shift from ester's methyl singlet).
    • 
       4.90 ppm (t, 
      
      
      
      Hz, 1H): -OH (Exchangeable).
    • 
       3.75 ppm (s, 3H): -OCH₃ .
      
    • 
       5.10 ppm (s, 2H): -NH₂  (Broad singlet).
      
    • 
       6.30–6.80 ppm (m, 2H): Aromatic protons.
      
  • ¹⁹F NMR:

    • Single peak at

      
       -135 to -140 ppm (confirming retention of the Fluorine atom).
      
  • Mass Spectrometry (ESI+):

    • 
       (Calculated for 
      
      
      
      ).

Part 3: Visualization & Formatting

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points and chemical flow for the synthesis.

SynthesisWorkflow Start Start: Methyl 6-amino-2-fluoro- 3-methoxybenzoate Reagent Reagent Selection: LiAlH4 (Standard) vs Red-Al (Scale-up) Start->Reagent Reaction Reduction in THF (0°C to RT, 3h) Reagent->Reaction Anhydrous Conditions Check QC Checkpoint: LC-MS / TLC Reaction->Check Check->Reaction Incomplete (<95%) Quench Quench: Fieser Method or Rochelle's Salt Check->Quench Complete Conversion Product Product: (6-Amino-2-fluoro-3- methoxyphenyl)methanol Quench->Product Filtration & Concentration

Caption: Figure 1. Optimized synthetic workflow for the reduction of the benzoate precursor to the target benzyl alcohol.

Comparative Data Summary
ParameterMethyl Ester Reduction (Recommended)Aldehyde Reduction (Alternative)
Reagent LiAlH₄ / THFNaBH₄ / MeOH
Temperature 0°C

25°C
0°C
Time 2–4 Hours1–2 Hours
Purification Crystallization / FiltrationColumn Chromatography often required
Stability Precursor stable at RTPrecursor oxidizes to acid over time
CAS Ref Precursor CAS: 1781129-62-1Precursor CAS: 103438-88-6

References

  • World Intellectual Property Organization (WIPO). (2021). Plasma Kallikrein Inhibitors. Patent WO2021028645A1. (Describes the use of the title compound as an intermediate).

  • U.S. Patent and Trademark Office. (2021). Plasma Kallikrein Inhibitors and Uses Thereof. US Patent 2021/0078999 A1. (Provides experimental details on the reduction of 6-amino-2-fluoro-3-methoxybenzaldehyde).

  • PubChem. (n.d.). Methyl 6-amino-2-fluoro-3-methoxybenzoate (CAS 1781129-62-1).[2] National Center for Biotechnology Information.

  • ChemicalBook. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde Synthesis. (Reference for the synthesis of the core ring structure).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of (6-Amino-2-fluoro-3-methoxyphenyl)methanol, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical waste management.

I. Understanding the Hazard Profile

Therefore, this compound should be handled as a hazardous substance. The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity[4]. This compound should be presumed to fall under the toxicity category.

II. The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of this compound, from initial collection to final removal from the laboratory.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Labeling and Documentation cluster_2 Step 3: Segregation and Storage cluster_3 Step 4: Arranging for Disposal A Designate a specific, labeled hazardous waste container. B Ensure container is compatible with the chemical. A->B Compatibility Check C Keep container closed except when adding waste. B->C Safe Practice D Affix a 'Hazardous Waste' label. E Clearly list all chemical constituents and their approximate percentages. D->E Full Disclosure F Record the accumulation start date. E->F Regulatory Requirement G Store in a designated Satellite Accumulation Area (SAA). H Segregate from incompatible materials (e.g., strong oxidizing agents). G->H Prevent Reactions I Utilize secondary containment. H->I Spill Prevention J Monitor waste levels and accumulation time. K Request a pickup from your institution's Environmental Health & Safety (EH&S) office. J->K Timely Removal L Ensure all documentation is complete for transport. K->L Compliance Check

Figure 1. A stepwise workflow for the proper laboratory disposal of this compound.

1. Waste Collection:

  • Container Selection: Utilize a designated hazardous waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable for organic waste. The container must be in good condition, free from leaks or cracks, and have a secure, tight-fitting lid[4][5].

  • Waste Accumulation: Collect waste this compound in its pure form or as a concentrated solution. Avoid mixing it with other waste streams unless they are known to be compatible. Keep the container closed at all times except when adding waste to prevent the release of vapors[5][6].

2. Labeling:

  • Hazard Identification: Immediately label the waste container with the words "Hazardous Waste"[5].

  • Content Declaration: Clearly list all the chemical contents, including "this compound" and any solvents, with their respective percentage contributions[5]. Do not use abbreviations or chemical formulas[5].

  • Date of Accumulation: Mark the date when the first drop of waste is added to the container. This is crucial for tracking the accumulation time, which is regulated by the EPA[7].

3. Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel[4][5].

  • Segregation: It is critical to segregate the waste container from incompatible materials. Based on the functional groups present (amine, alcohol), this compound should be stored away from strong oxidizing agents to prevent potentially vigorous reactions[8].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill[4][6].

4. Disposal Request:

  • Monitoring: Regularly inspect the waste container for any signs of leakage or deterioration[4][5]. Be mindful of the accumulation limits. For academic laboratories, there is a maximum storage time of six months[4].

  • Pickup Request: Once the container is nearly full (approximately 90% capacity) or the accumulation time limit is approaching, request a waste pickup from your institution's Environmental Health & Safety (EH&S) department or equivalent office[5][9]. Do not dispose of this chemical down the drain or in regular trash[6][10].

III. Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be collected in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: An "empty" container that held this compound must be handled properly. To be considered non-hazardous, the container should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol)[11][12][13]. The rinsate from this process must be collected and disposed of as hazardous waste[6][11][13]. After triple-rinsing and air-drying in a well-ventilated area (like a fume hood), the original labels on the container should be defaced or removed before disposal in the appropriate recycling or trash receptacle[9][12].

IV. Emergency Procedures for Spills

In the event of a spill, the immediate priority is the safety of laboratory personnel.

  • Small Spills: For a small spill, alert others in the immediate area. Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow). Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

  • Large Spills: For a large spill, evacuate the area immediately and notify your institution's EH&S or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

V. Regulatory Framework

The disposal of hazardous chemical waste is governed by a stringent regulatory framework. In the United States, the primary regulations are:

Regulatory BodyAct/StandardKey Requirements
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Establishes a "cradle-to-grave" system for managing hazardous waste, including generation, transportation, treatment, storage, and disposal[10][14].
Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200)Requires that hazards of all chemicals are evaluated and that this information is conveyed to employers and employees[15].
Occupational Safety and Health Administration (OSHA) Hazardous Waste Operations and Emergency Response (HAZWOPER)Provides guidelines for worker safety during hazardous waste operations and emergency response[16][17].

Adherence to these regulations is mandatory. Failure to comply can result in significant fines and penalties[4][15].

VI. Conclusion

The responsible disposal of this compound is a critical aspect of safe and ethical scientific research. By following these detailed procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EH&S guidelines, as local regulations may vary.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • 2-Aminophenol Environmental Fate/Transport. U.S. Environmental Protection Agency. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet for m-Aminophenol. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]

  • Degradation of p-Aminophenol by Fenton's Process. Environment Protection Engineering. [Link]

  • The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. PMC. [Link]

  • Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. PMC. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Safety Data Sheet. Sthamer. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.